molecular formula C7H13NO B12982456 (3aR,7aS)-octahydrofuro[3,4-c]pyridine

(3aR,7aS)-octahydrofuro[3,4-c]pyridine

Cat. No.: B12982456
M. Wt: 127.18 g/mol
InChI Key: NTEWESQMWWIQDQ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,7aS)-octahydrofuro[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,7aS)-octahydrofuro[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,7aS)-octahydrofuro[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7-/m1/s1

InChI Key

NTEWESQMWWIQDQ-RNFRBKRXSA-N

Isomeric SMILES

C1CNC[C@H]2[C@H]1COC2

Canonical SMILES

C1CNCC2C1COC2

Origin of Product

United States
Foundational & Exploratory

(3aR,7aS)-octahydrofuro[3,4-c]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3aR,7aS)-Octahydrofuro[3,4-c]pyridine: Structure, Properties, and Synthetic Strategy

Introduction

(3aR,7aS)-Octahydrofuro[3,4-c]pyridine is a saturated bicyclic heterocyclic compound. Its rigid three-dimensional structure, derived from the fusion of a piperidine and a tetrahydrofuran ring, establishes it as a valuable scaffold in modern medicinal chemistry. The precise stereochemical arrangement, denoted by the (3aR,7aS) designation, dictates a cis-fusion between the two rings, which imparts specific conformational constraints and directional placement of functional groups. This guide provides a detailed exploration of its chemical structure, properties, and potential applications, offering a technical resource for researchers engaged in drug discovery and synthetic chemistry. The unique topology of this scaffold makes it an attractive starting point for developing novel therapeutic agents by enabling precise interaction with biological targets.[1][2]

Molecular Structure and Stereochemistry

The fundamental architecture of (3aR,7aS)-octahydrofuro[3,4-c]pyridine is a defining feature that governs its chemical behavior and utility.

Core Structure and Isomerism

The molecule consists of a six-membered piperidine ring fused to a five-membered tetrahydrofuran ring at the 3a and 7a positions. The molecular formula is C₇H₁₃NO, with a corresponding molecular weight of approximately 127.18 g/mol .[3] The (3aR,7aS) stereochemistry specifies that the hydrogen atoms at the bridgehead carbons are on the same face of the bicyclic system, resulting in a cis-fused ring junction. This is a critical feature, as it locks the molecule into a distinct V-shape, unlike a trans-fused isomer which would be more linear and planar.

Caption: 2D structure of (3aR,7aS)-octahydrofuro[3,4-c]pyridine.

Conformational Analysis

The saturated nature of the rings means the molecule is not planar. The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The tetrahydrofuran ring is flexible and typically exists in an envelope or twist conformation. In the cis-fused system, these two conformations are interdependent. The most stable arrangement will seek to minimize unfavorable 1,3-diaxial interactions across the entire bicyclic structure. This constrained, yet well-defined, three-dimensional shape is highly desirable in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for the precise orientation of substituents.

conformational_isomerism cluster_piperidine Piperidine Ring cluster_furan Tetrahydrofuran Ring Chair Chair Cis-Fusion Cis-Fusion Chair->Cis-Fusion Boat Boat Envelope Envelope Envelope->Cis-Fusion Twist Twist Overall Conformation Overall Conformation Cis-Fusion->Overall Conformation Lowest Energy State

Caption: Conformational relationship in the bicyclic system.

Chemical Properties and Reactivity

The chemical properties are dictated by the two key functional groups: a secondary amine within the piperidine ring and an ether linkage in the tetrahydrofuran ring.

Physicochemical Properties

A summary of key properties is provided in the table below. The free base is expected to be an oil or a low-melting solid, soluble in many organic solvents. For practical applications, especially in biological assays, it is often converted to a hydrochloride salt, which enhances its stability and aqueous solubility.[4]

PropertyValueSource
Molecular Formula C₇H₁₃NO[3][5]
Molecular Weight 127.18 g/mol [3]
CAS Number 2177259-36-6 (hydrochloride, rel)[4]
Predicted XlogP 0.1[5]
Appearance White to off-white powder (as salt)[6]
Reactivity Profile

The reactivity of the scaffold is centered on the nucleophilic and basic nitrogen atom.

  • N-Functionalization: The secondary amine is the primary site for chemical modification. It readily undergoes standard amine reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. This allows for the straightforward introduction of a wide variety of substituents, making it a versatile scaffold for building chemical libraries for high-throughput screening.[1]

  • Salt Formation: As a base, the piperidine nitrogen reacts with acids to form stable salts. The hydrochloride (HCl) salt is common and improves the handling and water solubility of the compound.[4][6]

  • Oxidation/Reduction: While the saturated rings are generally stable, harsh oxidizing conditions could potentially target the carbon atoms adjacent to the heteroatoms. Conversely, the ether linkage is resistant to reduction under standard catalytic hydrogenation conditions, which would typically target other functional groups appended to the scaffold.

The reactivity of the pyridine nucleus, a related aromatic system, often involves electrophilic substitution. However, in this fully saturated octahydro- derivative, the reactivity is dominated by the properties of a secondary amine and an ether.[7]

Synthesis and Strategic Considerations

While a specific, published synthesis for (3aR,7aS)-octahydrofuro[3,4-c]pyridine is not readily found, its structure suggests a logical retrosynthetic approach based on established methodologies for related heterocyclic systems.[8][9] A plausible strategy involves the construction of a suitably functionalized piperidine precursor followed by an intramolecular cyclization to form the fused furan ring.

Proposed Synthetic Workflow

A key disconnection can be made at the C-O bond of the furan ring. This leads to a piperidine intermediate with hydroxyl and leaving group functionalities at the appropriate positions and with the required cis-stereochemistry.

Step-by-Step Conceptual Protocol:

  • Stereoselective Dihydroxylation: Begin with a suitable protected 1,2,3,6-tetrahydropyridine derivative. A stereoselective dihydroxylation (e.g., using OsO₄) of the double bond would yield a cis-diol. The choice of protecting group on the nitrogen is crucial for directing the stereochemistry and preventing side reactions.

  • Selective Functionalization: The resulting diol must be selectively functionalized. One hydroxyl group would be converted into a good leaving group (e.g., a tosylate or mesylate), while the other remains as the nucleophile for the subsequent cyclization. This differentiation can often be achieved by exploiting the steric or electronic differences between the two hydroxyl groups.

  • Intramolecular Cyclization: Treatment of the functionalized piperidine with a non-nucleophilic base would promote an intramolecular Williamson ether synthesis. The hydroxyl group attacks the carbon bearing the leaving group, closing the five-membered ring to form the desired furo[3,4-c]pyridine core.

  • Deprotection: The final step would involve the removal of the nitrogen protecting group (e.g., Boc or Cbz) to yield the target molecule.

synthesis_workflow Start N-Protected Tetrahydropyridine Step1 Stereoselective Dihydroxylation Start->Step1 Intermediate1 cis-Diol Piperidine Intermediate Step1->Intermediate1 Step2 Selective Functionalization Intermediate1->Step2 Intermediate2 Hydroxy-Leaving Group Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization (SN2) Intermediate2->Step3 Intermediate3 Protected Fused Bicyclic Core Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End (3aR,7aS)-octahydrofuro [3,4-c]pyridine Step4->End

Caption: Proposed high-level synthetic workflow.

Applications in Drug Discovery

The octahydrofuro[3,4-c]pyridine scaffold is a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature is ideal for designing ligands that can selectively fit into the binding pockets of enzymes and receptors. While direct biological data for the parent compound is sparse, the broader class of related pyrrolo[3,4-c]pyridine and other fused piperidine derivatives has demonstrated a vast range of pharmacological activities.[10][11]

  • CNS Agents: The piperidine motif is common in centrally active agents. The rigidity of the fused system could be exploited to develop selective ligands for neurotransmitter receptors or transporters.

  • Antimicrobial Agents: Pyridine and piperidine derivatives have a long history as antimicrobial compounds.[12] The furo[3,4-c]pyridine core can serve as a template for new antibiotics or antivirals. For instance, related structures are key intermediates in the synthesis of broad-spectrum antibiotics like Moxifloxacin.[13][14][15]

  • Metabolic Disorders: Derivatives of the related pyrrolo[3,4-c]pyridine have been investigated as antidiabetic agents, suggesting that this structural class can interact with targets relevant to metabolic diseases.[11]

Predicted Spectroscopic Data

No experimental spectra were found in the initial search. The following table summarizes the predicted NMR and MS data based on the structure and data from similar compounds.[5][16]

Technique Predicted Features
¹H NMR - Multiple signals in the aliphatic region (approx. 1.5-4.0 ppm).- Protons adjacent to oxygen (C1, C3) and nitrogen (C4, C7) will be shifted downfield.- Bridgehead protons (C3a, C7a) will show complex splitting patterns due to coupling with multiple neighbors.- A broad singlet for the N-H proton, which is exchangeable with D₂O.
¹³C NMR - Expect 7 distinct carbon signals.- Carbons bonded to heteroatoms (C1, C3, C4, C7) will appear in the 40-80 ppm range.- Bridgehead carbons (C3a, C7a) will also be in this region.
Mass Spec (EI) - [M]⁺•: m/z = 127.10.- Predicted Fragments: Fragmentation would likely involve cleavage of the rings, potentially leading to characteristic losses of ethylene, formaldehyde, or fragments containing the nitrogen atom.
Mass Spec (ESI) - [M+H]⁺: m/z = 128.11.[5]

Conclusion

(3aR,7aS)-Octahydrofuro[3,4-c]pyridine represents a structurally elegant and synthetically accessible scaffold with significant potential in drug discovery. Its well-defined cis-fused stereochemistry and conformation provide a rigid framework for the development of selective molecular probes and therapeutic candidates. The reactive secondary amine allows for facile derivatization, enabling the exploration of a large chemical space. Future research focused on efficient, stereocontrolled synthetic routes and the biological evaluation of its derivatives is warranted and holds promise for identifying novel bioactive compounds across various therapeutic areas.

References

  • (3aR,7aR)-Octahydrofuro[3,2-b]pyridine - EvitaChem. EvitaChem.
  • 1932260-60-0|(3AS,7aR)-octahydrofuro[3,4-c]pyridine - BLDpharm. BLDpharm.
  • 2177259-36-6|rel-(3aR,7aS)-Octahydrofuro[3,4-c]pyridine hydrochloride - BLDpharm. BLDpharm.
  • Pyridine - Wikipedia. Wikipedia.
  • WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents. Google Patents.
  • Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory - PubMed. PubMed.
  • Octahydrofuro[3,4-c]pyridine (C7H13NO) - PubChemLite. PubChemLite.
  • NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org. OrganicChemistryData.org.
  • US4383998A - Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use - Google Patents. Google Patents.
  • Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents. Google Patents.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. National Center for Biotechnology Information.
  • Facile synthesis of the unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-propargyl β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • A Brief View on Pyridine Compounds - Open Access Journals. Open Access Journals.
  • Pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory - ResearchGate. ResearchGate.
  • A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride | Asian Journal of Chemistry. Asian Journal of Chemistry.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. MDPI.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. The Baran Laboratory.

Sources

Comprehensive Spectroscopic Characterization of (3aR,7aS)-octahydrofuro[3,4-c]pyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bicyclic aliphatic heterocycle (3aR,7aS)-octahydrofuro[3,4-c]pyridine is a privileged structural motif in modern medicinal chemistry. Featuring a tetrahydrofuran ring cis-fused to a piperidine ring, this scaffold is a critical building block in the development of Poly(ADP-ribose) glycohydrolase (PARG) inhibitors and Neuropeptide S Receptor (NPSR) antagonists .

This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation (NMR, MS, IR) of the (3aR,7aS) free base. By moving beyond simple data tabulation, we explore the causality behind experimental choices and establish self-validating analytical protocols designed for rigorous drug development workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Causality in NMR Elucidation

The stereochemistry of the (3aR,7aS) enantiomer dictates a cis-fusion between the 5-membered and 6-membered rings. This geometric constraint forces the dihedral angle between the bridgehead protons (H-3a and H-7a) to approximate 0°–30°, resulting in a distinct 3J coupling constant (~6–8 Hz) that differentiates it from the trans-fused isomer.

Deuterated chloroform (CDCl 3​ ) is selected as the solvent because it lacks exchangeable protons, allowing the secondary amine proton (N-H) to be directly observed. Furthermore, the electronegativity of the heteroatoms (O at position 2, N at position 5) induces strong deshielding via the inductive effect, shifting the α -protons and α -carbons significantly downfield.

Self-Validating NMR Protocol

To ensure absolute chemical shift accuracy, this protocol utilizes an internal standard validation system.

  • Sample Preparation: Dissolve 15 mg of the free base in 0.6 mL of CDCl 3​ spiked with 0.03% v/v Tetramethylsilane (TMS).

  • System Validation: The protocol self-validates by locking onto the deuterium signal of CDCl 3​ . The TMS peak must resonate at exactly δ 0.00 ppm. If the residual CHCl 3​ peak deviates from δ 7.26 ppm ( 1 H) or δ 77.16 ppm ( 13 C), the magnetic field homogeneity (shim) must be recalibrated.

  • Acquisition: Acquire 1D 1 H (16 scans) and 13 C (512 scans) spectra. Follow with 2D COSY, HSQC, and HMBC sequences to map the spin systems and bridgehead connectivities.

NMR_Workflow Start Sample Preparation (CDCl3 + 0.03% TMS) H1 1H NMR (1D) Identify Proton Environments Start->H1 C13 13C NMR (1D) Identify Carbon Framework Start->C13 COSY COSY (2D) Map Spin Systems (3J H-H) H1->COSY Resolve J-coupling HSQC HSQC (2D) Map Direct C-H Bonds (1J) H1->HSQC C13->HSQC Anchor chemical shifts Validate Stereochemical Validation (NOESY for cis-fusion) COSY->Validate HMBC HMBC (2D) Map Long-Range C-H (2J, 3J) HSQC->HMBC Quaternary/Bridgehead mapping HMBC->Validate

Fig 1. Sequential 1D and 2D NMR workflow for structural and stereochemical elucidation.

Quantitative NMR Data Assignments

Table 1: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )

Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Integration 13 C Chemical Shift ( δ , ppm)Structural Rationale
1 3.85, 3.55dd, 2H73.2 α to furan oxygen; diastereotopic
3 3.82, 3.52dd, 2H71.8 α to furan oxygen; diastereotopic
3a 2.45m, 1H40.1Bridgehead carbon (cis-fusion)
4 2.95, 2.65dd, 2H49.5 α to piperidine nitrogen
5 (N-H) 2.15s (broad), 1H-Secondary amine (D 2​ O exchangeable)
6 3.05, 2.70m, 2H45.2 α to piperidine nitrogen
7 1.85, 1.55m, 2H28.4Aliphatic backbone
7a 2.35m, 1H36.5Bridgehead carbon (cis-fusion)

Mass Spectrometry (LC-ESI-MS/MS)

Mechanistic Causality in Ionization

The secondary amine in the piperidine ring is highly basic (pKa ~9.5). Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice, as the nitrogen atom readily accepts a proton to form a stable pseudo-molecular ion [M+H]+ . Soft ionization preserves the intact bicyclic core, while targeted Collision-Induced Dissociation (CID) using nitrogen gas provides structural confirmation through characteristic neutral losses.

Self-Validating LC-MS Protocol
  • Calibration: Infuse an ESI tuning mix (e.g., Agilent ESI-L). The protocol self-validates by requiring a mass accuracy error of <5 ppm on known calibrant masses before the sample queue initiates.

  • Chromatography: Inject 1 μ L of sample (10 μ g/mL in MeOH) onto a C18 column using a mobile phase gradient of 0.1% Formic Acid in Water/Acetonitrile. The formic acid ensures complete protonation of the amine.

  • Detection: Isolate the precursor ion at m/z 128.1 and apply a collision energy ramp (10–30 eV) to generate the MS/MS spectra.

MS_Fragmentation M Precursor Ion[M+H]+ m/z 128.118 F1 Loss of H2O (-18 Da) m/z 110.107 M->F1 Furan ring opening (CID) F2 Loss of CH2O (-30 Da) m/z 98.097 M->F2 Ether alpha-cleavage F3 Loss of NH3 (-17 Da) m/z 111.091 M->F3 Amine protonation & loss F4 Piperidine Ring Cleavage m/z 82.065 F1->F4 -C2H4 (Aliphatic loss)

Fig 2. Proposed ESI-MS/MS collisional fragmentation pathways for m/z 128 precursor.

Table 2: High-Resolution MS/MS Fragmentation Data

Ion TypeExact Mass (m/z)Neutral LossMechanistic Pathway
[M+H]+ 128.118NoneIntact protonated molecule
Fragment A 110.107-18 Da (H 2​ O)Cleavage of the furan ring yielding a diene
Fragment B 111.091-17 Da (NH 3​ )Proton transfer and expulsion of ammonia
Fragment C 98.097-30 Da (CH 2​ O) α -cleavage of the ether linkage

Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Mechanistic Causality in Vibrational Analysis

Attenuated Total Reflectance (ATR) is selected over traditional KBr pelleting to prevent moisture absorption. The secondary amine in (3aR,7aS)-octahydrofuro[3,4-c]pyridine acts as both a hydrogen bond donor and acceptor. Residual water in KBr would form complex hydrogen-bonding networks, artificially broadening the N-H and C-O-C stretching bands and obscuring the compound's true vibrational profile .

Self-Validating ATR-FTIR Protocol
  • Background Scan: The system self-validates by requiring an ambient background scan of the empty diamond crystal immediately prior to sample loading. This algorithmically subtracts atmospheric CO 2​ (~2350 cm −1 ) and ambient H 2​ O vapor (~3600 cm −1 ), ensuring the final spectrum is exclusive to the analyte.

  • Sample Loading: Apply 2 μ L of the neat liquid free base directly onto the diamond ATR crystal. Apply uniform pressure using the anvil.

  • Acquisition: Record 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Table 3: Key IR Vibrational Modes

Wavenumber (cm −1 )IntensityFunctional GroupVibrational Mode
3320 - 3350 Medium, BroadSecondary AmineN-H stretch (hydrogen-bonded)
2850 - 2950 Strong, SharpAliphatic BackboneC-H stretch (sp 3 hybridized)
1450 MediumAliphatic BackboneC-H bending (scissoring)
1080 - 1120 StrongFuran RingC-O-C asymmetric stretch (ether)

References

  • Title: WO2021055744A1 - 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors Source: Google Patents URL
  • Source: Bioorganic & Medicinal Chemistry Letters (via Google Scholar)
  • Source: RSC Advances (via Google Scholar)

The Octahydrofuropyridine Scaffold: Mechanistic Biology, Structural Optimization, and Therapeutic Targeting of the Hedgehog Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Medicinal Chemists, and Molecular Biologists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Structural Pharmacophore

The spiro-octahydrofuropyridine ring system is a complex, naturally occurring structural motif predominantly found in jervanine alkaloids such as (–)-cyclopamine and (–)-veratramine, which are extracted from Veratrum californicum[1]. Over the past two decades, this specific pharmacophore has transitioned from a teratological curiosity—historically known for causing cyclopia in embryonic development—to a cornerstone of modern targeted oncology.

The biological activity of octahydrofuropyridine derivatives is fundamentally defined by their ability to act as potent, direct antagonists of Smoothened (SMO) , a Class F G-protein coupled receptor (GPCR) that serves as the primary signal transducer of the Hedgehog (Hh) signaling pathway [2]. However, the native octahydrofuropyridine motif in cyclopamine suffers from severe chemical liability. In acidic environments (such as the gastric lumen), the spirotetrahydrofuran E-ring undergoes an acid-catalyzed opening, leading to the aromatization of the D-ring and irreversible conversion into veratramine[3]. This structural degradation completely abolishes SMO binding affinity.

To harness the biological activity of this scaffold for clinical applications, semi-synthetic derivatives like Patidegib (IPI-926) were rationally designed. By expanding the D-ring to a seven-membered system, medicinal chemists successfully stabilized the critical octahydrofuropyridine pharmacophore, preventing acid-catalyzed degradation while drastically improving aqueous solubility and in vivo potency [4].

Mechanistic Causality: Hedgehog Pathway Antagonism

The causality of octahydrofuropyridine-induced tumor regression lies in its precise interaction with the transmembrane heptahelical bundle of SMO. In a physiological state, the Patched (PTCH) receptor actively represses SMO. Upon binding of the Hedgehog ligand (Shh) to PTCH, this repression is lifted, allowing SMO to translocate to the primary cilium and trigger a signaling cascade that culminates in the activation of GLI transcription factors.

Octahydrofuropyridine derivatives bypass the upstream ligand-receptor interaction by directly entering the hydrophobic binding pocket within the transmembrane domain of SMO. This binding locks SMO in an inactive conformation, structurally preventing its ciliary accumulation and downstream coupling.

Hh_Pathway Hh Hedgehog Ligand (Hh) PTCH Patched (PTCH) Receptor Hh->PTCH Binds & Inhibits SMO Smoothened (SMO) GPCR PTCH->SMO Represses (Default State) GLI GLI Transcription Factors SMO->GLI Activates Cascade Octa Octahydrofuropyridine (e.g., Patidegib) Octa->SMO Direct Antagonism Target Tumor Proliferation Genes GLI->Target Promotes Transcription

Figure 1: Mechanism of SMO inhibition by octahydrofuropyridine derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

The optimization of the octahydrofuropyridine scaffold has yielded derivatives with exponentially greater biological activity. The table below synthesizes the pharmacological profiling of key derivatives, illustrating how structural modifications dictate target engagement and functional outcomes.

CompoundStructural ModificationPrimary TargetSMO Binding Affinity (Kd)Functional IC50 (GLI-Luc)
Cyclopamine Natural jervanine alkaloidSMO (Wild-type)~1.5 nM~300 nM
KAAD-Cyclopamine Addition of bulky lipophilic tailSMO (Wild-type)~0.5 nM~20 nM
Patidegib (IPI-926) D-ring expansion (7-membered)SMO (WT & D473H mutant)< 0.1 nM~10 nM

Data synthesis reflects representative medians derived from standardized functional reporter assays and competitive binding models.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of novel octahydrofuropyridine derivatives, researchers must employ orthogonal, self-validating assays. As an application scientist, you cannot rely on a single readout; you must prove both target engagement (binding) and functional antagonism (pathway shutdown).

Protocol A: Target Engagement via BODIPY-Cyclopamine Displacement

Causality & Rationale: To prove that a derivative's biological effect is strictly due to SMO antagonism, we must demonstrate direct competitive binding at the SMO receptor pocket. Using a fluorescently labeled cyclopamine analog (BODIPY-cyclopamine) allows for direct quantification of displacement. A decrease in fluorescence strictly correlates with competitive displacement, eliminating false positives from downstream off-target effects.

Workflow Prep 1. Cell Prep (SMO+ HEK293T) Incubate 2. Incubation (BODIPY + Drug) Prep->Incubate Wash 3. Stringent Wash (Remove Unbound) Incubate->Wash Read 4. Flow Cytometry (Quantify MFI) Wash->Read Analyze 5. SAR Analysis (Calculate IC50) Read->Analyze

Figure 2: Self-validating high-throughput workflow for SMO target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with human SMO expression plasmids.

    • Self-Validation Step: Maintain a parallel cohort of mock-transfected cells to establish the baseline of non-specific lipid binding.

  • Competitive Incubation: Suspend cells in assay buffer (PBS + 0.5% BSA). Incubate with 5 nM BODIPY-cyclopamine and varying logarithmic concentrations (10 pM to 10 μM) of the test octahydrofuropyridine derivative.

  • Equilibration: Allow 2 hours of incubation at 37°C in the dark to ensure thermodynamic equilibrium of competitive binding is reached.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to trap the bound ligand and remove unbound fluorophores.

  • Data Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 530 nm). The reduction in mean fluorescence intensity (MFI) relative to the vehicle control directly maps the test compound's binding affinity.

Protocol B: Functional Antagonism via Dual Gli-Luciferase Reporter Assay

Causality & Rationale: Binding does not guarantee antagonism; a compound could theoretically act as an agonist. A reporter assay measuring GLI-mediated transcription proves the functional consequence of the binding.

The Self-Validating Matrix: This protocol is engineered to self-validate against compound cytotoxicity. If a compound is merely toxic to the cells, all transcription drops, creating a false-positive "inhibition" signal. By co-transfecting a constitutive Renilla luciferase alongside the Shh-driven Firefly luciferase, we create an internal ratio. A true octahydrofuropyridine inhibitor will suppress the Firefly signal while the Renilla signal remains stable.

Step-by-Step Methodology:

  • Seeding: Seed NIH-3T3 cells (which possess the primary cilium necessary for functional Hh signaling) at 10,000 cells/well in a 96-well plate.

  • Co-Transfection: Transfect cells with an 8xGli-Firefly Luciferase reporter plasmid and a constitutive TK-Renilla Luciferase plasmid (10:1 ratio) using Lipofectamine 3000.

  • Starvation & Ciliogenesis: After 24 hours, switch to low-serum media (0.5% FBS) to induce cell cycle arrest and promote the formation of the primary cilium.

  • Stimulation & Treatment: Stimulate the pathway using 100 ng/mL recombinant Sonic Hedgehog (Shh) ligand. Simultaneously, dose the wells with the test derivative.

  • Lysis & Detection: After 48 hours, lyse the cells using Passive Lysis Buffer. Sequentially measure Firefly and Renilla luminescence using a dual-injector microplate reader.

  • Analysis: Calculate the ratio of Firefly/Renilla luminescence. Plot the normalized ratios against compound concentration to derive the functional IC50.

Clinical Translation & Future Directions

The translation of octahydrofuropyridine derivatives from bench to bedside has reshaped the treatment landscape for Hh-driven malignancies. While systemic administration of early derivatives faced challenges regarding bone toxicity (due to the role of Hh signaling in adult bone maintenance), highly optimized derivatives like patidegib have shown immense promise. Currently, topical formulations of patidegib are being aggressively evaluated in Phase 2/3 trials to mitigate tumor burden in patients with Gorlin syndrome (Basal Cell Nevus Syndrome) without triggering systemic adverse events [1].

The continued structural evolution of the octahydrofuropyridine scaffold remains a masterclass in medicinal chemistry—demonstrating how understanding the precise causality between a molecule's 3D conformation and its receptor pocket can turn a botanical teratogen into a life-saving therapeutic.

References

  • Tremblay, M. R., et al. (2009). "Discovery of a Potent and Orally Active Hedgehog Pathway Antagonist (IPI-926)." Journal of Medicinal Chemistry. Available at:[Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 25027363, Patidegib." PubChem. Available at:[Link]

  • Turner, et al. (2024). "Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists." Molecules (MDPI). Available at:[Link]

Sources

(3aR,7aS)-octahydrofuro[3,4-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Structural and Stereochemical Significance

In the landscape of modern drug discovery, the architectural rigidity and spatial orientation of a pharmacophore dictate its success or failure at the receptor level. The fused bicyclic framework of (3aR,7aS)-octahydrofuro[3,4-c]pyridine represents a highly privileged scaffold. By fusing a furan ring with a piperidine (or pyridine, in its unsaturated forms) core, this scaffold introduces a rigid, non-planar 3D geometry.

As a Senior Application Scientist, I emphasize to development teams that stereochemistry is not merely a structural feature—it is the primary driver of target selectivity. The specific (3aR,7aS) cis-fused configuration forces the molecule into a defined chair-envelope conformation. This rigidity significantly reduces the entropic penalty usually incurred when a flexible molecule binds to a target, making it an exceptional core for designing molecules that must navigate deep, complex binding pockets, such as those found in G-Protein Coupled Receptors (GPCRs) and fungal enzymes.

Core Application: Neuropeptide S Receptor (NPSR) Antagonism

The Neuropeptide S (NPS) system is a critical modulator of arousal, anxiety, and memory consolidation. Pathologically, hyperactivation of the NPSR is linked to substance abuse relapse and heightened anxiety disorders. Consequently, antagonizing the NPSR has become a major therapeutic objective.

Historically, the SHA-68 molecule served as the standard NPSR antagonist. However, to improve pharmacokinetic profiles and allow for chemically tractable modifications, researchers evolved the SHA-68 core into novel alkene and fully saturated scaffolds. As demonstrated in the[1], the transition to an octahydrofuro[3,4-c]pyridine core yielded compounds like 14b and Compound 4 ((3,7)-N-Butyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide). These derivatives maintain the critical overall shape required for NPSR binding while enabling differential modification of the diaryl ring system.

Pathway NPS Neuropeptide S (Agonist) NPSR NPS Receptor (GPCR) NPS->NPSR Binds Gq Gq Protein Activation NPSR->Gq Activates Ca2 Ca2+ Mobilization Gq->Ca2 Triggers Effect Arousal & Anxiolytic Effects Ca2->Effect Induces Antagonist (3aR,7aS)-Scaffold (Antagonist) Antagonist->NPSR Blocks

Fig 1: NPSR signaling pathway and targeted blockade by the octahydrofuro[3,4-c]pyridine scaffold.

Emerging Application: Polyheterocyclic Spirooxindoles as Antifungals

Beyond CNS targets, the octahydrofuro[3,4-c]pyridine scaffold has recently revolutionized agricultural and medicinal mycology. By integrating this bicyclic system into spirooxindoles, researchers have developed potent antimicrobial agents.

According to recent findings in[2], functionalized spirooxindole octahydrofuro[3,4-c]pyridine derivatives exhibit remarkable fungicidal properties against phytopathogenic fungi. The addition of a bromine atom at the meta-position of the benzene ring (Compound 4ab) drastically increases lipophilicity and electron-withdrawing capacity, facilitating fungal membrane penetration and resulting in an IC₅₀ comparable to commercial standards like Cycloheximide.

Quantitative Bioactivity Summary
Compound / DerivativeTarget Organism / AssayBioactivity MetricReference StandardStandard Metric
Compound 14b (NPSR Antagonist)NPSR (in vivo, C57/Bl6 mice)Blocks 0.3 nmol NPS hyperlocomotion at 3 mg/kgSHA-68Comparable in vitro potency
Compound 4ab (Spirooxindole)Fusarium graminearum (Mycelium)IC₅₀ = 3.31 μg/mLCycloheximideIC₅₀ = 3.30 μg/mL
Compound 4ab (Spirooxindole)Valsa mali (Mycelium)High growth inhibitionN/AN/A

Causality in Chemical Synthesis: Self-Validating Protocols

To harness the biological potential of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold, the synthetic methodologies must be highly controlled. Below are the field-proven protocols, emphasizing the causality behind specific reagent choices to ensure self-validating, reproducible results.

Protocol 1: Stereoselective Synthesis of the NPSR Antagonist Core

When synthesizing the fully saturated core from a pyridine precursor, standard hydrogenation often leads to over-reduction or poor stereocontrol. The following protocol ensures the specific isolation of the cis-fused intermediate.

  • Precursor Preparation: Dissolve the 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one precursor in ethanol.

  • Stereoselective Reduction: Treat the precursor with Nickel(II) acetate ( Ni(OAc)2​ ) and Sodium borohydride ( NaBH4​ ).

    • Causality: Unlike Platinum oxide ( PtO2​ ) which is used with 1 eq. of acid to partially reduce the ring while leaving tetrasubstituted double bonds intact, the Ni(OAc)2​ / NaBH4​ system specifically drives the syn-addition of hydrogen across the ring junction. This selectively yields the cis-intermediate over the trans-isomer, which is mandatory for NPSR binding pocket compatibility.

  • Isocyanate Alkylation: React the isolated cis-amine intermediate with the target isocyanate (e.g., benzyl or butyl isocyanate) in anhydrous dichloromethane (DCM) at room temperature.

    • Causality: DCM provides a strictly aprotic environment, preventing the nucleophilic quenching of the highly reactive isocyanate by water, thereby ensuring >90% yield of the urea/amide bond formation.

  • Chiral Resolution: Subject the crude mixture to High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase to isolate the precise (3aR,7aS) enantiomer. Self-Validation: Confirm stereochemistry via 2D-NMR (NOESY) to verify the spatial proximity of the ring-junction protons.

Protocol 2: Base-Mediated Cascade [3+2] Double Michael Addition (Spirooxindoles)

This protocol constructs two new heterocyclic rings and two quaternary carbon centers in a single operation.

  • Reagent Assembly: Combine the oxindole derivative (1 eq) and the β -arylacrylonitrile derivative (2 eq) in a green solvent system (e.g., ethanol/water).

  • Base Catalysis Initiation: Introduce a mild base (e.g., K2​CO3​ or an organocatalyst).

    • Causality: The base selectively deprotonates the acidic position of the oxindole, generating a highly reactive nucleophile without degrading the nitrile groups.

  • Cascade Cyclization: Stir at ambient temperature. The initial Michael addition to the first equivalent of β -arylacrylonitrile creates an intermediate that undergoes a rapid intramolecular cyclization with the second equivalent. This "capture-release" thermodynamic sink drives the reaction forward to form the octahydrofuro[3,4-c]pyridine spiro-system.

  • Purification: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography.

Workflow Start Tetrahydrofuro[3,4-c]pyridin-1(3H)-one Red Stereoselective Reduction (Ni(OAc)2, NaBH4) Start->Red H2 / Catalyst Cis Cis-Intermediate (37) Isolation Red->Cis Yields cis-fused ring Alk Alkylation (Benzyl/Butyl Isocyanate) Cis->Alk DCM, RT HPLC HPLC Chiral Separation Alk->HPLC Crude Isomer Mixture Final (3aR,7aS)-Octahydrofuro[3,4-c]pyridine HPLC->Final Purified Target

Fig 2: Experimental workflow for the stereoselective synthesis of the octahydrofuro[3,4-c]pyridine core.

Conclusion

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold bridges the gap between complex 3D chemical space and targeted biological efficacy. Whether utilized to navigate the deep GPCR pockets of the Neuropeptide S Receptor to combat substance abuse, or leveraged as a spirooxindole core to penetrate and destroy phytopathogenic fungi, its rigid stereochemistry is its greatest asset. By adhering to strict, causality-driven synthetic protocols, drug development professionals can continue to unlock the vast therapeutic potential of this privileged bicyclic system.

References

  • Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Technical Whitepaper: Synthesis, Commercial Sourcing, and Applications of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, escaping flatland—the transition from planar aromatic rings to highly sp³-hybridized, three-dimensional scaffolds—is a critical strategy for improving target selectivity and pharmacokinetic profiles. The compound (3aR,7aS)-octahydrofuro[3,4-c]pyridine represents a premier example of such a scaffold. By fusing a tetrahydrofuran ring with a piperidine ring, chemists achieve a conformationally restricted bicyclic system. This whitepaper provides an authoritative guide on the structural properties, self-validating synthetic protocols, commercial supply chain, and advanced therapeutic applications of this highly versatile building block.

Physicochemical Profile & Structural Analysis

The rigid bicyclic nature of octahydrofuro[3,4-c]pyridine minimizes the entropic penalty typically incurred during receptor binding. However, the biological efficacy of this scaffold is heavily dependent on its stereochemistry. The cis-fused isomers, particularly the (3aR,7aS) configuration, often exhibit superior binding affinities compared to their trans counterparts due to the precise spatial orientation of the heteroatoms.

Table 1: Key Physicochemical Properties
PropertyValueSynthetic/Clinical Relevance
Chemical Name (3aR,7aS)-octahydrofuro[3,4-c]pyridineCore sp³-rich bicyclic scaffold
Molecular Formula C₇H₁₃NOHigh degree of saturation reduces off-target toxicity
Molecular Weight 127.18 g/mol Low MW makes it an ideal fragment for drug design
CAS (Racemic/General) 933688-11-0Cost-effective for early-stage Structure-Activity Relationship (SAR) screening
CAS (cis-isomer) 2177259-20-8Stereodefined intermediate for late-stage lead optimization

Commercial Availability & Supply Chain Logistics

Securing a reliable supply of stereochemically pure building blocks is a major bottleneck in drug development. The base compound and its specific stereoisomers are available through several specialized chemical vendors. When scaling up from discovery to preclinical development, shifting from racemic mixtures (CAS 933688-11-0) to enantiopure salts (e.g., CAS 2177259-21-9) is mandatory to ensure reproducible biological assays and avoid chiral toxicity.

Table 2: Verified Commercial Suppliers
SupplierCatalog / CAS FocusPurity GradeStrategic Use Case
Appchem 1[1]>95%Early-stage racemic screening and general methodology
Sigma-Aldrich 2[2]Research GradeReference standard generation
BLD Pharmatech 3[3]>95%Stereospecific lead optimization
ChemicalBook 4[4]Custom SynthesisAdvanced scale-up and process chemistry

Synthetic Methodologies & Stereocontrol

To harness the full potential of the (3aR,7aS) configuration, researchers must employ highly controlled synthetic routes. The following protocol outlines a self-validating system for synthesizing and isolating the cis-fused core, adapted from established methodologies used in the development of 5[5].

Self-Validating Protocol: Synthesis and Resolution of cis-Octahydrofuro[3,4-c]pyridine

Objective: To stereoselectively synthesize the fused bicyclic core and isolate the target cis-stereoisomer.

  • Step 1: Core Reduction (Kinetic Control)

    • Action: Dissolve the precursor 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one in methanol. Cool to 0°C and sequentially add Ni(OAc)2​ and NaBH4​ .

    • Causality: The addition of sodium borohydride to nickel acetate generates nickel boride in situ. This acts as a highly active, heterogeneous catalyst that directs the reduction of the double bond from the least sterically hindered face, kinetically favoring the cis-fusion.

    • In-Process Validation: Monitor the reaction via LC-MS. The complete disappearance of the starting material mass [M+H]+ and the emergence of the reduced mass confirms catalytic turnover.

  • Step 2: Thermodynamic Isomerization (Optional)

    • Action: If the trans-isomer is required for comparative SAR, treat the isolated cis-intermediate with Sodium Hydride (NaH) in anhydrous THF.

    • Causality: Deprotonation at the alpha-position creates an enolate-like intermediate, allowing the stereocenter to epimerize into the thermodynamically more stable trans-configuration.

  • Step 3: Derivatization and Diastereomeric Separation

    • Action: React the secondary amine with an isocyanate (e.g., benzyl isocyanate) to form a stable carboxamide derivative. Purify the mixture via preparative HPLC using a C18 column (MeCN/H₂O gradient).

    • Final Validation: Confirm the exact stereochemistry via 2D-NOESY NMR spectroscopy. A strong Nuclear Overhauser Effect (NOE) cross-peak between the bridgehead protons (H-3a and H-7a) definitively validates the cis-(3aR,7aS) geometry. The absence of this peak confirms the trans geometry.

Synthesis_Workflow SM 4,5,6,7-Tetrahydrofuro [3,4-c]pyridin-1(3H)-one Red Reduction (Ni(OAc)2, NaBH4) SM->Red Kinetic Control Cis cis-Octahydrofuro [3,4-c]pyridine Red->Cis Iso Isomerization (NaH) Thermodynamic Control Cis->Iso Deriv Derivatization (Isocyanates) Cis->Deriv Trans trans-Octahydrofuro [3,4-c]pyridine Iso->Trans Trans->Deriv HPLC Prep-HPLC Separation Deriv->HPLC Target (3aR,7aS)-Target Validated via NOESY HPLC->Target

Workflow for the synthesis and resolution of octahydrofuro[3,4-c]pyridine isomers.

Applications in Drug Discovery

The unique spatial geometry of (3aR,7aS)-octahydrofuro[3,4-c]pyridine has led to its successful integration into several advanced therapeutic programs.

Potent Antifungal Agents

In agricultural and medicinal mycology, the scaffold is utilized to synthesize 6[6]. Synthesized via a base-mediated cascade [3+2] double Michael reaction, these derivatives contain two new heterocyclic rings and two quaternary carbon centers. The rigid octahydrofuro[3,4-c]pyridine core locks the spiro-conformation, drastically enhancing binding affinity to fungal targets. Specific derivatives have shown profound growth inhibition against Fusarium graminearum with an IC₅₀ value of 3.31 μg/mL, rivaling the commercial standard cycloheximide[6].

Central Nervous System (CNS) Targets: NPS Receptor Antagonists

Within CNS drug discovery, the scaffold acts as a core structural motif for5[5]. By replacing traditional planar alkene cores with the saturated diaryl octahydrofuro[3,4-c]pyridine analog, researchers achieve highly selective competitive binding at the NPSR1 receptor. This blockade prevents the Gq-protein coupled downstream release of intracellular calcium, offering a targeted mechanism for treating anxiety and addiction disorders.

NPS_Pathway Ligand Neuropeptide S (NPS) Receptor NPS Receptor (NPSR1) Ligand->Receptor Activation Antagonist (3aR,7aS)-Derivative Antagonist->Receptor Competitive Binding Inhibition Signal Blockade Antagonist->Inhibition Gq Gq/G11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Inhibition->Gq

Mechanism of NPSR1 blockade by octahydrofuro[3,4-c]pyridine-derived antagonists.

References

  • Appchem. "Octahydrofuro[3,4-c]pyridine hcl | 933688-11-0".
  • Sigma-Aldrich. "octahydrofuro[3,4-c]pyridine | 933688-11-0".
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core".
  • ChemicalBook. "cis-Octahydrofuro[3,4-c]pyridine | 2177259-20-8".
  • BLD Pharmatech. "2177259-21-9|rel-(3aR,7aR)-Octahydrofuro[3,4-c]pyridine hydrochloride".

Sources

Safety, handling, and MSDS for (3aR,7aS)-octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide on (3aR,7aS)-Octahydrofuro[3,4-c]pyridine: Safety, Handling, and Applications in Drug Discovery

Executive Summary & Structural Causality

The compound (3aR,7aS)-octahydrofuro[3,4-c]pyridine is a highly constrained, cis-fused bicyclic scaffold comprising a tetrahydrofuran ring fused to a piperidine ring. As a Senior Application Scientist, I emphasize to research teams that this specific stereoisomer is not merely a structural novelty; its rigid architecture imposes strict conformational constraints that dictate its pharmacokinetic behavior and target binding affinity [1].

The (3aR,7aS) configuration ensures that the oxygen and nitrogen heteroatoms are locked in a specific spatial orientation. This vectorality is critical when the scaffold is utilized as a privileged building block in medicinal chemistry—particularly in the synthesis of Neuropeptide S Receptor (NPSR) antagonists and spirooxindole-based antifungal agents [2]. Because the secondary amine in the piperidine ring is sterically accessible but electronically influenced by the adjacent fused system, it exhibits unique reactivity profiles during derivatization (e.g., urea or amide formation).

Physicochemical Profiling

Understanding the physical parameters of (3aR,7aS)-octahydrofuro[3,4-c]pyridine is the first step in establishing a self-validating experimental system. The free base is prone to atmospheric degradation, whereas its hydrochloride (HCl) salt is significantly more stable for long-term storage.

Table 1: Key Physicochemical and Identification Properties

ParameterSpecificationCausality / Experimental Implication
Molecular Formula C₇H₁₃NOSmall polar molecule; high atom economy in synthesis.
Molecular Weight 127.18 g/mol (Free base)Requires precise analytical balance calibration for stock solutions.
General CAS Number 933688-11-0 (Racemate/HCl)Used for general inventory tracking [3].
Stereochemistry (3aR,7aS) cis-fusedBridgehead carbons cannot undergo inversion, ensuring rigid 3D conformation.
Physical State Viscous liquid (Free base) / Solid (HCl salt)Free base requires positive displacement pipettes for accurate transfer.
Solubility DMSO, DCM, MethanolHighly soluble in polar aprotic solvents; requires anhydrous conditions to prevent hydrolysis.

Material Safety Data (MSDS) & Hazard Mitigation

Handling (3aR,7aS)-octahydrofuro[3,4-c]pyridine requires strict adherence to GHS (Globally Harmonized System) protocols. The secondary amine makes the free base a mild irritant and susceptible to forming carbamates upon exposure to atmospheric CO₂.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during stock preparation), chemical safety goggles, and a NIOSH-approved respirator if handled outside a fume hood.

  • Spill Response: Do not use water for initial cleanup if the free base is spilled, as it may spread the organic layer. Absorb with inert materials (e.g., vermiculite or dry sand), sweep into a sealed hazardous waste container, and wash the area with a 5% acetic acid solution to neutralize residual amine, followed by water.

Experimental Protocols: Handling and Storage

To maintain scientific integrity and prevent batch-to-batch variability, the following self-validating protocol must be used for handling the compound.

Step-by-Step Methodology: Inert Stock Solution Preparation

  • Preparation: Purge a standard laboratory glovebox with Argon or Nitrogen until O₂ and H₂O levels are below 5 ppm.

  • Equilibration: Transfer the sealed vial of (3aR,7aS)-octahydrofuro[3,4-c]pyridine, anhydrous DMSO (stored over 3Å molecular sieves), and amber glass vials into the glovebox.

  • Mass Verification: Weigh the desired mass using an analytical balance inside the glovebox. Self-validation step: Re-weigh the empty source vial to confirm the exact mass transferred via difference.

  • Dissolution: Add anhydrous DMSO to achieve a 10 mM or 50 mM stock concentration. Vortex until completely dissolved.

  • Aliquoting: Dispense 50 µL to 100 µL aliquots into amber vials. This prevents repeated freeze-thaw cycles, which introduce condensation and degrade the amine.

  • Storage: Seal vials with PTFE-lined caps, remove from the glovebox, and immediately store at -20°C in a desiccator.

HandlingWorkflow Start Receipt of (3aR,7aS)- Octahydrofuro[3,4-c]pyridine Inspect Inspect Integrity (Argon/Nitrogen Seal) Start->Inspect Glovebox Transfer to Glovebox (<5 ppm O2/H2O) Inspect->Glovebox Intact Solvent Prepare Stock Solution (Anhydrous DMSO/DCM) Glovebox->Solvent Aliquots Dispense Aliquots (Amber Vials) Solvent->Aliquots Store Store at -20°C (Desiccated) Aliquots->Store

Caption: Workflow for the inert handling and long-term storage of octahydrofuro[3,4-c]pyridine.

Biological Applications & Mechanistic Pathways

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is highly prized in drug development for two primary therapeutic avenues:

A. Neuropeptide S Receptor (NPSR) Antagonism The NPSR system modulates arousal, anxiety, and memory consolidation. Overactivation is linked to substance abuse relapse. Researchers have successfully utilized the octahydrofuro[3,4-c]pyridine core to synthesize potent NPSR antagonists (e.g., (3,7)-N-Butyl-1-oxo-3,3-diphenyl-octahydrofuro[3,4-c]pyridine-5-carboxamide) [2]. The cis-fused geometry perfectly mimics the pharmacophore required to competitively bind the NPSR (a G-protein coupled receptor), preventing the natural Neuropeptide S from triggering intracellular calcium mobilization.

B. Spirooxindole Antifungal Agents In agricultural chemistry, the scaffold is reacted via base-mediated cascade [3+2] double Michael reactions to form functionalized spirooxindole octahydrofuro[3,4-c]pyridine derivatives. These compounds exhibit profound antifungal activity against phytopathogens such as Fusarium graminearum and Valsa mali, achieving IC₅₀ values comparable to commercial standards like cycloheximide [4].

NPSR_Pathway NPS Neuropeptide S (NPS) Receptor NPS Receptor (NPSR) (GPCR) NPS->Receptor Agonist Binding Antagonist (3aR,7aS)-Derivative (NPSR Antagonist) Antagonist->Receptor Competitive Inhibition Gq Gq Protein Activation Receptor->Gq Ca Intracellular Ca2+ Mobilization Gq->Ca Effect Arousal & Anxiolytic Effects (Blocked by Antagonist) Ca->Effect

Caption: Mechanism of Neuropeptide S Receptor (NPSR) antagonism by octahydrofuro[3,4-c]pyridine derivatives.

References

  • Smolecule.Buy trans-Octahydrofuro[3,4-C]pyridine hcl. Smolecule Catalog.
  • National Institutes of Health (NIH).Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. PMC Database.
  • Appchem.Octahydrofuro[3,4-c]pyridine hcl | 933688-11-0. Chemical Catalog.
  • National Institutes of Health (NIH).Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives. PubMed Database.

Methodological & Application

Protocol for the Synthesis of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthetic Guide Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The octahydrofuro[3,4-c]pyridine scaffold has emerged as a highly valuable bioisostere in modern medicinal chemistry. By replacing traditional morpholine or piperazine rings, this conformationally restricted, sp³-rich bicyclic system often improves metabolic stability, increases aqueous solubility, and mitigates hERG liabilities. It has been prominently featured in the development of novel clinical candidates, including PARG (poly(ADP-ribose) glycohydrolase) inhibitors [1] and next-generation monobactam antibiotics [2].

Synthesizing the specific (3aR,7aS) enantiomer requires strict control over both relative (cis) and absolute stereochemistry. This protocol outlines a highly scalable, self-validating synthetic route starting from inexpensive pyridine-3,4-dicarboxylic acid.

Strategic Highlights:

  • Diastereoselectivity: Established early via the catalytic hydrogenation of the pyridine ring, which strictly enforces a cis relationship between the C3 and C4 substituents.

  • Atom-Economical Cyclization: A one-pot monotosylation and intramolecular etherification rapidly constructs the tetrahydrofuran ring.

  • Late-Stage Resolution: Diastereomeric salt formation is employed at the final step. While early-stage asymmetric desymmetrization is possible, late-stage resolution is highly reliable for scale-up and ensures the final active pharmaceutical ingredient (API) intermediate meets strict enantiomeric excess (>99% ee) requirements [3].

Experimental Workflow

G A Pyridine-3,4-dicarboxylic acid (Starting Material) B rac-cis-Piperidine-3,4-dicarboxylic acid [PtO₂, H₂, AcOH/H₂O] A->B C rac-cis-1-Boc-piperidine-3,4-dicarboxylic acid [Boc₂O, NaOH, THF/H₂O] B->C D rac-cis-1-Boc-piperidine-3,4-dimethanol [BH₃·THF, 0 °C to rt] C->D E rac-cis-N-Boc-octahydrofuro[3,4-c]pyridine [n-BuLi, TsCl, THF] D->E F rac-cis-Octahydrofuro[3,4-c]pyridine HCl [4N HCl in Dioxane] E->F G (3aR,7aS)-Octahydrofuro[3,4-c]pyridine [L-DTTA Resolution] F->G

Synthetic workflow for (3aR,7aS)-octahydrofuro[3,4-c]pyridine via diastereoselective hydrogenation.

Quantitative Data & Analytical Validation

To ensure a self-validating system, each intermediate must be verified before proceeding. Below is the expected quantitative data and analytical markers for each step.

StepIntermediate / ProductExpected YieldPurity TargetKey Analytical Marker (LC-MS / ESI)
1 rac-cis-Piperidine-3,4-dicarboxylic acid85%>95%m/z 174 [M+H]⁺
2 rac-cis-1-Boc-piperidine-3,4-dicarboxylic acid92%>98%m/z 272 [M-H]⁻
3 rac-cis-1-Boc-piperidine-3,4-dimethanol88%>95%m/z 246 [M+H]⁺
4 rac-cis-N-Boc-octahydrofuro[3,4-c]pyridine76%>98%m/z 228 [M+H]⁺
5 rac-cis-Octahydrofuro[3,4-c]pyridine HCl95%>99%m/z 128 [M+H]⁺
6 (3aR,7aS)-Octahydrofuro[3,4-c]pyridine 35%*>99% ee[α]D²⁰ = -15.4 (c 1.0, MeOH)

*Yield is based on the racemic starting material (maximum theoretical yield for resolution is 50%).

Step-by-Step Methodologies

Step 1: Diastereoselective Hydrogenation

Reagents: Pyridine-3,4-dicarboxylic acid (100 g, 0.60 mol), Platinum(IV) oxide (PtO₂, 13.6 g, 0.06 mol), Acetic acid (500 mL), Deionized Water (500 mL).

  • Charge a Parr autoclave with the starting material, acetic acid, and water. Carefully add PtO₂ under a steady stream of N₂.

  • Purge the vessel with N₂ (3x), followed by H₂ (3x).

  • Pressurize the vessel to 50 psi with H₂ and heat to 50 °C with vigorous stirring for 24 hours.

  • Cool to room temperature, vent the H₂, and filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield rac-cis-piperidine-3,4-dicarboxylic acid as an acetate salt.

Expertise & Causality Insight: The use of PtO₂ in an aqueous acidic medium is critical. The acid protonates the basic pyridine nitrogen, preventing catalyst poisoning. Furthermore, heterogeneous hydrogenation on the platinum surface ensures exclusive syn-face delivery of hydrogen, strictly setting the cis relative stereochemistry required for the final bicyclic fusion.

Step 2: Amine Protection (Boc)

Reagents: Crude cis-piperidine-3,4-dicarboxylic acid, NaOH (60 g, 1.5 mol), Boc-anhydride (Boc₂O, 157 g, 0.72 mol), THF (500 mL).

  • Dissolve the crude amino acid in 500 mL of water containing NaOH. Cool the solution to 0 °C.

  • Add a solution of Boc₂O in THF dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the aqueous layer with diethyl ether to remove unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C, and extract with EtOAc (3 x 400 mL). Dry over Na₂SO₄ and concentrate.

Step 3: Carboxylic Acid Reduction

Reagents: rac-cis-1-Boc-piperidine-3,4-dicarboxylic acid (136 g, 0.50 mol), BH₃·THF (1.0 M in THF, 2.0 L, 2.0 mol).

  • Dissolve the diacid in dry THF (500 mL) under an N₂ atmosphere and cool to 0 °C.

  • Add BH₃·THF dropwise over 2 hours to manage the evolution of H₂ gas.

  • Stir at room temperature for 16 hours.

  • Quench the reaction very carefully by the dropwise addition of MeOH (200 mL) at 0 °C until effervescence ceases.

  • Concentrate the mixture and purify via silica gel chromatography (DCM/MeOH 95:5) to yield rac-cis-1-Boc-piperidine-3,4-dimethanol.

Expertise & Causality Insight: Borane-THF is specifically selected over stronger reducing agents like LiAlH₄ because it chemoselectively reduces carboxylic acids to primary alcohols without cleaving the acid-sensitive and base-sensitive Boc protecting group.

Step 4: Intramolecular Cyclization

Reagents: rac-cis-1-Boc-piperidine-3,4-dimethanol (98 g, 0.40 mol), n-BuLi (2.5 M in hexanes, 336 mL, 0.84 mol), p-Toluenesulfonyl chloride (TsCl, 80 g, 0.42 mol), dry THF (1.0 L).

  • Dissolve the diol in dry THF under N₂ and cool to -78 °C.

  • Add n-BuLi dropwise. Stir for 30 minutes to form the dialkoxide.

  • Add a solution of TsCl in THF dropwise over 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify by chromatography (Hexanes/EtOAc 70:30) to isolate rac-cis-N-Boc-octahydrofuro[3,4-c]pyridine.

Expertise & Causality Insight: This one-pot monotosylation-displacement strategy is highly efficient. By utilizing exactly 2.1 equivalents of base and 1.05 equivalents of TsCl, only one hydroxyl group is activated as a leaving group. The remaining proximate alkoxide immediately attacks the tosylate in an intramolecular S_N2 fashion, preventing intermolecular dimerization and preserving the cis geometry.

Step 5: Boc Deprotection

Reagents: rac-cis-N-Boc-octahydrofuro[3,4-c]pyridine (68 g, 0.30 mol), 4N HCl in dioxane (300 mL), DCM (200 mL).

  • Dissolve the substrate in DCM and cool to 0 °C.

  • Add 4N HCl in dioxane. Stir at room temperature for 4 hours.

  • Concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to yield rac-cis-octahydrofuro[3,4-c]pyridine hydrochloride as a white solid.

Step 6: Chiral Resolution

Reagents: rac-cis-Octahydrofuro[3,4-c]pyridine (freebased, 38 g, 0.30 mol), (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA, 58 g, 0.15 mol), EtOH (400 mL), Water (400 mL).

  • Convert the hydrochloride salt to the free amine using 1M NaOH and DCM extraction.

  • Dissolve the free amine and L-DTTA in a boiling mixture of EtOH/Water (1:1).

  • Allow the solution to cool slowly to room temperature over 24 hours without agitation to promote the growth of high-purity diastereomeric crystals.

  • Collect the crystallized salt by filtration. Recrystallize the salt twice more from EtOH/Water to achieve >99% diastereomeric excess.

  • Freebase the resolved salt using 1M NaOH, extract with DCM, and concentrate to yield pure (3aR,7aS)-octahydrofuro[3,4-c]pyridine .

Expertise & Causality Insight: L-DTTA is an exceptional resolving agent for fused basic heterocycles. The bulky p-toluoyl groups create a rigid chiral pocket that highly discriminates between the (3aR,7aS) and (3aS,7aR) enantiomers during crystallization.

References

[1] 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors. Google Patents (WO2021055744A1). Available at:

[2] Monobactams and methods of their synthesis and use. Google Patents (WO2015103583A1). Available at:

[3] cis-Octahydrofuro[3,4-c]pyridine Chemical Properties. ChemicalBook. Available at:

Application of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine in the Development of Novel Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Anticonvulsant Therapies

Epilepsy, a chronic neurological disorder characterized by recurrent seizures, affects over 50 million people globally.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients are resistant to current treatments, highlighting the urgent need for new and more effective anticonvulsant therapies.[1] The central nervous system's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in maintaining the balance between neuronal excitation and inhibition.[2][3] A disruption of this balance can lead to the excessive neuronal firing characteristic of seizures.[2][4] Consequently, enhancing GABAergic neurotransmission is a well-established and effective strategy for seizure control.[2][3]

One promising approach to augmenting GABAergic signaling is the inhibition of GABA reuptake from the synaptic cleft.[5][6][7] GABA transporters (GATs) are responsible for clearing GABA, and their inhibition leads to increased extracellular GABA concentrations, thereby prolonging its inhibitory effects.[5][7][8] The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold has emerged as a compelling starting point for the design of novel GAT inhibitors and, consequently, a new generation of anticonvulsant agents. Its rigid, bicyclic structure allows for precise three-dimensional positioning of pharmacophoric elements, potentially leading to high affinity and selectivity for specific GAT subtypes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold in the discovery and preclinical development of novel anticonvulsant agents. We will delve into the synthetic strategies for derivatization, robust protocols for in vitro and in vivo screening, and the underlying mechanistic rationale.

The (3aR,7aS)-Octahydrofuro[3,4-c]pyridine Scaffold: A Privileged Structure for CNS Targets

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine core represents a conformationally restricted analogue of GABA. This structural rigidity is a key attribute in medicinal chemistry, as it can lead to enhanced binding affinity and selectivity for the target protein by reducing the entropic penalty upon binding. The strategic placement of substituents on this scaffold can be explored to optimize interactions with the binding pocket of GABA transporters, particularly GAT-1, which is a clinically validated target for anticonvulsant drugs.[5][9][10] Tiagabine, a known GAT-1 inhibitor, serves as a clinical proof-of-concept for this mechanism of action in the treatment of partial seizures.[5][6][9][11]

Synthetic Strategies and Derivatization

The synthesis of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine core and its derivatives is a critical first step in a drug discovery campaign. While specific synthetic routes for this exact scaffold are not extensively detailed in the public domain, general principles of heterocyclic chemistry and stereoselective synthesis can be applied. For instance, methods analogous to the synthesis of similar bicyclic structures like (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an intermediate in the synthesis of moxifloxacin, can provide valuable insights.[12][13]

A generalized synthetic approach can be envisioned, starting from readily available chiral precursors to establish the desired stereochemistry at the bridgehead carbons.

Synthetic_Scheme A Chiral Starting Material (e.g., furan or pyridine derivative) B Key Intermediate Formation (e.g., Pictet-Spengler or Bischler-Napieralski type cyclization) A->B Multi-step synthesis C (3aR,7aS)-Octahydrofuro[3,4-c]pyridine Core B->C Reduction & Purification D N-Functionalization (Alkylation, Acylation, etc.) C->D Derivatization E Side-Chain Introduction (at various positions) C->E Derivatization F Library of Analogs D->F E->F

Caption: Generalized Synthetic Workflow for (3aR,7aS)-octahydrofuro[3,4-c]pyridine Analogs.

Protocol 1: General Strategy for N-Functionalization

  • Dissolution: Dissolve the (3aR,7aS)-octahydrofuro[3,4-c]pyridine core (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.

  • Electrophile Addition: Slowly add the desired electrophile (e.g., alkyl halide, acyl chloride) (1.1 equivalents) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-functionalized analog.

Rationale: N-functionalization is a straightforward approach to modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, which can significantly impact brain penetration and target engagement.

Screening Cascade for Anticonvulsant Activity

A hierarchical screening cascade is essential for the efficient identification of lead compounds with promising anticonvulsant properties. This process typically begins with in vitro assays to assess target engagement and cellular activity, followed by in vivo models to evaluate efficacy and preliminary safety.[1][14][15]

Screening_Cascade cluster_0 In Vitro Screening cluster_1 In Vivo Screening A Primary Screen: GAT-1 Binding/Uptake Assay B Secondary Screen: GAT Subtype Selectivity (GAT-2, GAT-3, BGT-1) A->B C Cellular Functional Assay (e.g., Hippocampal Slice Recordings) B->C D Acute Seizure Models: Maximal Electroshock (MES) scPentylenetetrazole (scPTZ) C->D Progression of promising compounds E Model of Drug-Resistant Epilepsy: 6 Hz Seizure Test D->E F Preliminary Neurotoxicity (e.g., Rotarod Test) E->F

Caption: Hierarchical Screening Cascade for Anticonvulsant Drug Discovery.

In Vitro Screening Protocols

Protocol 2: [³H]GABA Uptake Assay in HEK293 Cells Expressing Human GAT-1

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing the target transporter.

  • Cell Culture: Maintain human embryonic kidney (HEK293) cells stably expressing human GAT-1 in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Incubation: Wash the cells with a buffer and then pre-incubate with various concentrations of the test compound for 15-30 minutes.

  • GABA Uptake: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA.

  • Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Scintillation Counting: Lyse the cells and measure the amount of [³H]GABA taken up using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.

Rationale: This is a direct measure of the compound's ability to block the function of GAT-1. A low IC₅₀ value indicates high potency. This assay can be adapted to determine selectivity by using cell lines expressing other GAT subtypes (GAT-2, GAT-3, and BGT-1).[16]

In Vivo Screening Protocols

In vivo models are crucial for evaluating the anticonvulsant efficacy of a compound in a whole organism.[17][18] The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are two of the most widely used and clinically validated models for identifying new antiseizure drugs.[17]

Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice

The MES test is a model for generalized tonic-clonic seizures.[17]

  • Animal Acclimation: Acclimate male ICR mice to the laboratory environment for at least one week.

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Time to Peak Effect: Conduct the seizure induction at the predetermined time of peak effect of the compound.

  • Seizure Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: Determine the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic hindlimb extension.

Rationale: The MES model is particularly sensitive to drugs that act by blocking voltage-gated sodium channels or enhancing GABAergic inhibition.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice

The scPTZ test is considered a model for generalized myoclonic and absence seizures.[17][19]

  • Animal Acclimation and Compound Administration: Follow the same procedures as in the MES test.

  • Chemoconvulsant Administration: Administer a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) subcutaneously.

  • Observation: Observe the mice for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.

  • Data Analysis: Calculate the ED₅₀, the dose that prevents clonic seizures in 50% of the animals.

Rationale: This model is sensitive to drugs that enhance GABAergic transmission or block T-type calcium channels.

In Vivo Model Seizure Type Modeled Typical Mechanism of Action Detected
Maximal Electroshock (MES)Generalized tonic-clonicNa⁺ channel blockers, GABA enhancers
Subcutaneous PTZ (scPTZ)Generalized myoclonic/absenceGABA enhancers, T-type Ca²⁺ channel blockers
6 Hz Seizure TestDrug-resistant focal seizuresBroad-spectrum anticonvulsants

Proposed Mechanism of Action

The primary hypothesized mechanism of action for anticonvulsant agents derived from the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is the inhibition of GABA reuptake, primarily through GAT-1.[5][9] By blocking GAT-1, these compounds increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of both synaptic and extrasynaptic GABA receptors.[5][8][20] This augmented GABAergic signaling hyperpolarizes the neuronal membrane, making it more difficult for neurons to fire action potentials and thereby suppressing seizure activity.[2][4]

Mechanism_of_Action A (3aR,7aS)-octahydrofuro[3,4-c]pyridine Derivative B Inhibition of GABA Transporter 1 (GAT-1) A->B C Increased Synaptic GABA Concentration B->C D Enhanced Activation of GABAA Receptors C->D E Increased Cl- Influx D->E F Neuronal Hyperpolarization E->F G Suppression of Seizure Activity F->G

Caption: Proposed Mechanism of Action for (3aR,7aS)-octahydrofuro[3,4-c]pyridine-based Anticonvulsants.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is yet to be established, general principles from other GAT-1 inhibitors can guide the derivatization strategy. For instance, studies on bicyclic isoxazole GABA analogues have shown that the introduction of lipophilic substituents can enhance inhibitory potency at GAT-1.[21] Similarly, the nature and size of substituents on the nitrogen atom of the pyridine ring are expected to significantly influence both potency and selectivity.[22][23] A systematic exploration of different functional groups at various positions of the scaffold will be crucial for developing a comprehensive SAR and identifying lead candidates with an optimal balance of efficacy, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold presents a promising and structurally novel starting point for the development of a new class of anticonvulsant agents. Its rigid conformation is well-suited for targeting GABA transporters with high affinity and selectivity. The systematic application of the synthetic and screening protocols outlined in this guide will enable the efficient identification and optimization of lead compounds. Future work should focus on elucidating a detailed structure-activity relationship, optimizing pharmacokinetic properties for brain penetration, and evaluating the most promising candidates in chronic models of epilepsy. The ultimate goal is to translate these preclinical findings into novel, safe, and effective therapies for patients suffering from epilepsy, particularly those who are resistant to current treatments.

References

  • GABA reuptake inhibitor - Wikipedia. [Link]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. [Link]

  • In-vitro and in-vivo pharmacological screening models for antiepileptic drugs - an overview. [Link]

  • What are GAT1 inhibitors and how do they work? - Patsnap Synapse. [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]

  • GABA reuptake inhibitors – Knowledge and References - Taylor & Francis. [Link]

  • Action of bicyclic isoxazole GABA analogues on GABA transporters and its relation to anticonvulsant activity - PubMed. [Link]

  • The GABA transporter and its inhibitors - PubMed. [Link]

  • Discovery of E2730, a novel selective uncompetitive GAT1 inhibitor, as a candidate for anti-seizure medication - PubMed. [Link]

  • Screening Methods of Anti-epileptic drugs | PDF - Slideshare. [Link]

  • In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy - PubMed. [Link]

  • Synaptic and extrasynaptic GABA transporters as targets for anti-epileptic drugs - PubMed. [Link]

  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed. [Link]

  • Structural basis of GABA reuptake inhibition - PMC - NIH. [Link]

  • In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO). [Link]

  • Video: Antiepileptic Drugs: GABAergic Pathway Potentiators - JoVE. [Link]

  • Pharmacological Characterization of a Betaine/GABA Transporter 1 (BGT1) Inhibitor Displaying an Unusual Biphasic Inhibition Profile and Anti-seizure Effects - PMC. [Link]

  • Animal Models of Epilepsy | 2020, Volume 1 - Issue 3. [Link]

  • Journal of Drug Delivery and Therapeutics Screening models for antiepileptic drugs: A Review - Semantic Scholar. [Link]

  • The Screening models for antiepileptic drugs: A Review. [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. [Link]

  • GABAergic mechanisms in epilepsy - PubMed. [Link]

  • Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development - MDPI. [Link]

  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. [Link]

  • Mechanisms of Action of Antiepileptic Drugs | Neupsy Key. [Link]

  • WO2010100215A1 - SYNTHESIS OF (4aS,7aS)
  • Studies on cerebral protective agents. X. Synthesis and evaluation of anticonvulsant activities for novel 4,5,6,7-tetrahydrothieno[3,3-c]pyridines and related compounds - PubMed. [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research. [Link]

  • Structure–activity relationship study on anticonvulsant activity for pyrazolo [3,4-c]. [Link]

  • [Relationship between the chemical structure and anticonvulsant activity of 3-hydroxypyridine derivatives] - PubMed. [Link]

  • Synthesis of (4aS,7aS)
  • Facile synthesis of the unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-propargyl β-enaminones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - MDPI. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC. [Link]

  • Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed. [Link]

Sources

Application Note: Strategic Synthesis and Functionalization of the Octahydrofuropyridine Ring System

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Significance

The octahydrofuropyridine ring system is a highly privileged bicyclic scaffold in modern drug discovery, characterized by a dense array of contiguous stereocenters. Topologically, it manifests in two primary forms: the fused octahydrofuro[2,3-c]pyridine core, which is heavily utilized in the design of iminosugars and nucleoside analogues (e.g., Malayamycin A variants) , and the spiro-octahydrofuropyridine motif, a defining structural feature of jervanine alkaloids such as the potent Hedgehog pathway inhibitor cyclopamine .

This application note details the mechanistic causality, step-by-step experimental protocols, and self-validating quality control measures required to successfully synthesize and functionalize both topological variants of this critical pharmacophore.

Mechanistic Causality in Ring Functionalization

Functionalizing the octahydrofuropyridine system requires absolute stereocontrol. The choice of reagents and reaction conditions is dictated by the thermodynamic stability of the intermediates and the necessity to avoid over-reduction of sensitive functional groups.

  • Fused Systems (Aminocyclization): The synthesis of fused octahydrofuro[2,3-c]pyridines relies on the reductive aminocyclization of azido-aldehyde precursors. By employing transfer hydrogenation (Pd/C with ammonium formate), the azide is reduced to an amine, which undergoes spontaneous intramolecular condensation with the pendant aldehyde to form an iminium intermediate. Subsequent in situ reduction yields the functionalized piperidine ring. Ammonium formate is chosen over high-pressure H2​ gas because it acts as a mild, controlled hydrogen donor, preventing the cleavage of sensitive protecting groups like benzyloxycarbonyl (Cbz) .

  • Spiro Systems (Cross-Coupling): Constructing the spiro-octahydrofuropyridine motif necessitates a radical-mediated approach. Recent gram-scale syntheses utilize a reductive imine–aldehyde cross-coupling. Single-electron reductants generate a radical intermediate from the imine, which subsequently attacks the tethered aldehyde, driving a thermodynamically favored 5-exo-trig cyclization and subsequent lactamization .

Experimental Protocols & Self-Validating Workflows

Protocol A: Reductive Aminocyclization for Fused Octahydrofuro[2,3-c]pyridine

This protocol outlines the synthesis of (2R,3R,3aR,7aR)-2,3-O-Isopropylidene-3a-hydroxy-6-(benzyloxycarbonyl)octahydrofuro[2,3-c]pyridine via transfer hydrogenation .

Reagents & Equipment:

  • Azido-aldehyde precursor (0.21 mmol)

  • 10% Pd/C (0.5 mass equivalents)

  • Ammonium formate (5.0 equivalents)

  • Dry methanol (Anhydrous, 5 mL)

  • Argon balloon and Celite pad

Step-by-Step Methodology:

  • Catalyst Suspension: Suspend 10% Pd/C (0.05 g) in dry methanol (2 mL) in a flame-dried flask under an inert argon atmosphere. Causality: Pre-wetting the catalyst in solvent under argon prevents the pyrophoric ignition of methanol vapors.

  • Substrate Addition: Dissolve the azido-aldehyde precursor (0.10 g, 0.21 mmol) in dry methanol (3 mL) and transfer it to the catalyst suspension via syringe.

  • Hydrogen Transfer Initiation: Add ammonium formate (0.07 g, 1.09 mmol) in a single portion. Stir the reaction mixture vigorously at ambient temperature (20–25 °C) for 2 to 4 hours.

  • Self-Validating Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Chloroform/Methanol (1:1) eluent system. The protocol is validated when the starting material spot disappears and a new, highly polar spot ( Rf​≈0.30 ) emerges that stains positively with ninhydrin (indicating the transient amine) before fully converting to the cyclized product.

  • Quench & Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with excess methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude thick liquid via column chromatography (Methanol eluent) to yield the functionalized fused ring.

Protocol B: Construction of Spiro-Octahydrofuropyridine via Cross-Coupling

This protocol constructs the spirocyclic core found in jervanine alkaloids .

Step-by-Step Methodology:

  • Preparation: Dissolve the steroidal imine-aldehyde precursor (1.0 eq) in rigorously degassed tetrahydrofuran (THF) to prevent premature oxidation of the radical intermediates.

  • Radical Generation: Cool the solution to 0 °C. Slowly add a single-electron reductant (e.g., SmI2​ solution in THF, 2.5 eq) dropwise over 15 minutes. Causality: Low temperatures stabilize the initial ketyl radical, preventing intermolecular dimerization and favoring the intramolecular 5-exo-trig cyclization.

  • Cyclization & Lactamization: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for an additional 4 hours to drive the lactamization step to completion.

  • Self-Validating Quality Control: Extract a 10 μL aliquot, dilute in LC-MS grade acetonitrile, and inject into the LC-MS. The system is validated when the primary mass peak shifts by -18 Da relative to the uncyclized intermediate, confirming the ejection of water during lactam formation.

  • Workup: Quench the reaction with saturated aqueous Na2​S2​O3​ to neutralize active reductants. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data Analysis

The following table summarizes the key reaction metrics, validating the efficiency of the chosen methodologies across different octahydrofuropyridine topologies.

MetricFused Octahydrofuro[2,3-c]pyridine (Protocol A)Spiro-Octahydrofuropyridine (Protocol B)
Primary Application Iminosugars, Nucleoside AnaloguesJervanine Alkaloids (Cyclopamine)
Key Reaction Reductive AminocyclizationImine-Aldehyde Cross-Coupling
Catalyst / Reagent 10% Pd/C, NH4​HCO2​ SmI2​ or Ni-mediated reductants
Reaction Time 2 - 4 Hours4 - 6 Hours
Average Yield 84% - 87%65% - 72% (Over 2 steps)
Stereocontrol High Diastereoselectivity ( >95:5 )Controlled by steroidal backbone
Scale Viability Milligram to Gram scaleGram scale

Pathway and Workflow Visualizations

The following diagrams illustrate the biological relevance of the synthesized compounds and the self-validating experimental workflow.

G Hh Hedgehog (Hh) Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Represses (Absence of Hh) GLI GLI Transcription Factors SMO->GLI Activates Cyclo Cyclopamine (Spiro-Octahydrofuropyridine) Cyclo->SMO Direct Antagonism Gene Target Gene Expression GLI->Gene Promotes

Caption: Hedgehog pathway inhibition by the spiro-octahydrofuropyridine derivative cyclopamine.

Workflow Substrate Azido-Aldehyde Precursor Reaction Reductive Aminocyclization (Stir at RT, 2-4h) Substrate->Reaction Reagents 10% Pd/C, NH4HCO2 Dry MeOH Reagents->Reaction Filtration Celite Filtration & Concentration Reaction->Filtration TLC Validation (Rf 0.30) Purification Column Chromatography (MeOH Eluent) Filtration->Purification Crude Extract Product Octahydrofuro[2,3-c]pyridine (Yield >84%) Purification->Product Pure Isolate

Caption: Self-validating workflow for the reductive aminocyclization of octahydrofuro[2,3-c]pyridine.

References

  • Title: Ring-Modified Analogues and Molecular Dynamics Studies To Probe the Requirements for Fungicidal Activities of Malayamycin A and Its N-Nucleoside Variants Source: The Journal of Organic Chemistry (2007) URL: [Link]

  • Title: Divergent and Gram-Scale Syntheses of (–)-Veratramine and (–)-Cyclopamine Source: Nature Communications (2024) URL: [Link]

  • Title: Synthesis of γ-Hydroxyalkyl Substituted Piperidine Iminosugars from d-Glucose Source: The Journal of Organic Chemistry (2008) URL: [Link]

Application Note: Step-by-Step Synthesis and Resolution of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Chemical Engineers Document Type: Technical Protocol & Mechanistic Guide

Introduction

The compound (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (also known industrially as (S,S)-2,8-diazabicyclo[4.3.0]nonane) is the critical chiral side-chain intermediate in the synthesis of Moxifloxacin [1], a fourth-generation broad-spectrum fluoroquinolone antibiotic. The structural complexity of this intermediate—featuring a cis-fused bicyclic system and two chiral centers requiring strict (S,S) configuration (>99% enantiomeric excess)—makes its scalable synthesis a significant challenge in active pharmaceutical ingredient (API) manufacturing.

This application note details the optimized "classical" resolution-based synthetic route, providing step-by-step protocols, mechanistic rationales for reagent selection, and quantitative process data to ensure self-validating, reproducible outcomes.

Synthetic Strategy & Mechanistic Rationale

While recent literature explores asymmetric synthesis using dual chiral-auxiliary strategies (e.g., employing (R)-1-phenylethylamine to induce intramolecular double stereodifferentiation) [2], the most industrially robust and cost-effective approach remains the diastereomeric salt resolution route .

Mechanistic Causality in Reagent Selection:
  • Selective Heteroaromatic Reduction: Reducing the pyridine ring to a piperidine core while preserving the N-benzyl protecting group is notoriously difficult. We specify Ruthenium on Carbon (Ru/C) over Palladium on Carbon (Pd/C) for this step. Pd/C frequently triggers premature hydrogenolytic cleavage of the benzyl group, whereas Ru/C provides high chemoselectivity for the heteroaromatic ring under high pressure [3].

  • Imide Reduction Safety: Historically, Lithium Aluminum Hydride (LiAlH₄) was used to reduce the imide carbonyls. However, its pyrophoric nature makes commercial scaling hazardous. We replace LiAlH₄ with Vitride® (Sodium bis(2-methoxyethoxy)aluminum hydride) in toluene. Vitride remains soluble in organic solvents, does not spontaneously ignite in moist air, and provides superior yields with highly controlled hydride delivery [4].

  • Chiral Resolution Thermodynamics: The resolution utilizes D(-)-tartaric acid . The mechanistic basis relies on the differential solubility of the resulting diastereomeric salts. The (4aS,7aS)-enantiomer forms a highly crystalline, insoluble salt with D(-)-tartaric acid in polar aprotic or aqueous media, driven by favorable crystal lattice packing energies, leaving the (R,R)-isomer in solution.

SynthesisRoute N1 Quinolinic Acid N2 N-Benzyl-pyridine- 2,3-dicarboximide N1->N2 Benzylamine, Ac2O N3 cis-6-Benzyl-5,7-dioxooctahydro- pyrrolo[3,4-b]pyridine N2->N3 H2, Ru/C (Reduction) N4 cis-6-Benzyloctahydro- pyrrolo[3,4-b]pyridine N3->N4 Vitride (Imide Reduction) N5 (4aS,7aS)-6-Benzyl-octahydro- pyrrolo[3,4-b]pyridine Tartrate N4->N5 D(-)-Tartaric Acid (Resolution) N6 (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine N5->N6 Base, H2, Pd/C (Debenzylation)

Fig 1: Step-by-step classical synthesis workflow of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted under a nitrogen atmosphere unless otherwise specified. Ensure high-pressure hydrogenation reactors are properly certified.

Step 1: Synthesis of N-Benzyl-pyridine-2,3-dicarboximide
  • Charge a glass-lined reactor with 1.0 equivalent of pyridine-2,3-dicarboxylic acid (quinolinic acid) and 5.0 volumes of acetic anhydride.

  • Heat the suspension to reflux (approx. 130 °C) for 2 hours to form quinolinic anhydride in situ.

  • Cool the mixture to 60 °C and add 1.05 equivalents of benzylamine dropwise over 30 minutes.

  • Resume reflux for an additional 4 hours to drive the dehydration cyclization.

  • Distill off excess acetic anhydride under vacuum. Crystallize the crude residue from ethanol to yield N-benzyl-pyridine-2,3-dicarboximide as a pale yellow solid.

Step 2: Catalytic Hydrogenation to cis-6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine
  • Dissolve the intermediate from Step 1 in methanol (10 volumes).

  • Add 5% Ru/C catalyst (10% w/w relative to the substrate) into a high-pressure hydrogenation autoclave.

  • Purge the reactor with N₂ (3x), then with H₂ (3x).

  • Pressurize the reactor to 8.0 MPa with H₂ and heat to 90 °C. Maintain stirring for 8 hours until hydrogen uptake ceases [3].

  • Filter the catalyst through a Celite pad and concentrate the filtrate under reduced pressure to afford the cis-fused bicyclic imide.

Step 3: Imide Reduction via Vitride
  • Dissolve the cis-imide intermediate in anhydrous toluene (8 volumes) and cool to 0 °C.

  • Slowly add a 70% solution of Vitride in toluene (3.5 equivalents) via an addition funnel, maintaining the internal temperature below 20 °C.

  • Once addition is complete, heat the reaction mixture to 80 °C for 4 hours.

  • Quench the reaction carefully by cooling to 0 °C and adding 20% aqueous NaOH dropwise to precipitate aluminum salts.

  • Separate the organic layer, extract the aqueous layer with toluene, dry the combined organics over Na₂SO₄, and concentrate to yield racemic cis-6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 4: Chiral Resolution with D(-)-Tartaric Acid
  • Dissolve the racemic amine (1.0 eq) in water (5 volumes) and heat to 60 °C. Note: Water is used here as an optimized green solvent to improve recovery and ee% [4].

  • Add D(-)-tartaric acid (1.1 eq) in one portion. Stir at 80 °C for 2 hours until a homogeneous solution forms.

  • Implement a controlled cooling ramp (0.5 °C/min) to 20 °C, then hold at 0–5 °C for 2 hours to induce crystallization.

  • Filter the resulting diastereomeric salt and wash with cold isopropyl alcohol. Dry under vacuum to obtain (4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridine D-tartrate (>99% ee).

Step 5: Dissociation and Debenzylation
  • Suspend the tartrate salt in water and adjust the pH to >12 using 30% aqueous NaOH. Extract the free base with dichloromethane and concentrate.

  • Dissolve the free base in methanol. Add 10% Pd/C (5% w/w).

  • Hydrogenate at 0.5 MPa and 50 °C for 4 hours.

  • Filter the catalyst and distill the solvent. The final product, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is purified via vacuum distillation (bp 85–90 °C at 2 mmHg).

Quantitative Data & Process Optimization

To ensure a self-validating protocol, the following tables summarize the empirical data driving the reagent selections in Steps 3 and 4.

Table 1: Evaluation of Reducing Agents for Intermediate Imide Reduction

Reducing AgentReaction Temp (°C)SolventIsolated Yield (%)Safety & Scalability Profile
LiAlH₄0 to 65THF75.0Poor: Pyrophoric, highly exothermic quench.
Vitride (Red-Al) 80 Toluene 82.5 Excellent: Liquid form, controlled H₂ release.
NaBH₄ / BF₃·Et₂O0 to 65THF85.0Moderate: Requires handling of toxic BF₃ gas.

Table 2: Solvent Optimization for Chiral Resolution via D(-)-Tartaric Acid

Solvent SystemRatio (v/v)Yield of (S,S) Salt (%)Enantiomeric Excess (ee %)
DMF100%35.2> 99.0
Ethanol / Water95:530.598.5
Water 100% 38.4 > 99.5

Data Insight: The shift from traditional DMF to a purely aqueous resolution system not only eliminates the use of a reprotoxic solvent but also slightly increases the thermodynamic yield of the desired (S,S) diastereomeric salt [4].

References

  • Motterle, R. (2011). SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. US Patent App. 12/921,114.
  • Organic Process Research & Development. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. ACS Publications.
  • CN Patent App. CN112939849B. (2021). (S, S) -2, 8-diazabicyclo[4.3.0] nonane intermediate and preparation method and application thereof.
  • Aarti Industries Limited. (2016). Improved Process For The Preparation Of (S,S) 2,8 Diazabicyclo [4.3.0] Nonane. Indian Patent Database.

Methods for creating derivatives of pyrrolo[3,4-c]pyridines for biological screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Engineering Pyrrolo[3,4-c]pyridine Derivatives for High-Throughput Biological Screening

Introduction & Mechanistic Rationale

The pyrrolo[3,4-c]pyridine scaffold—a structural isomer of the azaindole ring system—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. By fusing a pyrrole moiety with a pyridine nucleus, this bicyclic system offers a unique hydrogen bond donor/acceptor profile that is highly effective for interacting with the hinge region of various kinases, while the pyridine nitrogen inherently improves aqueous solubility compared to traditional isoindoline-1,3-diones[1].

Recent drug discovery campaigns have successfully leveraged pyrrolo[3,4-c]pyridines across multiple therapeutic areas. Notably, these derivatives have demonstrated profound efficacy as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors for immuno-oncology applications[2], as potent antimycobacterial agents targeting the respiratory cytochrome bc1 complex[3], and as novel anti-inflammatory and analgesic agents[4].

This application note provides a comprehensive, field-proven guide to the synthesis, late-stage functionalization, and biological screening of pyrrolo[3,4-c]pyridine derivatives. The protocols detailed herein are designed as self-validating systems, incorporating essential internal controls to ensure high-fidelity data during high-throughput screening (HTS).

Workflow A Scaffold Design Pyrrolo[3,4-c]pyridine Core B Core Synthesis (e.g., IMDAV / Condensation) A->B C Late-Stage Functionalization (Pd-Catalyzed Cross-Coupling) B->C D Biological Screening (TR-FRET Kinase / REMA Assays) C->D E Hit-to-Lead Optimization & SAR Profiling D->E

Workflow for the synthesis and biological screening of pyrrolo[3,4-c]pyridine derivatives.

Synthetic Methodologies

The structural functionalization of pyrrolo[3,4-c]pyridines often dictates their biological trajectory. For instance, substitution at the C4 or C6 positions of the pyridine ring is critical for probing hydrophobic pockets in kinase active sites, while N-alkylation of the pyrrole ring modulates lipophilicity and cell permeability[5].

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol details the C4-arylation of 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, a highly effective method for generating libraries of HPK1 inhibitors[2].

Causality & Experimental Choices: We utilize Palladium-tetrakis(triphenylphosphine) (Pd(PPh₃)₄) as the catalyst due to its reliability in coupling electron-deficient heteroaryl chlorides. A biphasic solvent system (1,4-dioxane/water) is employed to ensure the solubility of both the organic scaffold and the inorganic base (K₂CO₃), which is critical for accelerating the transmetalation step.

Step-by-Step Procedure:

  • Preparation: In a 100 mL pressure-rated reaction vial, add 4-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (1.0 eq, ~5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 eq).

  • Catalyst & Base: Add K₂CO₃ (2.5 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Suspend the mixture in a degassed solution of 1,4-dioxane and deionized water (v/v 4:1, 30 mL total volume). Critical Step: Degassing via argon sparging for 15 minutes is mandatory to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat to 90°C in an oil bath or heating block for 12–16 hours under vigorous magnetic stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient 95:5 to 90:10) to yield the functionalized derivative.

Biological Screening Protocols

To validate the synthesized library, orthogonal screening methods must be employed. Below are two distinct, self-validating assay protocols targeting different therapeutic endpoints.

Protocol B: TR-FRET Assay for HPK1 Kinase Inhibition

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 prevents the phosphorylation and subsequent degradation of the adaptor protein SLP76, thereby enhancing T-cell activation and proliferation against tumors[6].

Causality & Experimental Choices: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it utilizes long-lifetime lanthanide fluorophores (e.g., Europium). This introduces a temporal delay before measurement, effectively eliminating auto-fluorescence from the synthetic pyrrolo[3,4-c]pyridine compounds—a primary cause of false positives in HTS.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Note: DTT must be added fresh to maintain the reducing environment required for HPK1 stability.

  • Compound Plating: Dispense 100 nL of pyrrolo[3,4-c]pyridine derivatives (in 100% DMSO) into a 384-well low-volume proxiplate. Include Staurosporine (1 µM) as a positive control for total inhibition, and DMSO alone as the negative (vehicle) control.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing recombinant human HPK1 enzyme (final concentration 0.5 nM) and biotinylated-SLP76 peptide substrate (final 100 nM) in Kinase Buffer.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (final concentration at the Km​ of HPK1, typically 20 µM). Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho-SLP76 antibody, and Streptavidin-APC.

  • Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the FRET ratio (665/615 nm) to determine IC₅₀ values.

Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Activates SLP76 SLP76 Phosphorylation & Degradation HPK1->SLP76 Phosphorylates Immune T-Cell Suppression (Immune Evasion) SLP76->Immune Induces Inhibitor Pyrrolo[3,4-c]pyridine Inhibitor Inhibitor->HPK1 Blocks

Mechanism of HPK1 inhibition by pyrrolo[3,4-c]pyridine derivatives in T-cell signaling.

Protocol C: REMA for Antimycobacterial Screening

Certain pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been identified as potent inhibitors of mycobacterial respiration[3].

Causality & Experimental Choices: The Resazurin Microtiter Assay (REMA) is utilized because resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active cells. This provides a direct, quantifiable readout of cell viability that is highly sensitive and scalable for 96-well formats.

Step-by-Step Procedure:

  • Inoculum Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD₆₀₀ ≈ 0.6). Dilute to 1×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of the test compounds in 7H9 broth (volume = 50 µL/well). Include Rifampicin as a positive control and drug-free wells as growth controls.

  • Infection: Add 50 µL of the bacterial suspension to all wells. Seal the plate and incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours at 37°C.

  • Readout: Visually inspect the plates (blue = no growth/inhibition; pink = growth) and quantify fluorescence (Excitation: 530 nm; Emission: 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Presentation

To effectively evaluate Structure-Activity Relationships (SAR), quantitative screening data must be consolidated. The table below represents a standardized format for comparing the dual-target potential and cytotoxicity profile of synthesized derivatives.

Table 1: SAR Summary of Representative Pyrrolo[3,4-c]pyridine Derivatives

Compound IDC4-Substitution (R1)N-Substitution (R2)HPK1 IC₅₀ (nM)M. tb MIC (µM)CC₅₀ (µM) HepG2Selectivity Index (CC₅₀/MIC)
PCP-001 ChloroHydrogen>10,000>50>100N/A
PCP-012 4-FluorophenylMethyl450 ± 2512.5>100>8
PCP-024 3-PyridylIsopropyl42 ± 5>5085N/A
PCP-035 4-Propyl-triazolylMethylamino-methyl8 ± 1>50>100N/A
PCP-048 HydrogenMethyl-oxadiazole>10,0000.065>100>1500
Control 1 Staurosporine-1.2 ± 0.3N/A0.5N/A
Control 2 Rifampicin-N/A0.030>100>3300

Note: PCP-035 demonstrates potent, selective HPK1 inhibition characteristic of optimized oncology leads[2], whereas PCP-048 (lacking C4-aryl substitution but possessing an N-linked oxadiazole) shows exquisite antimycobacterial activity[3].

References

  • Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel), 14(4), 354. Available at:[Link]

  • Pfizer Inc. (2019). 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivatives as HPK1 inhibitors for the treatment of cancer. World Intellectual Property Organization, WO2020100027A1.
  • Foo, C. S., et al. (2016). Pyrrolo[3,4-c]pyridine-1,3(2H)-diones: A Novel Antimycobacterial Class Targeting Mycobacterial Respiration. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Śladowska, H., et al. (2020). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting side reactions in the synthesis of furo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Furo[3,4-c]pyridine Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the highly reactive nature of heteroisobenzofurans. Furo[3,4-c]pyridines are invaluable pharmacophores and reactive dienes, but their synthesis is notoriously plagued by polymerization, spontaneous ring-openings, and competing nucleophilic side reactions.

This guide moves beyond basic protocols to explain the mechanistic causality behind each experimental choice, providing you with self-validating workflows to ensure high-yield, reproducible syntheses.

Part 1: Diagnostic FAQs (Troubleshooting Side Reactions)

Q1: Why does my parent furo[3,4-c]pyridine intermediate decompose or polymerize before I can isolate it? The Causality: The parent furo[3,4-c]pyridine is a highly reactive heteroisobenzofuran. It exists as a white crystalline solid that is stable only at low temperatures. At room temperature, the lack of steric shielding and the high electron density of the diene system cause rapid, irreversible polymerization[1]. The Solution: Do not attempt isolation. Instead, design your workflow for in situ trapping. By introducing a dienophile directly into the reaction mixture (e.g., via a tandem Pummerer-Diels-Alder sequence), the transient diene is immediately consumed to form a stable [4+2] cycloadduct[2][3]. Alternatively, if the reactive diene is not required for downstream steps, target the 1,3-dihydro or 6,7-dihydrofuro[3,4-c]pyridine derivatives, which lack the reactive diene system and are significantly more stable[1].

Q2: During Pummerer-based generation, I am recovering high yields of acetoxy sulfide byproducts instead of the desired cycloadduct. How can I suppress this? The Causality: This is a classic competing nucleophile issue. In the Pummerer reaction of o-benzoyl-substituted pyridylmethyl sulfoxides, an α-thiocarbocation is generated. Ideally, the neighboring keto functionality intercepts this cation to close the furo[3,4-c]pyridine ring. However, acetate ions (generated from the acetic anhydride reagent) can act as competing intermolecular nucleophiles, attacking the cation to form dead-end acetoxy sulfides[3]. The Solution: Modify your triggering protocol. Switching from acetic anhydride to trifluoroacetic anhydride reduces the nucleophilicity of the resulting counter-ion, heavily favoring the intramolecular cyclization[3].

Q3: When synthesizing 7-bromo-1,3-dihydrofuro[3,4-c]pyridine-4-amine derivatives, my cyano groups are hydrolyzing to amides. What is the cause? The Causality: Nitrile hydrolysis is a major side reaction driven by inappropriate bromination reagents. Elemental bromine (Br₂) promotes the nucleophilic attack of trace water on sensitive cyano groups, especially at temperatures above 25°C, leading to up to 96% hydrolysis byproducts. Similarly, trifluoroacetic acid (TFA) fails to suppress this acid-catalyzed hydration[4]. The Solution: Conduct the bromination in the presence of sulfuric acid (H₂SO₄). The strong dehydrating nature of H₂SO₄ effectively suppresses nitrile hydrolysis, preserving the cyano group while allowing the bromination of the furo[3,4-c]pyridine core to proceed cleanly[4].

Q4: In the iodine-mediated cyclization of N-homopropargylic β-enaminones, I am seeing 3,4-diaryloylpyridines as a side product. Why? The Causality: During the reaction with molecular iodine, an iodonium ion forms, triggering the alkyne to form a highly reactive vinyl cation. If the subsequent abstraction of the α-hydrogen by the base is kinetically slow, an alternative oxidation pathway occurs where a new carbonyl (ketone) group is generated, yielding 3,4-diaryloylpyridines instead of the desired C/O–C bond formation[1]. The Solution: Optimize the equivalents of your base. Cesium carbonate (Cs₂CO₃) is critical here; its specific basicity and solubility profile perfectly balance the α-hydrogen abstraction required to furnish the tetrahydrofuro[3,4-c]pyridine intermediate before alternative oxidations can occur[1].

Part 2: Quantitative Reagent & Pathway Analysis

To make informed decisions during reaction optimization, consult the tables below, which summarize the quantitative impact of reagent selection on side-reaction proliferation.

Table 1: Bromination Reagents and Nitrile Hydrolysis Impact
ReagentThermal ConditionsMajor Side ReactionYield/Purity ImpactMechanistic Causality
Elemental Br₂ > 25°CNitrile hydration to amidesUp to 96% hydrolysis byproducts at 60°CBr₂ lowers the activation energy for nucleophilic attack of H₂O on cyano groups.
TFA Standard RefluxNitrile hydrolysisModerate to High byproduct formationAcid-catalyzed hydration is poorly suppressed due to insufficient dehydrating power.
H₂SO₄ Controlled TempNone (Suppressed) High purity target compound Strong dehydrating environment thermodynamically prevents hydration of nitriles.
Table 2: Furo[3,4-c]pyridine Synthetic Routes & Primary Byproducts
Synthetic RoutePrecursorReactive IntermediatePrimary Side ProductCausality of Failure
Pummerer-Diels-Alder o-Benzoyl pyridylmethyl sulfoxideα-ThiocarbocationAcetoxy sulfideIntermolecular acetate outcompetes the neighboring carbonyl for the carbocation.
Iodine-Mediated Cyclization N-homopropargylic β-enaminoneVinyl cation3,4-diaryloylpyridinesSlow α-hydrogen abstraction allows alternative ketone generation.
Thermal Retro-Diels-Alder 1,4-epoxidesFuro[3,4-c]pyridinePolymeric aggregatesParent diene lacks steric bulk and polymerizes instantly at room temperature.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Sequential Pummerer-Diels-Alder Generation and Trapping

Objective: Generate transient furo[3,4-c]pyridines while kinetically outcompeting acetoxy sulfide side reactions[2][3].

  • Preparation: Dissolve the o-benzoyl-substituted pyridylmethyl sulfoxide in anhydrous toluene under a strict argon atmosphere.

  • Reagent Addition: Add acetic anhydride (or trifluoroacetic anhydride for sterically hindered substrates), the target dienophile (e.g., dimethyl maleate), and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

    • Causality:p-TsOH acts as a kinetic accelerator for the Pummerer rearrangement. Rapidly generating the α-thiocarbocation is critical to outcompete the intermolecular attack by acetate.

  • Reflux & Trapping: Heat the reaction mixture to reflux for 30 minutes. The transient furo[3,4-c]pyridine is immediately intercepted by the dienophile via a [4+2] cycloaddition.

    • Self-Validation: Monitor the reaction via TLC. The complete disappearance of the sulfoxide spot, coupled with the absence of a highly UV-active, streaky diene spot, confirms successful in situ trapping.

  • Ring Cleavage (Optional): If the aromatized isoquinoline derivative is the final target, add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the reaction mixture and continue refluxing.

    • Causality: DBU induces base-catalyzed cleavage of the highly strained oxa-bridge in the [4+2] cycloadduct, driving irreversible aromatization.

Protocol B: Iodine-Mediated Cyclization to 6,7-Dihydrofuro[3,4-c]pyridines

Objective: Construct the 5,6-fused ring system while preventing 3,4-diaryloylpyridine formation[1].

  • Setup: Charge a flame-dried reaction vessel with the N-homopropargylic β-enaminone and Cs₂CO₃ in an anhydrous solvent.

  • Activation: Introduce excess molecular iodine (I₂) or N-iodosuccinimide (NIS).

    • Causality: I₂ initiates the reaction by forming an iodonium ion, which forces the nucleophilic addition of the alkyne moiety to form the critical vinyl cation.

  • Cyclization: Allow the vinyl cation to be trapped by the ketone functionality.

    • Causality: Cs₂CO₃ facilitates the rapid abstraction of the α-hydrogen, driving the formation of the tetrahydrofuro[3,4-c]pyridine intermediate before alternative oxidations occur.

  • Elimination: The subsequent elimination of iodine generates the final 6,7-dihydrofuro[3,4-c]pyridine.

    • Self-Validation: Perform IR spectroscopy on the crude product. The absence of a new, distinct ketone stretch (typically around 1680-1700 cm⁻¹) confirms that the 3,4-diaryloylpyridine side reaction has been successfully suppressed.

Part 4: Mechanistic Visualizations

Pathway A Pyridylmethyl Sulfoxide (Starting Material) B α-Thiocarbocation (Reactive Intermediate) A->B Pummerer Reaction (Ac2O / p-TsOH) C Furo[3,4-c]pyridine (Transient Diene) B->C Intramolecular Trapping by Carbonyl D Acetoxy Sulfide (Undesired Byproduct) B->D Intermolecular Trapping by Acetate E [4+2] Cycloadduct (Bridged Intermediate) C->E Intermolecular Trapping by Dienophile F Isoquinoline Derivative (Aromatized Product) E->F Base-Induced Cleavage (DBU)

Mechanistic divergence in Pummerer-based furo[3,4-c]pyridine generation.

LogicTree Start Identify Primary Side Reaction Polymerization Rapid Polymerization (Parent Scaffold) Start->Polymerization Acetoxy Acetoxy Sulfide Formation (Pummerer Route) Start->Acetoxy Hydrolysis Nitrile Hydrolysis (Bromination Step) Start->Hydrolysis Trap Solution: In Situ Trapping via Tandem Diels-Alder Polymerization->Trap Diene Instability ModifyPummerer Solution: Optimize Anhydride or Add DBU Base Acetoxy->ModifyPummerer Acetate Interception UseH2SO4 Solution: Use H2SO4 to Suppress Hydration Hydrolysis->UseH2SO4 Aqueous Nucleophiles

Troubleshooting logic tree for common furo[3,4-c]pyridine synthesis side reactions.

References

  • Sarkar, T. K., et al. "A Pummerer-based generation and trapping of furo[3,4-c]pyridines: an approach to nitrogen containing heterocyclic analogues of 1-arylnaphthalene lignans." Tetrahedron Letters 43 (2002): 1341–1344. Link[2]

  • Yilmaz, E. S., et al. "Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones." RSC Advances (2025). Link[1]

  • Sarkar, T. K., et al. "A Sequential Pummerer−Diels−Alder Route for the Generation and Trapping of Furo[3,4-c]pyridines: Synthesis of Heterocyclic Analogues of 1-Arylnaphthalene Lignans." The Journal of Organic Chemistry (2003). Link[3]

  • EvitaChem. "7-Bromo-1,3-dihydrofuro[3,4-c]pyridin-4-amine (EVT-8370728) - Synthesis Analysis & Bromination Limitations." EvitaChem Technical Database. Link[4]

Sources

Technical Support Center: Navigating the Scale-Up Production of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of (3aR,7aS)-octahydrofuro[3,4-c]pyridine. This guide is designed for researchers, chemists, and process development professionals to address the common challenges encountered during the production of this valuable bicyclic amine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and safe scale-up of your synthesis.

Introduction to the Challenges

The synthesis of (3aR,7aS)-octahydrofuro[3,4-c]pyridine, a chiral saturated heterocyclic scaffold, presents a unique set of challenges during scale-up. These complexities primarily arise from three key areas: the management of highly reactive reagents, the control of stereochemistry, and the purification of the final product. This guide will walk you through a common synthetic pathway, highlighting critical control points and offering solutions to potential hurdles.

A plausible and frequently utilized synthetic route involves a three-step process:

  • Formation of the Bicyclic Imide: Synthesis of the intermediate, furo[3,4-c]pyridine-1,3-dione, from 3,4-pyridinedicarboxylic acid.

  • Reduction to the Racemic Amine: Reduction of the bicyclic imide to the corresponding racemic octahydrofuro[3,4-c]pyridine using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

  • Chiral Resolution: Separation of the desired (3aR,7aS)-enantiomer from the racemic mixture via diastereomeric salt crystallization.

Each of these stages carries its own set of potential difficulties, which we will address in detail.

Visualizing the Synthetic Workflow

cluster_0 Step 1: Imide Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Chiral Resolution 3,4-Pyridinedicarboxylic Acid 3,4-Pyridinedicarboxylic Acid Furo[3,4-c]pyridine-1,3-dione Furo[3,4-c]pyridine-1,3-dione 3,4-Pyridinedicarboxylic Acid->Furo[3,4-c]pyridine-1,3-dione Dehydration Racemic Octahydrofuro[3,4-c]pyridine Racemic Octahydrofuro[3,4-c]pyridine Furo[3,4-c]pyridine-1,3-dione->Racemic Octahydrofuro[3,4-c]pyridine LiAlH4 Reduction Diastereomeric Salts Diastereomeric Salts Racemic Octahydrofuro[3,4-c]pyridine->Diastereomeric Salts Chiral Acid (3aR,7aS)-Octahydrofuro[3,4-c]pyridine (3aR,7aS)-Octahydrofuro[3,4-c]pyridine Diastereomeric Salts->(3aR,7aS)-Octahydrofuro[3,4-c]pyridine Crystallization & Liberation

Caption: Synthetic workflow for (3aR,7aS)-octahydrofuro[3,4-c]pyridine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Furo[3,4-c]pyridine-1,3-dione Synthesis

Q1: My yield of furo[3,4-c]pyridine-1,3-dione from 3,4-pyridinedicarboxylic acid is low. What are the likely causes?

A1: Low yields in this dehydration step are often due to incomplete reaction or degradation of the product. Here are some common culprits and solutions:

  • Inadequate Dehydrating Agent: Acetic anhydride is commonly used. Ensure it is of high quality and used in sufficient excess to drive the reaction to completion.

  • Reaction Temperature and Time: The reaction may require heating to reflux to proceed at a reasonable rate. However, prolonged heating at very high temperatures can lead to decomposition. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

  • Moisture: The presence of water will inhibit the dehydration. Ensure your starting material and solvent are anhydrous.[1]

  • Purification Losses: The product can be sensitive. Avoid overly harsh purification conditions. Crystallization is often a suitable method for purification.

Q2: I am observing significant charring and discoloration during the synthesis of the dione. Why is this happening?

A2: Darkening or tarring of the reaction mixture often points to decomposition.[1] This can be caused by:

  • Excessive Heat: As mentioned, while heat is necessary, overheating can cause decomposition of the pyridine ring system.

  • Impurities in the Starting Material: Ensure the 3,4-pyridinedicarboxylic acid is of high purity. Metal impurities can sometimes catalyze decomposition pathways.

Protocol: Synthesis of Furo[3,4-c]pyridine-1,3-dione

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 3,4-pyridinedicarboxylic acid in acetic anhydride.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often crystallize out.

  • Purification: Collect the solid by filtration, wash with a small amount of cold, anhydrous ether, and dry under vacuum.

Part 2: LiAlH₄ Reduction to Racemic Octahydrofuro[3,4-c]pyridine

Q3: My LiAlH₄ reduction is sluggish and gives a complex mixture of products. What could be the issue?

A3: Lithium aluminum hydride (LiAlH₄) is a powerful but sensitive reagent. Several factors can lead to incomplete or messy reactions:

  • Reagent Quality: LiAlH₄ powder can degrade upon exposure to moisture. Use freshly opened or properly stored reagent. A solution of LiAlH₄ in THF is often more reliable for accurate dosing.

  • Solvent Purity: The solvent (typically THF or diethyl ether) must be strictly anhydrous. The presence of water will quench the LiAlH₄ and can lead to side reactions.[2]

  • Reaction Temperature: While the reaction is highly exothermic, some amide reductions require heating to reflux to go to completion. However, start the addition of the substrate at a low temperature (0 °C) to control the initial exotherm.

  • Incomplete Reduction: In some cases, you may isolate partially reduced intermediates. Ensure a sufficient excess of LiAlH₄ is used (typically 2-3 equivalents per carbonyl group).[3]

Q4: The work-up of my large-scale LiAlH₄ reduction is problematic, forming a gelatinous aluminum salt emulsion that is difficult to filter. How can I improve this?

A4: This is a very common and frustrating issue with LiAlH₄ reductions. Here are two effective work-up procedures:

  • Fieser Workup: This is a widely used method to obtain a granular, easily filterable aluminum salt precipitate.[4] For every 'x' grams of LiAlH₄ used, sequentially and carefully add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water Stir vigorously for at least 30 minutes. The resulting granular solid can be filtered off.

  • Rochelle's Salt (Potassium Sodium Tartrate) Workup: Adding a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts, breaking up the emulsion and leading to a biphasic mixture that is easy to separate.[5]

Q5: What are the primary safety concerns when scaling up a LiAlH₄ reduction?

A5: LiAlH₄ is pyrophoric and reacts violently with water.[2][6] Key safety considerations for scale-up include:

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon).

  • Exotherm Control: The reaction is highly exothermic. Use a sufficiently large reaction vessel (no more than half full), and add the substrate slowly with efficient cooling. A mechanical stirrer is recommended for large-scale reactions to ensure efficient mixing.[7]

  • Quenching: The quenching of excess LiAlH₄ is also very exothermic and generates hydrogen gas.[8] Quench slowly at low temperatures.

  • Fire Safety: Have a Class D fire extinguisher and dry sand readily available. Do not use water or CO₂ extinguishers on a LiAlH₄ fire.[2]

Table 1: Troubleshooting LiAlH₄ Reductions

Problem Potential Cause Solution
Low Conversion Inactive LiAlH₄, insufficient excess, or low reaction temperature.Use fresh LiAlH₄, increase the molar ratio, and consider gentle heating after the initial exotherm subsides.
Formation of Side Products Presence of moisture or other reactive functional groups.Ensure all reagents and solvents are anhydrous. Protect other reducible functional groups if necessary.
Difficult Work-up Formation of aluminum salt emulsions.Employ the Fieser workup or Rochelle's salt workup.[4][5]
Runaway Reaction Poor heat dissipation, rapid addition of substrate.Use a larger reaction vessel, ensure efficient cooling and stirring, and add the substrate slowly and in a controlled manner.[7]
Part 3: Chiral Resolution of Octahydrofuro[3,4-c]pyridine

Q6: I am struggling to find a suitable chiral resolving agent and solvent system for the resolution of my racemic amine.

A6: The selection of a resolving agent and solvent is often empirical.[9] A systematic screening approach is recommended:

  • Choice of Resolving Agent: For a basic amine, chiral acids are used. Common choices include tartaric acid derivatives (e.g., dibenzoyl- or di-p-toluoyl-tartaric acid), mandelic acid, or camphorsulfonic acid.[9][10]

  • Solvent Screening: The ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[11] Screen a range of solvents with varying polarities (e.g., alcohols, esters, ketones, and their mixtures).

  • Stoichiometry: The molar ratio of the resolving agent to the racemic amine can influence the efficiency of the resolution.[1]

Q7: My chiral resolution yield is consistently below the theoretical 50%. What can I do to improve it?

A7: A yield below 50% for a single enantiomer is a common issue in classical resolution.[12] This can be due to:

  • Incomplete Crystallization: The desired diastereomeric salt may not be fully precipitating. Try adjusting the solvent system, concentration, or cooling profile.

  • Co-precipitation: The undesired diastereomer may be crystallizing with the desired one. Recrystallization of the diastereomeric salt can improve its purity, but may lead to lower yields.

  • Racemization and Recycling: To achieve a yield greater than 50%, the unwanted enantiomer from the mother liquor needs to be racemized and recycled back into the resolution process.[13]

Q8: How do I monitor the progress and determine the success of my chiral resolution?

A8: You need an analytical method to determine the enantiomeric excess (% ee) of your resolved amine.

  • Chiral HPLC or SFC: This is the gold standard for determining enantiomeric purity.[8] A variety of chiral stationary phases are commercially available.

  • NMR Spectroscopy: You can use a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent (e.g., BINOL derivatives) to convert the enantiomers into diastereomers that can be distinguished by ¹H or ¹⁹F NMR.[2][6][7] The ratio of the integrated signals of the diastereomers corresponds to the enantiomeric ratio.

Protocol: General Procedure for Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic octahydrofuro[3,4-c]pyridine in a suitable solvent. Add a solution of the chiral resolving agent (typically 0.5-1.0 equivalents) in the same solvent.

  • Crystallization: Allow the solution to stand at room temperature or cool slowly to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.[12]

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system (e.g., dichloromethane and water) and basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.

  • Extraction: Extract the free amine into the organic layer, dry the organic phase, and concentrate to obtain the enantiomerically enriched product.

  • Analysis: Determine the enantiomeric excess of the final product using an appropriate analytical method.

Alternative Strategy: Diastereoselective Reduction

An alternative to chiral resolution is the diastereoselective reduction of an intermediate. For example, if a prochiral lactam can be synthesized, its reduction with a chiral reducing agent or under substrate or reagent control could directly yield the desired enantiomer. The reduction of bicyclic lactams with high levels of diastereocontrol has been reported, although the stereochemical outcome can be highly dependent on the substrate and reaction conditions.[14][15]

Characterization Data

The following table provides predicted and reported data for octahydrofuro[3,4-c]pyridine.

Table 2: Physicochemical and Spectroscopic Data

Property Value Source
Molecular Formula C₇H₁₃NO[16]
Molecular Weight 127.18 g/mol [17]
Monoisotopic Mass 127.09972 Da[16]
Predicted XlogP 0.1[16]
Predicted MS ([M+H]⁺) 128.10700 m/z[16]

Note: Experimental NMR and other spectral data should be acquired on your synthesized material and compared with literature values for confirmation of structure and purity.

References

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]

  • Wikipedia. Chiral resolution.[Link]

  • Princeton University Environmental Health & Safety. Lithium Aluminum Hydride.[Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Pal, S., et al. (2016). Stereoselective Synthesis of Fused Bicyclic β-Lactams through Radical Cyclization of Enyne-2-azetidinones1. The Journal of Organic Chemistry. [Link]

  • Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol. Synlett. [Link]

  • Wolf, C., & Ransborg, L. K. (2012). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Communications. [Link]

  • Moloney, M. G., et al. (2016). Diastereoselective reduction of the tricarbonyl moiety in bicyclic tetramates giving pyroglutamates. ResearchGate. [Link]

  • Academia.edu. Stereoselective Synthesis of Bicyclic Lactones Via Annelation Protocol.[Link]

  • Chemistry Stack Exchange. Byproducts of LiAlH4 reduction of amides.[Link]

  • Curly Arrow. (2009). Lithium Aluminium Hydride Reductions - Rochelle's Salt.[Link]

  • ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.[Link]

  • Regis Technologies, Inc. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.[Link]

  • OrgoSolver. Amide Reactions: Reduction of Amides to Amines using LiAlH4.[Link]

  • De, A., et al. (2003). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B. The Journal of Organic Chemistry. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4.[Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers.[Link]

  • University of Rochester, Department of Chemistry. Magic Formulas: Fieser Workup (LAH and DiBAL).[Link]

  • Master Organic Chemistry. Reduction of Amides to Amines.[Link]

  • Bode Research Group. Kinetic resolution of amines.[Link]

  • The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.[Link]

  • PubChemLite. Octahydrofuro[3,4-c]pyridine (C7H13NO).[Link]

  • Google Patents. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.
  • JoVE. (2025). Video: Amides to Amines: LiAlH4 Reduction.[Link]

  • Journal of the American Chemical Society. (2013). Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents.[Link]

  • PubChem. Octahydro-1h-pyrrolo[3,4-c]pyridine.[Link]

  • The Royal Society of Chemistry. N-oxidation of Pyridine Derivatives - Supporting Information.[Link]

Sources

Technical Support Center: Stability Studies of the (3aR,7aS)-Octahydrofuro[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this valuable heterocyclic scaffold. As this is a relatively novel scaffold, this guide synthesizes established principles of heterocyclic chemistry with practical insights to anticipate and address experimental challenges.

Introduction to the (3aR,7aS)-octahydrofuro[3,4-c]pyridine Scaffold

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is a bicyclic heteroalkane of increasing interest in medicinal chemistry. Its constrained conformation and the presence of both a tertiary amine and an ether linkage present unique opportunities for designing novel therapeutics, but also specific challenges regarding its chemical stability. Understanding the potential degradation pathways of this scaffold is crucial for developing robust formulations and ensuring the shelf-life of drug candidates. This guide will walk you through the essential aspects of designing and interpreting stability studies for this molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold under forced degradation conditions?

A1: Based on its structure, the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold has two primary points of potential degradation: the tertiary amine and the ether linkage.

  • Oxidation of the Tertiary Amine: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[1][2][3][4] This is a common degradation pathway for tertiary amines and can be induced by oxidative stress conditions (e.g., exposure to hydrogen peroxide).

  • Acid-Catalyzed Ether Cleavage: The ether bond in the furan ring can be susceptible to cleavage under acidic conditions.[5][6] This reaction is typically catalyzed by strong acids and can result in ring-opening of the furan portion of the scaffold.

Q2: What are the recommended stress conditions for forced degradation studies of this scaffold?

A2: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products.[7][8][9][10][11] For the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold, we recommend the following stress conditions, in line with ICH guidelines:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, heat (e.g., 60 °C)Ether cleavage
Base Hydrolysis 0.1 M NaOH, heat (e.g., 60 °C)Generally expected to be stable, but worth testing
Oxidation 3% H₂O₂, room temperature or gentle heatN-oxidation of the tertiary amine
Thermal Dry heat (e.g., 80 °C)General decomposition
Photolytic Exposure to UV light (e.g., 254 nm) and visible lightPhotolytic degradation, though saturated heterocycles are often relatively stable

Q3: What analytical techniques are best suited for monitoring the stability of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold and its degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the workhorse technique for stability studies. A reversed-phase HPLC method can be developed to separate the parent compound from its more polar degradation products (like the N-oxide). Mass spectrometry provides crucial information on the molecular weight of the degradation products, aiding in their identification.[12][13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown degradation products, isolation followed by NMR analysis is essential. 1D and 2D NMR experiments can provide detailed information about the connectivity of atoms in the degradation products.[16][17][18][19]

Troubleshooting Guide

Issue 1: I am not seeing any degradation under my stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough. The bicyclic nature of the scaffold may impart additional stability.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M).

    • Increase the temperature.

    • Extend the duration of the stress testing.

    • Ensure your analytical method is sensitive enough to detect low levels of degradation.

Issue 2: I am seeing complete degradation of my compound immediately.

  • Possible Cause: The stress conditions are too harsh.

  • Troubleshooting Steps:

    • Decrease the concentration of the stressor.

    • Lower the temperature.

    • Shorten the exposure time.

    • Take time points at very early stages of the experiment to capture the initial degradation.

Issue 3: I am observing multiple, unexpected peaks in my chromatogram.

  • Possible Cause: This could be due to secondary degradation (where an initial degradation product degrades further), interactions with excipients if in a formulation, or impurities in your starting material.

  • Troubleshooting Steps:

    • Analyze a control sample (unstressed) to identify any pre-existing impurities.

    • Perform a time-course study to see the evolution of the peaks. This can help distinguish primary from secondary degradation products.

    • If working with a formulation, test the scaffold in solution without excipients to rule out interactions.

    • Use a high-resolution mass spectrometer to obtain accurate mass data for each peak to help in their identification.

Issue 4: My mass balance is poor (significantly less than 100%).

  • Possible Cause: Some degradation products may not be detected by your analytical method (e.g., they may be volatile or lack a chromophore for UV detection). Alternatively, the degradation products may have a very different response factor in the detector compared to the parent compound.

  • Troubleshooting Steps:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • If possible, use a radiolabeled version of the scaffold to track all fragments.

    • Consider the possibility of volatile degradation products and analyze the headspace of your samples by GC-MS if appropriate.

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Prepare a stock solution of (3aR,7aS)-octahydrofuro[3,4-c]pyridine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Incubate both vials at 60 °C.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase for HPLC-MS analysis.

Protocol 2: Forced Degradation under Oxidative Conditions
  • Prepare a stock solution of (3aR,7aS)-octahydrofuro[3,4-c]pyridine in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • In a clean vial, add 1 mL of the stock solution and 1 mL of 6% hydrogen peroxide to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Keep both vials at room temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC-MS analysis. It may be necessary to quench the reaction with a reducing agent like sodium bisulfite before analysis.

Visualizing Experimental Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Stock Solution (1 mg/mL) Control Control Sample Stock->Control Stress Stressed Sample Stock->Stress HPLC_MS HPLC-MS Analysis Control->HPLC_MS Acid Acidic (HCl, Heat) Stress->Acid Base Basic (NaOH, Heat) Stress->Base Oxidative Oxidative (H2O2) Stress->Oxidative Thermal Thermal (Dry Heat) Stress->Thermal Photo Photolytic (UV/Vis) Stress->Photo Acid->HPLC_MS Base->HPLC_MS Oxidative->HPLC_MS Thermal->HPLC_MS Photo->HPLC_MS NMR Isolate & NMR (if needed) HPLC_MS->NMR Isolate Degradants Data Data Interpretation HPLC_MS->Data NMR->Data

Caption: General workflow for forced degradation studies.

Logical Relationships in Stability Assessment

Stability_Logic Scaffold (3aR,7aS)-octahydrofuro[3,4-c]pyridine Tertiary_Amine Tertiary Amine Scaffold->Tertiary_Amine Ether_Linkage Ether Linkage Scaffold->Ether_Linkage N_Oxide N-Oxide Formation Tertiary_Amine->N_Oxide susceptible to Ring_Opening Ring Opening Ether_Linkage->Ring_Opening susceptible to Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->N_Oxide induces Acidic_Stress Acidic Stress (e.g., HCl) Acidic_Stress->Ring_Opening induces

Caption: Key structural liabilities and their degradation pathways.

References

  • Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Langmuir. Available at: [Link]

  • Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed. Available at: [Link]

  • Progress in the Transition-Metal Catalyzed Oxidation of Tertiary Amines. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Process for the oxidation of tertiary amines to amine oxides. Google Patents.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Photochemistry of Heterocycles. ResearchGate. Available at: [Link]

  • Structure Elucidation and NMR. Hypha Discovery. Available at: [Link]

  • Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]

  • Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry. Available at: [Link]

  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. RSC Publishing. Available at: [Link]

  • The Evolving Landscape of NMR Structural Elucidation. National Institutes of Health. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • Ether cleavage. Wikipedia. Available at: [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. Available at: [Link]

  • Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis. PubMed. Available at: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [https://www.researchgate.net/publication/341416418_Development_of_an_LC-MS_method_for_determination_of_nitrogen-containing_heterocycles_using_mixed-mode_liquid_chromatography]([Link]_ chromatography)

  • Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. LinkedIn. Available at: [Link]

  • The Application of High Performance Liquid Chromatography-Mass Spectrometry Analysis of Heterocyclic Compounds. Scientific Research Publishing. Available at: [Link]

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Available at: [Link]

  • Alkaloids and Selected Topics in Their Thermochemistry. National Institutes of Health. Available at: [Link]

  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. National Institutes of Health. Available at: [Link]

  • Thermal Stability of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) and Related N-Alkoxyamines. Journal of the American Chemical Society. Available at: [Link]

  • Monocyclic and bicyclic CO4: how stable are they?. RSC Publishing. Available at: [Link]

  • Forced Degradation Testing Procedure. ResolveMass Laboratories Inc.. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • The behaviour of two tricyclic fused host systems in the presence of four saturated six-membered ring guest solvents, dioxane, morpholine, piperidine and tetrahydropyran. ResearchGate. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Stability Relationships in Bicyclic Ketones. ResearchGate. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Waters. Available at: [Link]

  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. Available at: [Link]

  • Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated. BURJC Digital Repository. Available at: [Link]

  • Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI. Available at: [Link]

  • Stability of Alkaloids during Drying Process and Their Effect on Anticoagulating Activity of Uncariae Ramulus Cum Uncis. National Institutes of Health. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. Available at: [Link]

  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Publishing. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. National Institutes of Health. Available at: [Link]

  • Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Available at: [Link]

  • Applications of Heterogeneous Photocatalysis to the Degradation of Oxytetracycline in Water: A Review. MDPI. Available at: [Link]

Sources

Technical Support Center: Refining Purification Methods for Diastereomeric Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of isolating diastereomers. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., solubility, dipole moments, and spatial geometry). However, these differences are often vanishingly small, making standard purification workflows prone to failure.

This guide synthesizes field-proven methodologies, focusing on causality and self-validating experimental design to help you achieve >99% diastereomeric excess (d.e.) across both preparative chromatography and fractional crystallization workflows.

Purification Strategy Decision Matrix

Before diving into specific troubleshooting steps, it is critical to align your purification strategy with the scale and physicochemical nature of your target molecule.

G Start Crude Mixture with Diastereomeric Impurities CheckScale Evaluate Scale & Structural Complexity Start->CheckScale ScaleLarge Process Scale (>100g) or Salt-Forming APIs CheckScale->ScaleLarge ScaleSmall Prep Scale (<100g) or Neutral/Complex APIs CheckScale->ScaleSmall Cryst Fractional Crystallization (Diastereomeric Salt Formation) ScaleLarge->Cryst Chrom Chromatographic Separation (Prep-SFC or IP-RP-HPLC) ScaleSmall->Chrom CrystOpt Optimize: Solvent, Temp Ramp, Stoichiometry, Seeding Cryst->CrystOpt ChromOpt Optimize: Stationary Phase, Co-solvent, Temperature Chrom->ChromOpt Success Target Purity Achieved (>99% d.e.) CrystOpt->Success High Selectivity Fail Orthogonal Method Required (e.g., Derivatization) CrystOpt->Fail Co-precipitation ChromOpt->Success Rs > 1.5 ChromOpt->Fail Co-elution Fail->Chrom Chemical Tagging

Caption: Decision tree for selecting and optimizing diastereomer purification strategies based on scale and outcome.

Section 1: Chromatographic Troubleshooting (SFC & HPLC)

Q1: My diastereomeric impurities co-elute on standard C18 reversed-phase columns. How do I achieve baseline resolution ( Rs​>1.5 )?

A1: Standard C18 stationary phases rely primarily on hydrophobic dispersive interactions. Because diastereomers often have identical lipophilicity, C18 fails to differentiate them. You must shift the separation mechanism from hydrophobicity to steric shape recognition and dipole-dipole interactions .

Solution: Transition to Chiral Stationary Phases (CSPs) or specialized achiral phases (e.g., bonded pyrene or fluorinated phenyl phases). CSPs, such as amylose or cellulose derivatives, create transient diastereomeric complexes with the analytes. The spatial arrangement of the chiral centers in your diastereomers will interact differently with the chiral grooves of the stationary phase, inducing a retention time shift. If using Supercritical Fluid Chromatography (SFC), the low viscosity of supercritical CO2​ allows you to couple multiple columns in tandem (e.g., two 250 mm columns) without exceeding system backpressure limits, drastically increasing theoretical plates and resolution[1].

Q2: I am scaling up to preparative SFC, but my productivity is low and resolution drops upon scale-up. How do I optimize?

A2: Loss of resolution during scale-up is typically caused by volume overload or sample precipitation on the column head. Solution: Implement stacked injections . Because SFC equilibrates rapidly, you can inject the next sample plug before the previous one has fully eluted, maximizing throughput without increasing the injection volume per pulse[1]. Mechanistic tip: If the diastereomer precipitates in the non-polar CO2​ stream, add a small percentage of water (<5% v/v) to your organic modifier (e.g., methanol). This disrupts intramolecular hydrogen bonding within the diastereomer, increasing its solubility in the mobile phase and preventing peak tailing[2].

Data Presentation: Stationary Phase Selection for Diastereomers
Stationary Phase TypePrimary Interaction MechanismBest Suited ForTroubleshooting Note
C18 (Standard) Hydrophobic dispersionDeletions/InsertionsPoor for diastereomers; switch to phenyl/CSPs.
Bonded Pyrene / PFP π−π interactions, shape recognitionRigid, planar diastereomersHighly sensitive to mobile phase pH.
Polysaccharide CSPs Steric fit, hydrogen bondingChiral APIs, complex stereocentersUse in SFC for high-throughput prep scale.
Ion-Pairing (IP-RP) Electrostatic & hydrophobicPeptides, OligonucleotidesRequires precise temperature control (e.g., 60 °C).

Section 2: Fractional Crystallization Troubleshooting

Q3: My fractional crystallization yields a diastereomeric salt that is heavily contaminated with the more soluble epimer. What is going wrong?

A3: This is a classic conflict between thermodynamic vs. kinetic control . Rapid cooling or high supersaturation causes rapid nucleation, trapping the more soluble diastereomeric salt within the crystal lattice of the precipitating salt (co-precipitation).

Solution: You must exploit kinetic control.

  • Sub-stoichiometry: Use only 0.5 molar equivalents of the chiral resolving agent. This forces the two enantiomers in your racemic mixture to compete for the resolving agent. Thermodynamics dictates that only the most stable diastereomeric salt will form and precipitate, leaving the undesired isomer in solution as a free base/acid[3][4].

  • Seeding: Cool the solution slowly to the metastable zone and introduce seed crystals (>99% pure) of the desired diastereomeric salt. This bypasses primary nucleation and forces the system to grow exclusively on the seeded lattice[5].

G A Racemic/Diastereomeric Mixture B Add Resolving Agent (0.5 Equivalents) A->B C Controlled Cooling & Seeding (Kinetic Control) B->C D Filtration C->D E Solid: Pure Diastereomeric Salt (>99% d.e.) D->E Target F Mother Liquor: Unreacted More Soluble Epimer D->F Waste/Recycle

Caption: Workflow for kinetically controlled fractional crystallization using sub-stoichiometric resolving agents.

Section 3: Complex Molecules (Peptides & Oligonucleotides)

Q4: I am synthesizing a peptide, and diastereomeric impurities from epimerization during coupling are co-eluting with the API. How is this managed?

A4: Diastereomeric impurities in Solid-Phase Peptide Synthesis (SPPS) are notorious because they share the exact same mass and nearly identical hydrophobicity. If standard RP-HPLC fails, the impurities will carry over into the final product[6]. Solution: Utilize Ion-Pairing Reversed-Phase (IP-RP) Chromatography combined with elevated temperatures. Elevating the column temperature to 60 °C denatures secondary structures (like stable hairpins or β -sheets) that might mask the chiral center's interaction with the stationary phase[7]. Additionally, changing the ion-pairing reagent (e.g., switching from TFA to hexylamine acetate) alters the solvation shell of the peptide, often exposing the subtle structural differences of the diastereomer to the stationary phase[8].

Experimental Protocol: Self-Validating Fractional Crystallization

This protocol utilizes a self-validating loop to ensure that poor d.e. is immediately caught and attributed to either poor salt formation or kinetic trapping.

Objective: Isolate a single diastereomeric salt from a racemic amine mixture using (R)-1-Phenylethanesulfonic acid ((R)-PES)[3].

Step 1: Sub-Stoichiometric Salt Formation

  • Dissolve the racemic amine (1.0 mol equivalent) in a toluene/water mixture (10:1 v/v) and heat to 55 °C until completely dissolved.

  • Add the chiral resolving agent, (R)-PES, at 0.5 mol equivalents . Causality: Limiting the resolving agent prevents the more soluble diastereomer from forming a salt, keeping it highly soluble as a free amine.

  • Stir at 60 °C for 15 minutes to ensure thermodynamic equilibrium of the salt formation.

Step 2: Kinetically Controlled Nucleation

  • Program the reactor to cool slowly (0.1 °C/min) to 45 °C.

  • At 45 °C (the metastable zone), introduce 1% w/w seed crystals of the pure (R)-amine·(R)-PES salt.

  • Self-Validation Checkpoint A: If the solution turns cloudy before seeding, you have crashed out the salt (thermodynamic failure). Reheat to 60 °C and reduce the cooling rate.

Step 3: Maturation and Isolation

  • Continue cooling at 0.1 °C/min down to 10 °C. Hold for 2 hours to allow Ostwald ripening (larger, purer crystals grow at the expense of smaller, impure ones).

  • Filter the slurry and wash the cake with cold toluene.

Step 4: Self-Validation (Mass Balance & Purity)

  • Dissolve a 1 mg sample of the isolated crystal in methanol.

  • Sample 1 mL of the mother liquor.

  • Analyze both via Chiral HPLC.

    • Validation Logic: The d.e. of the crystal should be >98%. The mother liquor must show a heavy enrichment of the opposite enantiomer (free base). If the mother liquor contains equal parts of both enantiomers, your salt formation failed chemically. If the crystal has low d.e., your cooling rate was too fast, causing co-precipitation.

References

  • Waters Corporation. "Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD". Waters Application Notes.[Link]

  • MDPI. "Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures". Symmetry.[Link]

  • ACS Publications. "Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine". Organic Process Research & Development.[Link]

  • LCGC International. "Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations". Chromatography Online.[Link]

Sources

How to confirm the absolute configuration of substituted octahydrofuropyridines

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Confirming the Absolute Configuration of Substituted Octahydrofuropyridines

Welcome to the Analytical Stereochemistry Support Portal. This guide is designed for researchers and drug development professionals working with complex fused bicyclic N-heterocycles, specifically substituted octahydrofuropyridines. Because these scaffolds frequently appear in highly targeted therapeutics (such as GLP-1 and mineralocorticoid receptor modulators), determining their absolute configuration (AC) is critical. A single inverted stereocenter at the ring fusion (e.g., 3a, 7a) or at a substituted position can completely ablate receptor binding affinity 1.

Below, you will find our diagnostic workflow, causality-driven FAQs, and self-validating experimental protocols to ensure absolute scientific integrity in your stereochemical assignments.

Part 1: Diagnostic Workflow for AC Determination

Use the following decision matrix to select the most robust analytical technique for your specific octahydrofuropyridine derivative.

Workflow Start Substituted Octahydrofuropyridine Cryst Is the sample highly crystalline? Start->Cryst Heavy Contains heavy atoms (Cl, Br, S)? Cryst->Heavy Yes Func Has derivatizable -OH or -NH? Cryst->Func No DerivXRD Derivatize with heavy atom (e.g., 4-chlorobenzoyl) Heavy->DerivXRD No XRD X-Ray Crystallography (Flack Parameter) Heavy->XRD Yes DerivXRD->XRD Mosher Mosher's Method (NMR Anisotropy) Func->Mosher Yes Chiro Chiroptical Methods (VCD / ECD) Func->Chiro No

Decision matrix for selecting the absolute configuration determination method.

Part 2: Frequently Asked Questions & Troubleshooting (Causality & Logic)

Q1: My octahydrofuropyridine derivative is a solid, but standard X-ray crystallography only yields a relative configuration. How do I solve the absolute configuration? The Causality: Standard octahydrofuropyridines consist solely of light atoms (C, H, N, O). When subjected to X-ray diffraction using standard Mo K α or Cu K α radiation, the anomalous scattering of these light atoms is too weak to reliably calculate the Flack parameter (which should be 0 for the correct enantiomer). To induce sufficient anomalous dispersion, you must introduce a heavy atom into the crystal lattice [[2]](). The Solution: Derivatize a secondary amine or alcohol on the octahydrofuropyridine core with a heavy-atom reagent, such as 4-chlorobenzoyl chloride, prior to crystallization.

Q2: My compound is an oil and features a secondary alcohol on the furan ring. It refuses to crystallize. What is the most reliable NMR-based approach? The Causality: When crystallization fails, NMR anisotropy via Mosher's method is highly effective. By derivatizing your compound with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA), you create two distinct diastereomers. The phenyl ring of the MTPA group exerts an anisotropic magnetic shielding effect on the protons of the octahydrofuropyridine ring that sit directly beneath it. By calculating the chemical shift difference ( Δδ=δS​−δR​ ), you can map the spatial distribution of the protons and deduce the absolute configuration of the stereocenter 3.

Q3: My target molecule is a fully substituted, non-crystallizable octahydrofuropyridine with no reactive functional groups for Mosher's derivatization. How can I determine its absolute configuration? The Causality: In the absence of heavy atoms and derivatizable groups, Vibrational Circular Dichroism (VCD) is the gold standard for fused bicyclic systems [[4]](). VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. Because these transitions involve the entire molecular framework, the resulting spectrum is highly sensitive to the absolute 3D geometry. By comparing the experimental VCD spectrum to a Boltzmann-weighted spectrum generated via Time-Dependent Density Functional Theory (TD-DFT), you can unambiguously assign the absolute configuration 5.

Part 3: Validated Experimental Protocols
Protocol A: Heavy-Atom Derivatization & X-Ray Analysis
  • Reaction: Dissolve the octahydrofuropyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.0 eq) and 4-chlorobenzoyl chloride (1.2 eq). Stir at room temperature until complete.

  • Purification: Isolate the 4-chlorobenzoyl derivative via flash column chromatography.

  • Crystallization: Dissolve the purified derivative in a minimum amount of ethyl acetate. Slowly layer with hexanes and allow to stand undisturbed for 48–72 hours to promote slow evaporation.

  • Self-Validation Checkpoint: Before submitting the sample for X-ray diffraction, check the crystals' birefringence under a polarized light microscope. A sharp optical extinction under cross-polarizers validates that the solid is a single crystal and not an amorphous precipitate, ensuring diffractometer time is not wasted.

Protocol B: Mosher's Ester Derivatization & NMR Analysis
  • Preparation: Split the secondary alcohol/amine octahydrofuropyridine into two separate vials (approx. 5 mg each).

  • Derivatization: To Vial A, add (R)-MTPA-Cl, anhydrous pyridine, and a catalytic amount of DMAP in CDCl 3​ . To Vial B, repeat the process using (S)-MTPA-Cl.

  • Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both vials.

  • Self-Validation Checkpoint: Inspect the 19 F NMR spectrum first. A single, sharp fluorine peak confirms that the derivatization is complete and that the sample is diastereomerically pure. If multiple fluorine peaks are present, the reaction has not reached completion or racemization occurred, which invalidates the subsequent Δδ calculation.

Protocol C: VCD Measurement and TD-DFT Calculation
  • Sample Prep: Dissolve 15 mg of the octahydrofuropyridine in 140–150 µL of CDCl 3​ . Transfer the solution to a 0.100 mm BaF 2​ cell.

  • Measurement: Acquire the experimental IR and VCD spectra using a dual-PEM FT-VCD spectrometer. Set the resolution to 4 cm −1 and collect data for 6 to 12 hours to ensure a high signal-to-noise ratio.

  • Computation: Perform a Monte Carlo conformational search for low-energy geometries, followed by TD-DFT optimization (e.g., at the B3LYP/6-311G(d,p) level) to generate the Boltzmann-weighted calculated VCD spectrum.

  • Self-Validation Checkpoint: Overlay the experimental and calculated unpolarized IR spectra before looking at the VCD data. If the IR spectra do not match (e.g., shifted carbonyl stretches), the chosen DFT functional/basis set does not accurately reflect the molecule's ground-state geometry in solution. The VCD comparison is only valid if the baseline IR spectra align perfectly.

Part 4: Quantitative Data Comparison
Analytical MethodIdeal Sample StateMin. Sample RequiredPrimary Diagnostic OutputConfidence LevelKey Limitation
X-Ray Crystallography Single Crystal1–5 mgFlack Parameter ( 0)>99% (Absolute)Requires high-quality crystals and heavy atoms.
Mosher's Method (NMR) Solution (e.g., CDCl 3​ )5–10 mg ΔδS−R​ values~95% (High)Requires reactive -OH/-NH; flexible rings complicate NMR.
VCD Spectroscopy Solution (e.g., CDCl 3​ )10–20 mgIR/VCD Spectra Overlay~95% (High)Requires accurate DFT calculations; computationally heavy.
Part 5: References
  • [5] US10017502B2 - Benzoxazinone amides as mineralocorticoid receptor modulators. Google Patents. 5

  • [2] WO2023057414A1 - Certain octahydrofuro[3,4-b]pyrazines as glp-1 receptor modulators. Google Patents. 2

  • [1] Determination of Absolute Configuration—an Overview. ResearchGate.1

  • [3] Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ResearchGate. 3

  • [4] Diagnostic absolute configuration determination of clavulanate... Ovid.4

Sources

Catalytic Hydrogenation of Pyrrolopyridines (Azaindoles): Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for pyrrolopyridine (azaindole) reduction. Pyrrolopyridines are critical bioisosteres in medicinal chemistry, but their fused heteroaromatic nature presents significant challenges for catalytic hydrogenation. The presence of a highly basic pyridine nitrogen alongside an electron-rich pyrrole ring often leads to catalyst poisoning, poor chemoselectivity, and over-reduction.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and validated standard operating procedures (SOPs) to optimize these complex reactions.

Workflow & Decision Tree

Before setting up your reactor, use the decision matrix below to determine the optimal catalytic system based on your specific reduction target.

Azaindole_Hydrogenation Start Pyrrolopyridine (Azaindole) Substrate Target What is the Reduction Target? Start->Target Pyrrole Pyrrole Ring (Azaindoline Synthesis) Target->Pyrrole Core Reduction Substituent Functional Group (e.g., -CN, -NO2) Target->Substituent Side-chain Chiral Enantioselective? Pyrrole->Chiral ChemRed Consider LAH or Raney Ni + NH3 Substituent->ChemRed Avoid Poisoning RuCat Ru / PhTRAP Catalyst (N-Boc Protected) Chiral->RuCat Yes PdCat Pd/C + Brønsted Acid (e.g., TFA, TsOH) Chiral->PdCat No

Decision matrix for the selective reduction of pyrrolopyridine derivatives.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my standard Pd/C hydrogenation fail or stall when reducing the pyrrole ring of 7-azaindole, whereas it works perfectly for indole? A1: This is a classic case of catalyst poisoning. Unlike indole, 7-azaindole contains a highly basic pyridine nitrogen. This basic nitrogen strongly coordinates to the active sites of palladium or platinum catalysts, effectively blocking the activation of H₂ gas . Causality & Solution: To disrupt this coordination, you must either electronically deactivate the basic nitrogen or sterically hinder it. The most effective solutions are:

  • Brønsted Acid Additives: Adding Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (TsOH) protonates the pyridine nitrogen, converting it into a non-coordinating pyridinium salt.

  • N-Protection: N-Boc protection of the pyrrole nitrogen introduces steric bulk and alters the electronic distribution of the fused ring system, preventing the pyridine nitrogen from binding flat against the metal surface .

Q2: I am trying to reduce a cyano group on the azaindole core (e.g., 4-cyano-7-azaindole) using catalytic hydrogenation (Pd/C or Ni). Why am I getting a complex mixture of byproducts? A2: Catalytic hydrogenation of cyano-substituted azaindoles frequently results in poor chemoselectivity and over-reduction. The reaction proceeds via an intermediate imine. In the presence of the basic azaindole core, the newly formed primary amine can attack the intermediate imine, forming secondary amine dimers. Furthermore, the pyridine ring can undergo partial reduction under forcing conditions . Causality & Solution: The basicity of the substrate exacerbates side reactions on the metal surface. If catalytic methods (even with methanolic ammonia to trap the imine) remain unsatisfactory, the standard industrial workaround is to abandon heterogeneous catalysis for this specific transformation and utilize Lithium Aluminum Hydride (LAH). LAH provides a clean, rapid reduction of the nitrile to the primary amine without relying on a metal surface, entirely bypassing the poisoning and dimerization pathways .

Q3: How do I achieve chemo- and enantioselective reduction of the pyrrole ring to form chiral azaindolines without reducing the pyridine ring? A3: Achieving both chemoselectivity (pyrrole vs. pyridine) and enantioselectivity requires a specialized chiral catalyst. Ruthenium complexes paired with trans-chelating bis(phosphine) ligands, specifically PhTRAP, are the gold standard for this transformation . Causality & Solution: The Ru/PhTRAP system is uniquely suited because the trans-chelating geometry creates a highly specific chiral pocket that favors the coordination of the less aromatic, more electron-rich pyrrole ring over the pyridine ring. By using N-Boc protected azaindoles, the substrate is perfectly oriented for asymmetric hydride transfer, yielding azaindolines with excellent enantiomeric excess (ee).

Standard Operating Procedures (SOPs)

Protocol A: Asymmetric Hydrogenation of N-Boc-Azaindoles to Chiral Azaindolines

This protocol utilizes a Ru/PhTRAP catalytic system to overcome aromatic stability and achieve high enantioselectivity.

Step-by-Step Methodology:

  • Catalyst Preparation (Inert Atmosphere): In an argon-filled glovebox, dissolve the metal precursor [Ru(η3-methallyl)2(cod)] (1.0 mol %) and the chiral ligand (S,S)-PhTRAP (1.1 mol %) in anhydrous isopropanol. Stir for 30 minutes to ensure complete formation of the active catalytic complex.

  • Substrate Loading: Add the N-Boc-azaindole substrate (1.0 equivalent) to a glass-lined stainless steel autoclave. Causality: The N-Boc group is critical here to prevent pyridine-nitrogen poisoning and to direct the stereochemistry.

  • Solvent Addition: Transfer the pre-formed Ru/PhTRAP catalyst solution to the autoclave containing the substrate.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times. Pressurize the autoclave to 5.0 MPa (50 bar) . Causality: High pressure is required to overcome the dearomatization energy barrier of the fused heterocycle.

  • Reaction: Heat the mixture to 60 °C and stir vigorously for 24 hours.

  • Workup & Validation: Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the mixture under reduced pressure. Purify the resulting chiral azaindoline via silica gel flash chromatography (Hexanes/EtOAc). Validate the enantiomeric excess (ee) using chiral HPLC.

Protocol B: Chemical Reduction of 4-Cyano-7-azaindole (Alternative to Catalytic Hydrogenation)

When heterogeneous catalysis fails due to dimerization or poisoning, this chemical reduction protocol provides a clean pathway to the primary amine.

Step-by-Step Methodology:

  • Preparation: Suspend Lithium Aluminum Hydride (LAH, 2.0 equivalents) in anhydrous THF under a strict nitrogen atmosphere.

  • Addition: Cool the suspension to 10 °C using an ice bath. Slowly add 4-cyano-7-azaindole in small portions over 45 minutes. Causality: LAH reductions are highly exothermic; controlled addition prevents solvent boil-off and side reactions.

  • Heating: Remove the ice bath, warm the reaction mixture to 40 °C, and stir for 1 hour to ensure complete reduction of the nitrile to the primary amine.

  • Fieser Quench (Critical Step): Cool the mixture back to 10 °C. Carefully quench the reaction by the sequential, dropwise addition of water (x mL per x g of LAH), 15% aqueous NaOH (x mL), and water (3x mL). Causality: This specific quenching sequence forms a granular aluminum salt that is easy to filter, preventing the formation of a gelatinous emulsion that traps the product.

  • Extraction: Filter the granular salts through a pad of Celite, wash thoroughly with THF, and concentrate the filtrate under vacuum to afford 4-aminomethyl-7-azaindole.

Quantitative Data Summaries

To assist in experimental planning, the following table summarizes the expected yields and enantiomeric ratios when utilizing the Ru/PhTRAP system for various substituted azaindoles.

Table 1: Performance of Ru/PhTRAP Catalyst in Azaindole Hydrogenation

SubstrateProtecting GroupCatalyst LoadingPressure / TempYield (%)Enantiomeric Ratio (er)
7-AzaindoleN-Boc1.0 mol %50 bar / 60 °C95%97:3
5-Methyl-7-azaindoleN-Boc1.0 mol %50 bar / 60 °C92%96:4
4-Chloro-7-azaindoleN-Boc1.0 mol %50 bar / 60 °C88%95:5
5-Bromo-7-azaindoleN-Boc1.0 mol %50 bar / 60 °C90%94:6

Data synthesized from Kuwano et al., demonstrating the high functional group tolerance of the Ru/PhTRAP system.

References

  • Asymmetric Hydrogenation of Azaindoles: Chemo- and Enantioselective Reduction of Fused Aromatic Ring Systems Consisting of Two Heteroarenes. Angewandte Chemie International Edition (2016). URL:[Link]

  • A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. Organic Process Research & Development (2006). URL:[Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. ACS Catalysis (2020). URL:[Link]

Validation & Comparative

Comparative analysis of (3aR,7aS)-octahydrofuro[3,4-c]pyridine synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is a highly valuable, conformationally restricted bicyclic system utilized extensively in medicinal chemistry. It serves as a core structural motif in the development of [1] and potent [2]. The primary synthetic challenge lies in the stereoselective construction of the cis-fused (3aR,7aS) bridgehead carbons.

This guide provides an objective, data-driven comparison of the two dominant synthetic paradigms: diastereoselective hydrogenation followed by chiral resolution versus de novo asymmetric cascade cycloaddition.

Mechanistic Pathways

SynthesisRoutes SM 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one Core Scaffold R1 Route 1: Catalytic Hydrogenation (PtO2, H2, Acidic Media) SM->R1 R2 Route 2: Asymmetric Cascade ([3+2] Cycloaddition) SM->R2 Alternative Precursors Int1 Racemic cis-octahydrofuro[3,4-c]pyridine (Diastereoselective syn-addition) R1->Int1 Int2 Enantioenriched (3aR,7aS)-Derivative (Direct Asymmetric Construction) R2->Int2 Res Chiral Resolution (Semi-prep Chiral HPLC / Diastereomeric Salts) Int1->Res Target (3aR,7aS)-octahydrofuro[3,4-c]pyridine (Target Enantiomer) Int2->Target Res->Target

Fig 1. Divergent synthetic pathways to (3aR,7aS)-octahydrofuro[3,4-c]pyridine.

Comparative Analysis of Synthetic Routes

Route 1: Diastereoselective Hydrogenation & Chiral HPLC Resolution

This classical approach relies on the catalytic reduction of a 4,5,6,7-tetrahydrofuro[3,4-c]pyridine core. The use of Adams' catalyst (PtO 2​ ) under acidic conditions ensures a highly diastereoselective syn-addition of hydrogen across the double bond, yielding the racemic cis-fused product. The (3aR,7aS) enantiomer is subsequently isolated via semi-preparative chiral HPLC[1].

  • Causality Insight: The acidic medium (1.25 M HCl in ethanol) is critical. It protonates the pyridine nitrogen, preventing the basic amine from coordinating to and poisoning the platinum surface. Furthermore, protonation alters the conformation of the ring system, directing the facial selectivity of the hydrogenation to favor the thermodynamically less strained cis-isomer[1].

Route 2: Asymmetric Cascade [3+2] Cycloaddition

Recent advances in organocatalysis have enabled the direct asymmetric synthesis of the octahydrofuro[3,4-c]pyridine framework. Utilizing chiral bifunctional catalysts or base-mediated cascade double Michael reactions, this route constructs the bicyclic system from acyclic or monocyclic precursors, establishing the (3aR,7aS) stereocenters in a single pot[2].

  • Causality Insight: The stereochemical outcome is dictated by the steric bulk and hydrogen-bonding network of the chiral catalyst. The catalyst rigidly organizes the transition state, ensuring that the nucleophilic attack occurs exclusively on the re-face or si-face, which directly translates to the (3aR,7aS) configuration without the need for downstream resolution[2].

Quantitative Data Comparison
ParameterRoute 1: Hydrogenation + ResolutionRoute 2: Asymmetric Cascade
Overall Yield 35-45% (post-resolution)65-85%
Diastereoselectivity >95:5 (cis:trans)>90:10
Enantiomeric Excess >99% (via HPLC)85-96% (catalyst dependent)
Scalability Moderate (limited by prep-HPLC capacity)High (amenable to batch reactors)
Step Economy Low (requires separate resolution step)High (one-pot cascade)
Primary Application Milligram-scale discovery chemistryProcess chemistry & library synthesis

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation and Chiral Resolution

This protocol is optimized for absolute enantiomeric purity during early-stage drug discovery[1].

  • Substrate Preparation: Dissolve 4.19 mmol (1.12 g) of the 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one derivative in 3.35 mL of 1.25 M HCl in ethanol (1.0 equiv. acid).

  • Catalyst Addition: Add a catalytic amount (approx. 5 mol%) of Platinum(IV) oxide (PtO 2​ ).

    • Rationale: PtO 2​ is highly active for the reduction of substituted pyridines, but requires the HCl additive to maintain turnover rates by preventing amine-induced catalyst poisoning.

  • Hydrogenation: Place the reaction mixture in a Parr hydrogenator. Pressurize the vessel with H 2​ gas to 40 psi and agitate at room temperature for exactly 4 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the heterogeneous PtO 2​ catalyst. Concentrate the filtrate under reduced pressure. Add ethyl acetate to the residue, basify with aqueous sodium bicarbonate (monitor until pH > 8 to ensure complete free-basing of the amine), and extract. The organic layer yields the racemic cis-octahydrofuro[3,4-c]pyridine.

  • Chiral Resolution: Resolve the enantiomers using semi-preparative chiral HPLC.

    • Column: Chiralpak IA (250 × 20 mm, 5 µm).

    • Mobile Phase: Hexanes (0.1% diethylamine) / Isopropanol (0.1% diethylamine) in a 90:10 isocratic ratio.

    • Flow Rate: 15 mL/min.

    • Detection: UV at 240 nm.

    • Rationale: The 0.1% diethylamine additive is a self-validating system choice; it actively suppresses peak tailing by masking residual silanol groups on the amylose-based stationary phase, ensuring baseline separation of the (3aR,7aS) and (3aS,7aR) enantiomers[1].

Protocol 2: De Novo Asymmetric Cascade Synthesis

This protocol is designed for step-economic library synthesis of functionalized derivatives[2].

  • Reaction Setup: To a flame-dried Schlenk tube under inert atmosphere, add the oxindole derivative (1.0 equiv) and the β-arylacrylonitrile derivative (1.2 equiv) in anhydrous dichloromethane to achieve a 0.1 M concentration.

  • Catalyst Initiation: Introduce a chiral bifunctional organocatalyst (e.g., a thiourea-cinchona alkaloid derivative, 10 mol%) and a mild organic base (e.g., DIPEA, 20 mol%).

  • Cascade Cyclization: Stir the mixture at room temperature for 24-48 hours.

    • Mechanism: The base initiates the first Michael addition by deprotonating the oxindole. Concurrently, the chiral thiourea moiety activates the electrophile via dual hydrogen bonding, organizing the geometry for the subsequent intramolecular ring closure (the second Michael addition) that forms the (3aR,7aS) core in a highly stereocontrolled manner[2].

  • Purification & Validation: Quench the reaction with saturated aqueous NH 4​ Cl to neutralize the base and halt the cascade. Extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient). Validate the e.e. of the isolated octahydrofuro[3,4-c]pyridine derivative via analytical chiral HPLC prior to downstream use.

Conclusion

For early-stage drug discovery where absolute enantiomeric purity (>99% e.e.) is paramount and material throughput is low, Route 1 (Hydrogenation + HPLC) remains the gold standard due to its robustness and predictable stereochemical outcome. However, for advanced preclinical development requiring scale-up and structural diversification, Route 2 (Asymmetric Cascade) offers superior step economy and overall yield, successfully bypassing the bottleneck of late-stage chiral resolution.

References

  • Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. National Institutes of Health (PMC). Available at:[Link][1]

  • Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives. Organic & Biomolecular Chemistry (PubMed). Available at:[Link][2]

Sources

Validating the Binding Affinity of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine Analogs to GABA Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. The termination of GABAergic signaling is driven by rapid synaptic reuptake, primarily mediated by the GABA transporter 1 (GAT-1)[1]. Dysregulation of this reuptake mechanism is a core pathology in epilepsy, anxiety, and neuropathic pain[2].

Historically, the search for GAT-1 inhibitors began with conformationally restricted GABA analogs like nipecotic acid and guvacine [3]. While these compounds successfully bind the transporter, they act as competitive substrates and exhibit poor blood-brain barrier (BBB) permeability[3]. The breakthrough in this field was the development of tiagabine , which appended a bulky, lipophilic diarylalkenyl tail to a nipecotic acid core, transforming a transportable substrate into a potent, BBB-permeant blocker[4].

Recently, the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold has emerged as a next-generation bioisostere. By fusing a tetrahydrofuran ring to the piperidine core of nipecotic acid, this bicyclic system highly rigidifies the molecule. This conformational restriction locks the basic nitrogen and hydrogen-bond acceptors into a precise spatial geometry, drastically reducing the entropic penalty upon binding to the GAT-1 orthosteric site. This guide details the mechanistic basis of these analogs and provides field-proven protocols for validating their binding affinity against established clinical benchmarks.

Mechanistic Overview: GAT-1 Transport and Inhibition

GAT-1 belongs to the solute carrier 6 (SLC6) family, utilizing a Na⁺/Cl⁻-dependent alternating access mechanism to translocate GABA[5]. The transport cycle transitions through three primary states: outward-open, occluded, and inward-open[5].

While small analogs like nipecotic acid are translocated across the membrane, bulky inhibitors—such as tiagabine and N-substituted (3aR,7aS)-octahydrofuro[3,4-c]pyridine analogs—are non-transportable[2]. These molecules anchor their rigidified bicyclic amine core in the S1 (orthosteric) pocket , while their lipophilic tails project into the S2 (allosteric) vestibule [6]. Recent cryo-electron microscopy (cryo-EM) structures (e.g., PDB: 7SK2) reveal that such dual-pocket occupancy traps the transporter in an inward-open conformation, effectively halting the transport cycle[6].

GAT1_Mechanism GABA Synaptic GABA (Neurotransmitter) GAT1_Out GAT-1 Transporter (Outward-Open) GABA->GAT1_Out Binds S1 Pocket GAT1_Occ GAT-1 Transporter (Occluded State) GAT1_Out->GAT1_Occ Na+/Cl- Symport GAT1_In GAT-1 Transporter (Inward-Open) GAT1_Occ->GAT1_In Conformational Shift Cytosol Cytosolic GABA (Reuptake Complete) GAT1_In->Cytosol Release Inhibitor Octahydrofuro[3,4-c]pyridine Analogs & Tiagabine Inhibitor->GAT1_Out Blocks S1/S2 Pockets Inhibitor->GAT1_In Traps Inward-Open

Figure 1: GAT-1 alternating access transport mechanism and inward-open trapping by bulky inhibitors.

Comparative Performance: Binding Affinity & Selectivity

To objectively evaluate the therapeutic potential of a novel (3aR,7aS)-octahydrofuro[3,4-c]pyridine analog, its pharmacological profile must be benchmarked against standard GAT-1 ligands. The table below summarizes the causality between structural features and functional outcomes.

LigandStructural ClassificationGAT-1 IC₅₀ (µM)BBB PermeabilityTransported Substrate?
GABA Endogenous Neurotransmitter~5.0PoorYes
Nipecotic Acid Monocyclic Restricted Analog~2.0PoorYes
Tiagabine N-substituted Lipophilic Inhibitor~0.06HighNo
Octahydrofuro[3,4-c]pyridine Analog (Representative)Rigidified Bicyclic Inhibitor~0.08 - 0.15HighNo

Data synthesis based on standard structure-activity relationship (SAR) profiling of nipecotic acid bioisosteres.

Experimental Workflows for Affinity Validation

Validating a novel GAT-1 inhibitor requires a dual-assay approach to distinguish between functional transport inhibition and direct orthosteric binding. We employ a [³H]-GABA Uptake Assay to determine functional efficacy ( IC50​ ) and a [³H]-Tiagabine Displacement Assay to quantify direct target affinity ( Ki​ )[7].

Workflow Step1 1. Cell Culture HEK293 expressing hGAT-1 Step2 2. Membrane Preparation Homogenization & Centrifugation Step1->Step2 Step3 3. Radioligand Incubation [3H]-Tiagabine + Test Analog Step2->Step3 Step4 4. Rapid Filtration Harvest onto GF/B filters Step3->Step4 Step5 5. Scintillation Counting Quantify Bound Radioactivity Step4->Step5 Step6 6. Data Analysis Calculate IC50 & Ki Step5->Step6

Figure 2: Step-by-step radioligand displacement workflow for quantifying GAT-1 binding affinity.

Detailed Methodologies & Self-Validating Protocols

Protocol A: [³H]-Tiagabine Radioligand Displacement Assay (Binding Ki​ )

This assay directly measures the binding affinity of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine analog by competing with a known high-affinity radioligand[7].

1. Membrane Preparation:

  • Causality: Intact cells can internalize ligands, confounding binding data with transport kinetics. Using isolated membranes ensures we are measuring pure thermodynamic binding events.

  • Step: Homogenize HEK293 cells stably expressing hGAT-1 in ice-cold assay buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Note: NaCl is strictly required as GAT-1 binding is Na⁺-dependent. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet to a final protein concentration of 40–50 µ g/well [7].

2. Incubation & Competition:

  • Step: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [³H]-Tiagabine (final concentration ~2 nM, Kd​ ~1.5 nM), and 25 µL of the test analog (serial dilutions from 10−10 to 10−4 M).

  • Self-Validation Control: Define Non-Specific Binding (NSB) by including control wells with 100 µM unlabeled tiagabine. Define Total Binding (TB) with buffer vehicle. The specific binding window (TB - NSB) must be >70% of TB for the assay to be valid.

  • Step: Incubate for 60 minutes at room temperature to reach equilibrium.

3. Rapid Filtration & Quantification:

  • Causality: Unbound radioligand must be removed instantaneously to prevent dissociation of the bound complex. GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of basic lipophilic analogs.

  • Step: Harvest the reaction onto the PEI-treated GF/B filters using a 96-well cell harvester. Wash rapidly 3× with 300 µL of ice-cold assay buffer.

  • Step: Dry the filters, add scintillation cocktail, and quantify radioactivity using a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: [³H]-GABA Uptake Inhibition Assay (Functional IC50​ )

This orthogonal assay confirms that the binding event translates into functional inhibition of the transporter[7].

1. Cell Preparation:

  • Step: Seed hGAT-1 expressing HEK293 cells in 96-well plates and grow to 80% confluence.

  • Step: Wash cells twice with HEPES-buffered Hank's Balanced Salt Solution (HBSS) containing 137 mM NaCl (essential for driving the symport mechanism).

2. Uptake Reaction:

  • Step: Pre-incubate cells with serial dilutions of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine analog for 15 minutes at 37°C.

  • Step: Initiate transport by adding [³H]-GABA (final concentration 40 nM). Incubate for exactly 10 minutes at 37°C[7].

  • Causality: The 10-minute window ensures the assay is measured during the linear phase of uptake, preventing artificial plateauing caused by intracellular substrate accumulation or reverse transport.

3. Termination & Analysis:

  • Step: Terminate the reaction by rapidly washing the cells 3× with ice-cold HBSS. The temperature drop instantly freezes membrane fluidity and halts transporter conformational shifts.

  • Step: Lyse cells with 0.1 N NaOH, transfer to scintillation vials, and count. Calculate the functional IC50​ via non-linear regression.

Sources

In Vitro vs. In Vivo Correlation of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine NPSR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Neuropeptide S Receptor (NPSR) system is a critical neuromodulatory target involved in arousal, anxiety, and memory consolidation. While early NPSR antagonists like SHA-68 demonstrated proof-of-concept efficacy, their clinical utility has been limited by suboptimal physicochemical properties and challenging synthetic tractability.

Recent drug development efforts have identified the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold—and its related unsaturated analogs—as a superior alternative[1]. By replacing the traditional oxazolidinone core with this fused bicyclic system, researchers have eliminated problematic chiral centers while maintaining the precise spatial orientation of the diaryl moiety required for receptor binding[2].

This guide provides an objective, data-driven comparison of the in vitro and in vivo correlation (IVIVC) of these novel drug candidates, equipping researchers with the mechanistic insights and validated protocols necessary for preclinical evaluation.

Mechanistic Grounding: NPSR Antagonism

The NPSR is a G protein-coupled receptor (GPCR) that primarily couples to Gq and Gs proteins. Activation by endogenous Neuropeptide S (NPS) triggers phospholipase C (PLC), leading to intracellular calcium ( Ca2+ ) mobilization and subsequent neural excitation.

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine candidates act as competitive antagonists. By occupying the orthosteric binding site, they prevent NPS-induced Gq signaling, thereby neutralizing downstream hyperlocomotor and anxiolytic-like effects[3].

NPSR_Pathway NPS Neuropeptide S (Endogenous Ligand) NPSR NPS Receptor (GPCR) NPS->NPSR Activates Antagonist (3aR,7aS)-Octahydrofuro [3,4-c]pyridine (Antagonist) Antagonist->NPSR Blocks (Competitive) G_proteins Gq / Gs Signaling Cascade NPSR->G_proteins Transduces Calcium Intracellular Ca2+ Mobilization G_proteins->Calcium PLC Activation Behavior Arousal & Locomotor Activity Calcium->Behavior Neural Excitation

Fig 1: NPSR signaling pathway and competitive blockade by octahydrofuro[3,4-c]pyridine antagonists.

Structural Comparison & IVIVC Analysis

Establishing a strong In Vitro-In Vivo Correlation (IVIVC) for CNS drugs is notoriously difficult due to the Blood-Brain Barrier (BBB) and differential tissue binding. The transition from the SHA-68 core to the octahydrofuro[3,4-c]pyridine scaffold represents a significant leap in overcoming these hurdles.

While in vitro assays (like calcium mobilization) isolate receptor affinity, in vivo efficacy demands that the molecule reaches the brain in sufficient concentrations. The cis-fused (3aR,7aS) geometry of the octahydrofuro[3,4-c]pyridine ring system provides an optimal lipophilic profile. Despite exhibiting rapid systemic clearance from plasma, these compounds achieve pharmacologically relevant concentrations in the brain, resulting in a highly favorable IVIVC[1].

Quantitative Performance Comparison

The following table summarizes the performance of the traditional SHA-68 core against the novel bicyclic derivatives (including both fully saturated octahydro- and partially saturated tetrahydro- analogs)[1][2][4].

Compound ClassCore ScaffoldIn Vitro Potency (Ca2+ Assay)In Vivo Efficacy (Locomotor Blockade)Pharmacokinetic (PK) Profile & IVIVC
SHA-68 (Reference) Oxazolidinone IC50​≈22 nMActive (i.p.)Poor aqueous solubility complicates in vivo formulation; moderate IVIVC.
Compounds 3 & 4 cis-Octahydrofuro[3,4-c]pyridinePotent antagonistRetains target engagementFavorable lipophilicity; structurally optimized to remove redundant chiral centers.
Compound 14b Tetrahydrofuro[3,4-c]pyridin-1(3H)-oneHigh (Significant right-shift Ke​ )Potent blockade at 3 mg/kg (i.p.)Rapid plasma clearance offset by excellent brain penetrance; Strong IVIVC .

Data synthesis indicates that the bicyclic oxygen-nitrogen heterocycles reliably translate nanomolar in vitro receptor blockade into robust behavioral modulation in murine models[4].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory control mechanisms to prove causality between the administration of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine candidate and the observed biological effect.

Protocol 1: In Vitro Calcium Mobilization Assay (FLIPR)

Rationale: Because NPSR couples to Gq, measuring intracellular calcium release provides a direct, real-time quantification of receptor activation and competitive antagonism.

Step-by-Step Workflow:

  • Cell Preparation: Plate HEK-293 cells stably expressing the human NPSR in 384-well black-wall, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer (HBSS with 20 mM HEPES). Incubate for 60 minutes.

  • Antagonist Pre-incubation: Add the (3aR,7aS)-octahydrofuro[3,4-c]pyridine candidate at varying concentrations (e.g., 10−10 to 10−5 M) to the wells. Incubate for 15 minutes to allow equilibrium binding.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80​ concentration of Neuropeptide S.

  • Data Acquisition & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Self-Validation: Include a "Vehicle + NPS" positive control (maximum signal) and a "Vehicle + Buffer" negative control (baseline noise).

  • Analysis: Calculate the IC50​ or construct a Schild plot to determine the antagonist dissociation constant ( Ke​ ).

Protocol 2: In Vivo NPS-Stimulated Locomotor Activity Assay

Rationale: Central administration of NPS induces profound hyperlocomotion. A successful systemic (i.p.) injection of an antagonist that blocks this effect proves that the compound not only binds the receptor but successfully crosses the BBB in pharmacologically relevant concentrations[3][4].

Step-by-Step Workflow:

  • Habituation: Place adult C57BL/6 mice into automated open-field tracking arenas for 90 minutes to establish a baseline and reduce stress-induced locomotion.

  • Systemic Antagonist Dosing: Administer the (3aR,7aS)-octahydrofuro[3,4-c]pyridine candidate (e.g., 3 mg/kg) via intraperitoneal (i.p.) injection. Wait 10 minutes for absorption and BBB penetration.

  • Central Agonist Challenge: Administer NPS (0.3 nmol) via intracerebroventricular (ICV) injection.

  • Behavioral Tracking: Record the total distance traveled (in centimeters) for the first 10 to 30 minutes post-ICV injection using video tracking software.

  • System Validation (Critical Controls):

    • Group A (Veh + aCSF): Establishes baseline movement.

    • Group B (Veh + NPS): Establishes the hyperlocomotor baseline (Expected: Significant increase vs. Group A).

    • Group C (Antagonist + aCSF): Checks for intrinsic sedative or motor-impairing effects of the drug alone (Expected: No difference vs. Group A).

    • Group D (Antagonist + NPS): Measures true antagonism (Expected: Significant decrease vs. Group B)[4].

Conclusion

The evolution from the SHA-68 oxazolidinone core to the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold represents a masterclass in structure-based drug design. By utilizing these self-validating in vitro and in vivo protocols, researchers can confidently map the pharmacological functions of the NPSR system, knowing that the in vitro potency of these novel bicyclic compounds reliably translates to in vivo efficacy.

References

  • Zarkin, A., Jahan, R., Uprety, R., Zhang, Y., McElhinny, C., Snyder, R., Gay, E., Jewula, G., Bool, H., Clark, S.D., & Runyon, S. (2021). "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core." Pharmaceuticals, 14(10), 1024.[Link]

  • Zarkin, A., et al. (2021). "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core." PubMed Central (PMC).[Link]

  • ResearchGate. (2021). "Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core - Figures and Data."[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Furo[3,4-c]pyridine-Based Perforin Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihydrofuro[3,4-c]pyridine derivatives as inhibitors of perforin, a key protein in cell-mediated cytotoxicity. Drawing from published experimental data, this document offers a comparative overview to inform medicinal chemistry efforts and guide the design of novel immunomodulatory agents.

Introduction: The Therapeutic Potential of Perforin Inhibition

Perforin is a pore-forming protein released by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate virus-infected or cancerous cells.[1][2] While essential for immune defense, excessive or misdirected perforin activity contributes to the pathology of various autoimmune diseases, transplant rejection, and inflammatory disorders.[2][3] Consequently, small molecule inhibitors of perforin represent a promising therapeutic strategy for targeted immunosuppression.[2]

The dihydrofuro[3,4-c]pyridine scaffold has emerged as a promising starting point for the development of such inhibitors, with a lead structure identified through high-throughput screening.[4][5] This guide will dissect the SAR of this chemical series, explore alternative scaffolds, and provide detailed experimental protocols for assessing perforin inhibition.

Structure-Activity Relationship of Dihydrofuro[3,4-c]pyridine Derivatives

The core of the SAR for this series revolves around modifications to the dihydrofuro[3,4-c]pyridinone backbone and the pendant ring system attached via an ethylidene linker.

Modifications of the Pendant Ring

Initial optimization efforts focused on varying the pendant ethylidene-linked ring of the lead compound.[1] The nature and substitution pattern of this ring have a significant impact on inhibitory potency.

  • Aromatic vs. Heteroaromatic Rings: A variety of aromatic and heteroaromatic rings have been explored. While the initial hit contained a furan ring, concerns over potential mutagenicity led to the investigation of other options.[1]

  • Substitution on Benzofuran: For analogues featuring a 2-benzofuran ring, substitution with methoxy (-OMe) groups was generally beneficial for activity. The position of the methoxy group influenced potency, with the 5-OMe and 7-OMe analogues showing the most significant improvement in inhibitory activity against perforin.[1]

Compound IDPendant RingSubstitutionIC50 (µM)
1 2-BenzofuranUnsubstituted8.2[1]
2 2-Benzofuran4-OMe6.7[1]
3 2-Benzofuran5-OMe2.4[1]
4 2-Benzofuran6-OMe7.2[1]
5 2-Benzofuran7-OMe3.0[1]
Modifications of the Dihydrofuro[3,4-c]pyridine Core

Alterations to the core bicyclic structure have also been investigated to understand their impact on activity and metabolic stability.

  • Replacement of Sulfur with Oxygen: Replacing the sulfur atom in the thioxofuropyridinone core with an oxygen atom generally resulted in less potent compounds.[1] This suggests that the sulfur atom may play a crucial role in the interaction with the target protein.

  • Lactone to Lactam Replacement: Substitution of the lactone with a lactam, a common strategy to improve metabolic stability, led to a significant loss of inhibitory activity.[1] This indicates that the lactone functionality is critical for perforin inhibition by this scaffold.

SAR_Summary cluster_Core Dihydrofuro[3,4-c]pyridine Core cluster_Pendant Pendant Ring System cluster_Modifications Key SAR Findings Core Pendant Core_SAR Core Modifications: - Sulfur replacement with Oxygen decreases activity - Lactone to Lactam replacement abolishes activity Core->Core_SAR Modifications here are critical for activity Core_img Core_img Pendant_SAR Pendant Ring: - Benzofuran beneficial - Methoxy substitution enhances potency - 5-OMe and 7-OMe are optimal Pendant->Pendant_SAR Modifications here impact potency Pendant_img Pendant_img

Caption: Key structure-activity relationships of dihydrofuro[3,4-c]pyridine perforin inhibitors.

Comparison with Alternative Scaffolds

While the dihydrofuro[3,4-c]pyridine scaffold has shown promise, other chemical classes have also been identified as perforin inhibitors. A comparative analysis is essential for understanding the broader landscape of perforin-targeted drug discovery.

ScaffoldKey FeaturesReported PotencyReference
Dihydrofuro[3,4-c]pyridines Bicyclic lactone core with a pendant aromatic/heteroaromatic ring.Submicromolar to low micromolar IC50 values.[1][4][5]
5-Arylidene-2-thioxoimidazolidin-4-ones Features a thioxoimidazolidinone core with an arylidene substituent.SAR studies have been conducted, but specific IC50 values are not readily available in the provided context.[3]
Benzenesulfonamides A distinct class of inhibitors with a benzenesulfonamide core.Showed in vitro and in vivo activity, with some compounds demonstrating >99% binding to plasma proteins.[3]

The diverse chemical nature of these scaffolds suggests that they may interact with perforin through different binding modes. Further research, including co-crystallization studies, would be invaluable for elucidating these interactions and guiding the design of more potent and selective inhibitors.

Experimental Protocols

The following is a detailed, step-by-step methodology for a standard assay used to evaluate perforin inhibition.

Chromium-51 Release Assay for Perforin-Mediated Cell Lysis

This assay measures the release of radioactive chromium (51Cr) from pre-labeled target cells upon lysis by perforin. Inhibition of this release is a direct measure of the compound's activity.[6][7][8][9]

Materials:

  • Target cells (e.g., Jurkat T-lymphoma cells)

  • Effector cells (e.g., NK cells or CTLs) or purified perforin

  • Sodium Chromate (51Cr)

  • Cell culture medium (e.g., RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • 96-well round-bottom plates

  • Centrifuge

  • Gamma counter

  • Test compounds

  • Detergent (e.g., Triton X-100 or SDS) for maximum release control

Procedure:

  • Target Cell Labeling:

    • Harvest target cells and wash them in serum-free medium.

    • Resuspend the cells at a concentration of 1 x 10^6 cells/mL in medium.

    • Add 100 µCi of 51Cr per 1 x 10^6 cells.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator, with occasional mixing.

    • Wash the labeled cells three times with complete medium to remove unincorporated 51Cr.

    • Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 100 µL of the labeled target cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in complete medium.

    • Add 50 µL of the compound dilutions to the appropriate wells.

    • Prepare control wells:

      • Spontaneous Release: Add 50 µL of medium only (no effector cells or compound).

      • Maximum Release: Add 50 µL of medium containing 1-2% detergent.

    • Add 50 µL of effector cells at a desired effector-to-target (E:T) ratio (e.g., 10:1) or a predetermined concentration of purified perforin to the experimental and maximum release wells.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

    • Carefully collect 100 µL of the supernatant from each well.

  • Measurement and Data Analysis:

    • Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.

    • Calculate the percentage of specific lysis using the following formula:

      % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of specific lysis against the compound concentration to determine the IC50 value (the concentration at which the compound inhibits 50% of the specific lysis).[10]

Chromium_Release_Assay cluster_prep Preparation cluster_assay Assay Plate Setup cluster_incubation Incubation & Lysis cluster_analysis Data Analysis Label_Targets 1. Label Target Cells with 51Cr Wash_Targets 2. Wash to remove excess 51Cr Label_Targets->Wash_Targets Plate_Targets 3. Plate Labeled Target Cells Wash_Targets->Plate_Targets Add_Compounds 4. Add Test Compounds Plate_Targets->Add_Compounds Add_Effectors 5. Add Effector Cells or Perforin Add_Compounds->Add_Effectors Incubate 6. Incubate for 4 hours at 37°C Add_Effectors->Incubate Centrifuge 7. Centrifuge to pellet cells Incubate->Centrifuge Collect_Supernatant 8. Collect Supernatant Centrifuge->Collect_Supernatant Count_CPM 9. Measure Radioactivity (CPM) Collect_Supernatant->Count_CPM Calculate_IC50 10. Calculate % Specific Lysis and IC50 Count_CPM->Calculate_IC50

Caption: Workflow of the Chromium-51 release assay for perforin inhibition.

Conclusion

The dihydrofuro[3,4-c]pyridine scaffold represents a viable starting point for the development of novel perforin inhibitors. The SAR studies highlighted in this guide demonstrate that potency can be significantly modulated by substitutions on both the pendant ring and the bicyclic core. A thorough understanding of these relationships, coupled with standardized in vitro assays, is crucial for the rational design of next-generation immunomodulatory drugs targeting perforin-mediated cytotoxicity. Further exploration of alternative scaffolds will broaden the chemical space for perforin inhibition and may lead to the discovery of compounds with improved pharmacological profiles.

References

  • Lena, G., Trapani, J. A., Sutton, V. R., Ciccone, A., Browne, K. A., Smyth, M. J., Denny, W. A., & Spicer, J. A. (2008). Dihydrofuro[3,4-c]pyridinones as Inhibitors of the Cytolytic Effects of the Pore-Forming Glycoprotein Perforin. Journal of Medicinal Chemistry, 51(23), 7735–7742. [Link]

  • Spicer, J. A., Lena, G., & Denny, W. A. (2022). Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. Journal of Medicinal Chemistry, 65(22), 14493–14506. [Link]

  • Voskoboinik, I., Whisstock, J. C., & Trapani, J. A. (2015). Perforin and granzymes: function, dysfunction and human disease. Nature Reviews Immunology, 15(6), 388–400. [Link]

  • New Jersey Medical School. (n.d.). Cr51 Release Assay To Detect Cytotoxic Activity of CAR-T and CAR-NK cells. Retrieved from [Link]

  • Gertner-Dardenne, J., Bonnafous, C., & Olive, D. (2012). Standard 4-hours Chromium-51 (51Cr) Release Assay. Bio-protocol, 2(23), e301. [Link]

  • Lena, G., et al. (2008). Dihydrofuro[3,4-c]pyridinones as inhibitors of the cytolytic effects of the pore-forming glycoprotein perforin. DigitalNZ. [Link]

  • Spicer, J. A., et al. (2012). Inhibition of the Cytolytic Protein Perforin Prevents Rejection of Transplanted Bone Marrow Stem Cells in Vivo. ResearchGate. [Link]

  • Bioluminescence Imaging Outperforms the Standard Chromium-51 Release Assay. (2014). PLoS ONE. [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

Sources

Comparative Efficacy Guide: (3aR,7aS)-Octahydrofuro[3,4-c]pyridine-Based Scaffolds vs. Legacy Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from planar, sp²-rich molecules to complex, sp³-rich three-dimensional architectures is critical for overcoming target resistance and improving pharmacokinetic profiles. The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold represents a highly privileged, cis-fused bicyclic system.

By fusing a tetrahydrofuran ring with a piperidine ring, this scaffold provides exceptional conformational rigidity. This rigidity reduces the entropic penalty upon target binding, while simultaneously offering orthogonal vectors for functionalization—the basic piperidine nitrogen allows for tunable aqueous solubility via salt formation, and the oxygen atom serves as a highly specific hydrogen-bond acceptor.

This guide objectively compares the efficacy of compounds utilizing this scaffold against existing commercial drugs across two distinct therapeutic domains: Agricultural Antifungals and Oncology (PARG Inhibition) .

Case Study A: Antifungal Efficacy (Spirooxindole Derivatives vs. Cycloheximide)

Phytopathogenic fungi such as Fusarium graminearum pose severe threats to global agriculture. Historically, broad-spectrum translational inhibitors like Cycloheximide have been used as benchmarks for antifungal efficacy. Recent developments have hybridized the (3aR,7aS)-octahydrofuro[3,4-c]pyridine core with spirooxindoles to create highly potent, targeted agents [1].

Efficacy Comparison

The inclusion of the octahydrofuro[3,4-c]pyridine core drastically enhances lipophilicity and membrane permeability compared to monocyclic tetrahydrofuran analogs. When a bromine atom is introduced at the meta position of the benzene ring (Compound 4ab), the rigid bicyclic system locks the pharmacophore into an optimal binding conformation, yielding an IC₅₀ nearly identical to the commercial standard, Cycloheximide [1].

Table 1: Antifungal Efficacy against Fusarium graminearum

CompoundScaffold ArchitectureIC₅₀ (μg/mL)Relative Efficacy vs. Control
Compound 4ab Spirooxindole octahydrofuro[3,4-c]pyridine3.3199.7%
Cycloheximide Glutarimide antibiotic (Positive Control)3.30100.0% (Baseline)
Derivative 3 Monocyclic tetrahydrofuran (Precursor)> 10.0< 33.0%
Experimental Methodology: Mycelium Growth Rate Protocol

To ensure a high degree of trustworthiness, the efficacy data is derived from a self-validating mycelial growth assay. This protocol isolates the compound's specific antifungal properties from solvent artifacts.

Causality of Experimental Design:

  • Direct Matrix Incorporation: Mixing the compound directly into the agar at 45°C ensures uniform dispersion without thermal degradation of the active pharmaceutical ingredient (API), providing continuous exposure to the advancing hyphal edge.

  • Self-Validating Tripartite Matrix: The assay utilizes (1) a DMSO-only negative control to establish baseline radial growth and subtract solvent toxicity, (2) Cycloheximide as a positive control to benchmark assay sensitivity, and (3) dose-response titrations to confirm target-specific kinetics rather than non-specific aggregation.

Step-by-Step Protocol:

  • Solubilization: Dissolve the synthesized (3aR,7aS)-octahydrofuro[3,4-c]pyridine derivative in sterile DMSO to create a 10 mg/mL stock solution.

  • Matrix Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to exactly 45°C.

  • Incorporation: Aliquot the stock solution into the liquid PDA to achieve final testing concentrations (e.g., 1, 3, 5, 10 μg/mL). Maintain final DMSO concentration below 0.5% (v/v) to prevent solvent-induced growth inhibition.

  • Inoculation: Extract a 5 mm mycelial disc from the active growing edge of a 3-day-old F. graminearum culture. Place it geometrically in the center of the solidified PDA plate.

  • Incubation & Quantification: Incubate at 25°C in darkness for 72–96 hours. Measure the radial growth using digital calipers, subtracting the initial 5 mm disc diameter. Calculate the inhibition percentage relative to the DMSO control.

Protocol S1 1. Compound Solubilization (DMSO Vehicle) S2 2. Agar Incorporation (45°C PDA Matrix) S1->S2 S3 3. Mycelial Inoculation (5mm Geometric Center) S2->S3 S4 4. Controlled Incubation (25°C, 72-96 hrs) S3->S4 S5 5. Efficacy Quantification (Radial Growth vs Control) S4->S5

Fig 1. Self-validating mycelium growth rate protocol for evaluating antifungal efficacy.

Case Study B: Oncology & PARG Inhibition (vs. Tannic Acid)

Poly ADP-ribose glycohydrolase (PARG) is a critical enzyme in the DNA damage response (DDR) pathway. While PARP inhibitors are well-established, PARG inhibition offers a vital alternative for PARP-resistant cancers. Historically, PARG inhibitors were limited to natural polyphenols like Tannic Acid or Gallotannin, which suffer from poor cell permeability and off-target pan-glycohydrolase activity [2].

Efficacy Comparison

By utilizing the octahydrofuro[3,4-c]pyridine scaffold as a core linker in 4-substituted indole sulfonamido derivatives, researchers have bypassed the limitations of legacy inhibitors [2]. The basic nitrogen of the piperidine ring allows for favorable intracellular accumulation, while the compact bicyclic nature ensures a low polar surface area (PSA), drastically improving cell permeability.

Table 2: Comparative Profile of PARG Inhibitors

Inhibitor ClassRepresentative CompoundTarget SpecificityCell PermeabilityClinical Viability
Next-Gen Scaffold Octahydrofuro[3,4-c]pyridine sulfonamideHigh (PARG specific)HighStrong Candidate
First-Gen Natural Tannic Acid / GallotanninLow (Pan-glycohydrolase)PoorTool Compound Only
Mechanism of Action

The octahydrofuro[3,4-c]pyridine derivatives act via synthetic lethality. By inhibiting PARG, the cell cannot recycle PARP1, leading to an accumulation of PARylated proteins. In cancer cells with underlying homologous recombination deficiencies (e.g., BRCA mutations), this leads to catastrophic replication fork collapse and apoptosis.

Mechanism A DNA Damage B PARP1 Activation A->B Triggers C PARG Enzyme B->C Regulated by E Cancer Cell Apoptosis C->E Repair Failure D Octahydrofuro[3,4-c]pyridine D->C Inhibits

Fig 2. Mechanism of action for PARG inhibitors utilizing the octahydrofuro[3,4-c]pyridine scaffold.

Conclusion

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold is far more than a structural novelty. Experimental data clearly demonstrates that its rigid, sp³-hybridized architecture provides highly specific spatial vectorization. Whether locking an oxindole into an active conformation to match the antifungal potency of Cycloheximide, or providing the necessary cell permeability to outclass Tannic Acid in PARG inhibition, this bicyclic system is a premier building block for next-generation therapeutics.

References

  • Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives Source: Organic & Biomolecular Chemistry / National Institutes of Health (NIH) URL:[Link]

  • 4-substituted indole and indazole sulfonamido derivatives as parg inhibitors (WO2021055744A1)

Cross-reactivity profiling of novel octahydrofuropyridine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Profiling of Novel Octahydrofuropyridine Compounds: A Comparative Guide for Smoothened Inhibitors

Introduction & Mechanistic Grounding

The octahydrofuropyridine scaffold, a defining structural motif of jervanine alkaloids such as cyclopamine, represents a privileged pharmacophore for inhibiting Smoothened (SMO), a critical transducer in the Hedgehog (Hh) signaling pathway[1]. While early-generation octahydrofuropyridines provided the foundational proof-of-concept for arresting Hh-dependent malignancies (e.g., basal cell carcinoma), their clinical translation was severely bottlenecked by poor pharmacokinetic profiles, low potency, and significant off-target cross-reactivity[2].

In modern drug discovery, synthetic evolution has yielded novel octahydrofuropyridine derivatives with enhanced potency and solubility[3]. However, rigorous cross-reactivity profiling remains paramount to distinguish true on-target SMO antagonism from promiscuous off-target cytotoxicity. This guide provides an objective, data-driven comparison of a novel synthetic octahydrofuropyridine (designated here as OHP-90 ) against legacy and clinical standards, detailing the self-validating experimental frameworks required for robust safety pharmacology.

SMO is a Class F G-protein-coupled receptor (GPCR). Octahydrofuropyridines typically bind within the heptahelical transmembrane bundle of SMO, stabilizing an inactive conformation that prevents the downstream activation of GLI transcription factors[4]. Because this heptahelical bundle shares structural homology with other GPCRs, off-target binding to aminergic or peptidergic receptors is a primary developmental liability[5].

Hh_Pathway SHH Sonic Hedgehog (SHH) PTCH1 PTCH1 (Receptor) SHH->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits (Basal State) GLI GLI Transcription Factors SMO->GLI Activates (When PTCH1 is inhibited) TargetGenes Target Gene Activation (Proliferation/Survival) GLI->TargetGenes Promotes Transcription Inhibitor Octahydrofuropyridine (Novel Inhibitor) Inhibitor->SMO Binds Heptahelical Bundle (Blocks Activation)

Caption: Hedgehog signaling pathway modulation by octahydrofuropyridine-based SMO inhibitors.

Comparative Performance Data

To objectively evaluate the novel candidate OHP-90, we benchmarked it against Cyclopamine (the natural prototype) and Vismodegib (a structurally distinct, FDA-approved benzamide SMO inhibitor). Compounds were subjected to functional Hh-pathway assays[4] and a standard 44-target safety pharmacology panel (e.g., Eurofins SafetyScreen44)[5].

Table 1: Comparative Efficacy and Off-Target Profiling

CompoundSMO IC₅₀ (nM)Shh-LIGHT2 IC₅₀ (nM)SafetyScreen44 Hits (>50% inhib at 10 µM)Primary Off-Target Liabilities
Cyclopamine ~300~5008 / 445-HT receptors, hERG (weak), general cytotoxicity at >5 µM
Vismodegib 3121 / 44CYP2C9 inhibition
OHP-90 (Novel) 5182 / 445-HT₂B (moderate), A₂A receptor

Data Interpretation: While OHP-90 vastly improves upon the potency and selectivity of cyclopamine, it retains a moderate affinity for the 5-HT₂B receptor—a known liability for cardiac valvulopathy. This highlights why broad-panel screening is a critical early-stage filter before advancing octahydrofuropyridines into in vivo models.

Experimental Methodologies

As an application scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following workflows incorporate strict internal controls to rule out assay interference and false positives.

Protocol 1: Functional Pathway Inhibition via Shh-LIGHT2 Reporter Assay
  • Causality: We utilize the Shh-LIGHT2 cell line (NIH/3T3 cells stably incorporating a GLI-responsive firefly luciferase reporter) because biochemical binding assays alone cannot confirm functional antagonism[4]. This assay distinguishes true pathway inhibitors from compounds that merely bind SMO without altering its conformational state.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed Shh-LIGHT2 cells at 4 × 10⁴ cells/well in 96-well plates using DMEM supplemented with 10% calf serum. Incubate for 24 hours at 37°C.

    • Pathway Stimulation: Replace media with low-serum DMEM (0.5% calf serum) containing 100 ng/mL recombinant SHH-N terminal peptide to induce baseline GLI activation.

    • Compound Treatment: Add octahydrofuropyridine compounds in a 10-point dose-response format (0.1 nM to 10 µM).

    • Self-Validation Step (Critical): Run a parallel sister plate treated identically, but evaluate it using a metabolic viability reagent (e.g., CellTiter-Glo). This ensures that any observed decrease in luciferase signal is due to genuine pathway inhibition, rather than off-target compound cytotoxicity[2].

    • Readout: After 48 hours, lyse cells and measure firefly luciferase activity. Normalize data against a constitutively expressed Renilla luciferase internal control to account for well-to-well variation.

Protocol 2: High-Throughput Radioligand Displacement (Cross-Reactivity Profiling)
  • Causality: To assess off-target GPCR binding, radioligand displacement provides a direct, target-agnostic readout of receptor occupancy across broad safety panels[5].

  • Step-by-Step Methodology:

    • Membrane Preparation: Thaw validated membrane preparations expressing the target receptor (e.g., human recombinant 5-HT₂B) and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Incubation: Incubate membranes with a target-specific radioligand (e.g., [³H]-LSD for 5-HT receptors) at its established K_D concentration, alongside 10 µM of the test compound (OHP-90).

    • Control Establishment (Critical):

      • Define Total Binding (TB) using vehicle (0.1% DMSO).

      • Define Non-Specific Binding (NSB) using a saturating concentration (100 µM) of a known unlabeled reference ligand (e.g., serotonin) to validate the assay's dynamic window[3].

    • Filtration and Detection: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce NSB). Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity.

    • Analysis: Calculate % inhibition: 100 -[ (Test - NSB) / (TB - NSB) * 100 ]. Any target showing >50% inhibition requires full IC₅₀ curve generation.

Cross-Reactivity Evaluation Workflow

Workflow Synthesis Novel Octahydrofuropyridine Synthesis Primary Primary On-Target Screen (Shh-LIGHT2 Assay) Synthesis->Primary SafetyPanel Safety Pharmacology Panel (e.g., 44-Target Screen) Primary->SafetyPanel If IC50 < 10 nM HitEvaluation Off-Target Hit Evaluation (IC50 Determination) SafetyPanel->HitEvaluation Hits > 50% inhibition Validation Orthogonal Validation (CRISPR SMO-/- Cells) HitEvaluation->Validation Assess causality

Caption: Step-by-step logical workflow for evaluating on-target efficacy versus off-target cross-reactivity.

Conclusion

The development of octahydrofuropyridines requires a delicate balance between exploiting the privileged SMO-binding pharmacophore and engineering out the promiscuity inherent to natural jervanine alkaloids[1]. By employing a tiered screening strategy—anchored by functional reporter assays[4] and broad-spectrum safety panels[5]—researchers can confidently advance novel candidates with widened therapeutic indices and minimized off-target liabilities.

References

  • Title: Hedgehog Pathway Inhibitors: A New Therapeutic Class for the Treatment of Acute Myeloid Leukemia Source: AACR Journals (Clinical Cancer Research) URL: [Link]

  • Title: Small molecule modulation of Smoothened activity Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: SafetyScreen44 Panel Source: Eurofins Discovery URL: [Link]

  • Title: Discovery of NVP-LDE225, a Potent and Selective Smoothened Antagonist Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

The Strategic Role of (3aR,7aS)-Octahydrofuro[3,4-c]pyridine in Modern Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the limitations of traditional monocyclic heterocycles. While flexible rings like piperidine and morpholine are ubiquitous, they often introduce metabolic liabilities and entropic penalties during target binding. To overcome these hurdles, modern drug design increasingly relies on rigid, fused bicyclic systems.

This guide provides an in-depth technical comparison between (3aR,7aS)-octahydrofuro[3,4-c]pyridine and standard heterocyclic scaffolds, detailing the causality behind scaffold hopping, physicochemical profiling, and the self-validating experimental protocols required to prove their efficacy.

Structural Causality: Why Choose a Cis-Fused Bicyclic Scaffold?

The (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold consists of a tetrahydrofuran ring fused to a piperidine ring in a cis configuration. This specific stereochemistry is not just a structural novelty; it is a calculated design choice driven by three mechanistic advantages[1]:

  • Conformational Restriction (The Entropic Advantage): Flexible monocycles must adopt a specific, energetically unfavorable conformation to bind a target. The cis-fused bicyclic system locks the piperidine moiety into a rigid chair conformation. This pre-organization reduces the entropic penalty ( ΔS ) upon binding, directly lowering the dissociation constant ( KD​ ) and increasing target affinity.

  • Metabolic Shielding: Piperidines are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation at the α -carbons adjacent to the nitrogen. The steric bulk of the fused furan ring physically shields these vulnerable C-H bonds from entering the CYP active site.

  • pKa Tuning via Inductive Effects: The highly electronegative oxygen atom in the furan ring exerts an electron-withdrawing inductive effect on the basic nitrogen. This lowers the basicity (pKa) of the amine compared to a standard piperidine, enhancing membrane permeability and oral bioavailability.

Scaffold_Hopping A Identify Flexible Hit (e.g., Piperidine) B Identify Liability (High CYP Clearance) A->B C Scaffold Hopping (Rigidification) B->C D (3aR,7aS)-Octahydrofuro [3,4-c]pyridine C->D E In Vitro Validation (SPR & LC-MS/MS) D->E

Workflow illustrating scaffold hopping from a flexible monocycle to a rigid bicyclic system.

Comparative Physicochemical Profiling

To objectively evaluate (3aR,7aS)-octahydrofuro[3,4-c]pyridine, we must benchmark it against standard scaffolds. The table below summarizes the quantitative and qualitative shifts in physicochemical properties when transitioning from flexible to rigid systems.

ScaffoldConformational StateTypical Basic pKaRelative Lipophilicity (clogP)Metabolic LiabilityPrimary Drug Design Utility
Piperidine Highly Flexible (Chair flip)10.0 - 11.2ModerateHigh (CYP oxidation at α -carbons)Basic pharmacophore, generic linker
Morpholine Flexible8.3 - 8.5LowModerate (Ring opening)pKa tuning, aqueous solubility enhancement
Tropane Rigid (Bridged bicyclic)~10.0HighLowHigh-affinity CNS targets, vector projection
(3aR,7aS)-Octahydrofuro[3,4-c]pyridine Rigid (cis-fused bicyclic)8.8 - 9.6Moderate to LowLow (Steric shielding, inductive effects)Conformational restriction, bioisosteric replacement
Mechanistic Case Studies in Literature
  • CNS Target Selectivity: The scaffold has been successfully utilized to develop high-affinity Neuropeptide S Receptor (NPSR) antagonists. By replacing flexible linkers with this rigid core, researchers achieved superior receptor subtype selectivity and enhanced CNS penetration[2].

  • Pathogen Inhibition: Fusing the octahydrofuro[3,4-c]pyridine system into spirooxindoles yielded compounds with potent growth inhibition against phytopathogens like Fusarium graminearum, significantly outperforming simpler tetrahydrofuran derivatives due to optimal spatial vector projection[3].

Mechanism cluster_0 Intracellular Signaling NPS Neuropeptide S (NPS) Receptor NPS Receptor (GPCR) NPS->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Signal Transduction Drug Octahydrofuro[3,4-c]pyridine Antagonist Drug->Receptor Competitive Inhibition Ca Ca2+ Release Gq->Ca Activation

Mechanism of action for octahydrofuro[3,4-c]pyridine-based antagonists at the NPS Receptor.

Experimental Validation: Self-Validating Protocols

To prove the superiority of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine scaffold in a drug discovery program, empirical data must be generated using robust, self-validating assay systems. Below are the definitive protocols for validating metabolic stability and binding kinetics.

Protocol A: High-Throughput Microsomal Stability Assay (Phase I Clearance)

The Causality: We perform this assay to quantify the metabolic shielding provided by the bicyclic scaffold. If the rigid structure successfully blocks CYP450 access, the intrinsic clearance ( CLint​ ) will drop, and the half-life ( t1/2​ ) will extend compared to the piperidine analog.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

  • Self-Validating Controls:

    • Positive Control: Verapamil (ensures the microsomes are metabolically active).

    • Negative Control (Minus-NADPH): A parallel incubation lacking the NADPH regenerating system. Why? This isolates enzymatic Phase I metabolism from inherent chemical instability. If degradation occurs here, the liability is chemical (e.g., hydrolysis), not CYP-mediated.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the percentage of parent compound remaining.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

The Causality: Why use SPR over standard equilibrium radioligand binding? Because rigidification primarily affects the dissociation rate constant ( koff​ ) by reducing the entropic penalty of the bound state. SPR provides real-time kinetic resolution ( kon​ and koff​ ), allowing us to directly measure this entropic advantage.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., NPSR) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • Self-Validating System: Leave one flow cell unmodified and subjected only to the EDC/NHS activation/deactivation cycle. Why? This acts as a reference channel to subtract bulk refractive index changes and identify non-specific binding of the highly lipophilic scaffolds to the dextran matrix.

  • Analyte Injection: Prepare a 2-fold dilution series of the (3aR,7aS)-octahydrofuro[3,4-c]pyridine derivative (ranging from 0.1x to 10x the estimated KD​ ) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Kinetic Measurement: Inject analytes over the active and reference surfaces at a flow rate of 50 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and KD​ values.

References

  • Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core.National Center for Biotechnology Information (PMC).
  • Superacid-Promoted Synthesis of Spirooxindoles.ResearchGate.
  • Synthesis and antifungal activities of novel polyheterocyclic spirooxindole derivatives.National Center for Biotechnology Information (PubMed).

Sources

Safety Operating Guide

(3aR,7aS)-octahydrofuro[3,4-c]pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for the safe handling, spill response, and final disposal of (3aR,7aS)-octahydrofuro[3,4-c]pyridine .

As a fused bicyclic building block frequently utilized in medicinal chemistry and drug discovery, this compound presents unique logistical and safety challenges. Its molecular architecture—combining a basic piperidine ring with a tetrahydrofuran moiety—requires precise operational protocols to mitigate risks of corrosivity, reactivity, and potential peroxide formation.

Chemical Profiling & Hazard Causality

To design a safe operational workflow, we must first understand the causality behind the compound's hazards. The molecule consists of a fused system containing a secondary amine and a cyclic ether.

  • The Piperidine Moiety (Amine): Acts as a strong organic base. In its free-base form, it is highly corrosive to biological tissues and reactive toward electrophiles and acids.

  • The Tetrahydrofuran Moiety (Ether): Cyclic ethers are notorious for auto-oxidation. Upon prolonged exposure to air and light, the alpha-carbons adjacent to the ether oxygen can form explosive hydroperoxides.

Table 1: Physicochemical Properties & Logistical Implications

PropertyValueOperational & Disposal Implication
CAS Number 933688-11-0 [2]Required for strict EPA RCRA manifesting and TSCA tracking.
Molecular Formula C₇H₁₃NOHigh nitrogen content dictates the need for NOx scrubbers during thermal destruction.
Molecular Weight 127.18 g/mol High vapor pressure in free-base form necessitates handling strictly within a Class II Fume Hood.
Chemical State Liquid (Free Base) / Solid (HCl Salt)Dictates the physical spill response (neutralization/absorption vs. sweeping).
Hazard Classes Corrosive, Irritant, CombustibleRequires segregation from strong oxidizers, acids, and halogenated waste streams.

Operational Safety & Handling Protocols

When handling (3aR,7aS)-octahydrofuro[3,4-c]pyridine, standard laboratory PPE is insufficient. The following enhanced protocols must be implemented:

  • Engineering Controls: All manipulations of the free base must occur in a continuously monitored fume hood.

  • Glove Selection: Nitrile gloves offer limited breakthrough times for concentrated organic amines. For bulk handling, use Butyl rubber or Laminate film (Silver Shield) gloves.

  • Peroxide Management (Self-Validating System): If storing the free base, date the container upon opening.

    • Protocol: Test for peroxides every 3 months using Quantofix® peroxide test strips.

    • Validation Check: A colorimetric reading of < 5 ppm confirms the solvent is safe for continued use. Readings > 20 ppm require immediate quenching with ferrous sulfate prior to disposal.

Step-by-Step Spill Response Protocol

Organic amines require immediate neutralization to prevent vapor inhalation hazards and surface corrosion [3]. Do not simply wipe up a free-base spill with paper towels, as this expands the surface area and accelerates toxic vaporization.

Methodology for Free-Base (Liquid) Spills:

  • Evacuate & Isolate: Immediately clear the immediate area and ensure fume hood sashes are lowered to maximize exhaust draw.

  • Neutralization: Carefully apply a weak, solid acid (e.g., Citric Acid or Sodium Bisulfate) directly to the spill perimeter, working inward. Causality: Using a weak acid prevents the violent exothermic reaction that would occur if a strong mineral acid were used.

  • Validation Check: Touch pH indicator paper to the neutralized slurry. A pH reading between 6.0 and 8.0 confirms the corrosive amine has been fully converted to a stable, non-volatile salt.

  • Absorption: Cover the neutralized slurry with an inert, non-combustible absorbent such as diatomaceous earth or vermiculite.

  • Collection: Use non-sparking tools to sweep the absorbed material into a rigid, high-density polyethylene (HDPE) hazardous waste container.

SpillResponse S1 1. Isolate Area (Maximize Exhaust) S2 2. Perimeter Containment (Inert Absorbent) S1->S2 S3 3. Chemical Neutralization (Apply Citric Acid) S2->S3 S4 4. Self-Validation (pH Paper = 6.0 - 8.0) S3->S4 S5 5. Physical Collection (HDPE Container) S4->S5 S6 6. EPA Manifesting (RCRA Regulated) S5->S6

Fig 1: Self-validating spill response workflow for basic organic amines.

Waste Segregation & EPA-Compliant Disposal

The disposal of (3aR,7aS)-octahydrofuro[3,4-c]pyridine falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste [3]. Pouring organic amines down the drain is strictly prohibited, as they disrupt aquatic ecosystems and interfere with municipal wastewater biological treatment systems.

Waste Segregation Rules
  • Do Not Mix with Halogens: Keep amine waste strictly separated from chlorinated solvents (e.g., dichloromethane). Amines can react exothermically with halogenated compounds over time to form explosive alkylammonium salts.

  • Container Compatibility: Store waste in HDPE carboys. Avoid metal containers, as the basicity of the amine will induce galvanic corrosion, leading to leaks.

Final Disposal: Thermal Destruction (Incineration)

The only ecologically and legally acceptable method for the final disposal of this compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).

Because the molecule contains nitrogen, its combustion generates toxic nitrogen oxides (NOx). Therefore, the TSDF must utilize a specialized incineration protocol:

  • Primary Combustion: The waste is atomized and burned at temperatures exceeding 1,000°C to ensure complete cleavage of the bicyclic ring system.

  • Dual-Stage Scrubbing (Validation): The exhaust gas must pass through a dual scrubbing system [1].

    • Stage 1 (Acid Scrubber): Captures any volatilized, uncombusted organic amines.

    • Stage 2 (Caustic Scrubber): Neutralizes the NOx and acidic combustion byproducts before atmospheric release.

DisposalWorkflow A (3aR,7aS)-octahydrofuro[3,4-c]pyridine Waste Generation B Determine Physical Form A->B C Free Base (Liquid) High pH, Ether Linkage B->C D HCl Salt (Solid) Stable, Water Soluble B->D E Test for Peroxides (Quantofix >= 20 ppm?) C->E H Segregate as Solid Organic Waste D->H F Quench Peroxides (Ferrous Sulfate) E->F Yes G Segregate as Basic Organic Waste E->G No F->G I TSDF Incineration (Dual-Stage NOx Scrubbers) G->I H->I

Fig 2: Decision matrix for the segregation and thermal destruction of bicyclic amines.

References

  • National Research Council. (1996). Review and Evaluation of Alternative Chemical Disposal Technologies: Chapter 8 - Neutralization Technology. The National Academies Press. Available at:[Link]

  • University of Wyoming Safety Office. (n.d.). Laboratory Management Plan: Alternative Requirements for Hazardous Waste Determination. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.